molecular formula C14H18O5S B1679630 Propargyl-PEG3-Tos

Propargyl-PEG3-Tos

Cat. No.: B1679630
M. Wt: 298.36 g/mol
InChI Key: XOLBARIQCXNLPS-UHFFFAOYSA-N
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Description

Propargyl-PEG3-Tos is a PEG derivative containing a tosyl group and a propargyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLBARIQCXNLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG3-Tos: A Trifunctional Linker for Advanced Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and therapeutic development, precision and efficiency in molecular assembly are paramount. Propargyl-PEG3-Tos has emerged as a powerful and versatile heterobifunctional linker, meticulously designed to address the sophisticated requirements of bioconjugation, drug delivery, and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Structural Components and Their Strategic Importance

This compound is a meticulously designed molecule that integrates three key functional moieties: a propargyl group, a triethylene glycol (PEG3) spacer, and a tosylate (tosyl) group. Each component imparts distinct and synergistic properties, making this linker a highly valuable tool for molecular engineering.

The Propargyl Group: A Gateway to "Click Chemistry"

The terminal propargyl group (-CH₂C≡CH) is the reactive handle for one of the most efficient and bioorthogonal reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction facilitates the formation of a stable and robust 1,4-disubstituted 1,2,3-triazole linkage with an azide-functionalized molecule.[3] The high efficiency, specificity, and biocompatibility of the CuAAC reaction make the propargyl group an indispensable tool for conjugating a wide array of molecules, from small organic compounds to large biomolecules like proteins and peptides, under mild, aqueous conditions.[1][4]

The PEG3 Spacer: Enhancing Physicochemical Properties

The triethylene glycol (PEG3) spacer is a short, hydrophilic chain composed of three repeating ethylene oxide units.[5] The inclusion of this PEG linker offers several critical advantages in biological applications:

  • Increased Solubility: The PEG moiety significantly enhances the aqueous solubility of the molecule and its conjugates, which is particularly beneficial when working with hydrophobic drugs or biomolecules.[6][7]

  • Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, can shield molecules from the host's immune system, reducing their immunogenicity and prolonging their circulation time in the bloodstream.[6][]

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume, the PEG spacer can reduce renal clearance and protect against proteolytic degradation, leading to an extended half-life and improved pharmacokinetic profile of therapeutic molecules.[9][10]

  • Flexible Spacer: The PEG chain provides a flexible and defined-length spacer arm, which can be crucial for maintaining the biological activity of conjugated molecules by minimizing steric hindrance.[5][]

The Tosyl Group: A Superior Leaving Group for Nucleophilic Substitution

The tosylate group (p-toluenesulfonate, -OTs) is an excellent leaving group in nucleophilic substitution reactions, significantly better than halides.[11][12] This reactivity stems from the resonance stabilization of the tosylate anion, where the negative charge is delocalized over the three oxygen atoms and the aromatic ring.[11][12][13] This property allows for the efficient reaction of this compound with a variety of nucleophiles, such as amines (-NH2), thiols (-SH), and hydroxyls (-OH), to form stable covalent bonds.[14][15]

Chemical Structure and Properties

The unique combination of these three functional groups in a single molecule provides a powerful platform for multi-step and orthogonal chemical modifications.

Caption: Chemical structure of this compound.

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈O₅S[14][16]
Molecular Weight 298.4 g/mol [14][16]
CAS Number 1119249-30-7[14][16]
Purity Typically ≥98%[14][16]
Appearance Varies (often a colorless to pale yellow oil or solid)N/A
Solubility Soluble in aqueous media, DMSO, DMF, DCM[14][17][18]
Storage Conditions -20°C[14][19]

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a highly versatile reagent for a multitude of applications, particularly in the construction of complex bioconjugates.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens. This compound can be utilized to conjugate the drug to the antibody. For instance, the tosyl group can react with a nucleophilic residue on the drug molecule, and the propargyl group can then be used to "click" the drug-linker construct to an azide-modified antibody.[7][] The PEG spacer enhances the solubility and stability of the final ADC.[]

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[20][21] this compound is an ideal linker for synthesizing PROTACs. The tosyl and propargyl groups can be used to independently conjugate the target protein ligand and the E3 ligase ligand, with the PEG spacer providing the necessary flexibility and length for the ternary complex formation.[22]

Bioconjugation and Surface Modification

This compound is widely used for the PEGylation of proteins, peptides, and oligonucleotides to enhance their therapeutic properties.[10][20] It can also be used to functionalize surfaces, such as nanoparticles or microarrays, by first attaching the linker via the tosyl group and then using the propargyl group for subsequent "click" reactions to immobilize biomolecules.[23]

Experimental Protocol: A General Procedure for Bioconjugation

This protocol outlines a general workflow for conjugating an azide-modified biomolecule with a nucleophile-containing molecule using this compound as the linker.

Workflow Diagram

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Purification A Molecule A (with Nucleophile) C Propargyl-PEG3-Molecule A A->C Nucleophilic Substitution B This compound B->C E Final Conjugate C->E CuAAC D Molecule B (with Azide) D->E F Purified Conjugate E->F Chromatography

Caption: General workflow for bioconjugation using this compound.

Step-by-Step Methodology

Part 1: Reaction of Nucleophile with this compound

  • Dissolve the Nucleophile: Dissolve the molecule containing a nucleophilic group (e.g., an amine or thiol) in a suitable aprotic solvent (e.g., DMF or DMSO).

  • Add Base (if necessary): For less reactive nucleophiles like amines, add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction.

  • Add this compound: Add a slight molar excess (e.g., 1.1-1.5 equivalents) of this compound to the solution.

  • Reaction Incubation: Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete, monitoring by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Work-up and Purification: Upon completion, perform an appropriate work-up (e.g., aqueous extraction) to remove excess reagents and purify the propargyl-functionalized molecule by chromatography (e.g., silica gel chromatography).

Causality: The tosyl group's excellent leaving group ability is key to this step's efficiency, enabling a smooth nucleophilic substitution.[11][24] The use of an aprotic solvent prevents interference from protic species.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Reactants: Dissolve the azide-modified biomolecule and the purified propargyl-functionalized molecule from Part 1 in a biocompatible buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Prepare Catalyst Solution: In a separate tube, prepare a fresh solution of a copper(I) source. This is typically done by mixing copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate.[1][3] A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to prevent copper precipitation and enhance reaction efficiency.[1]

  • Initiate the Reaction: Add the catalyst solution to the mixture of the azide and alkyne-containing molecules.

  • Reaction Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

  • Purification: Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) or affinity chromatography to remove the catalyst and unreacted starting materials.

Causality: The copper(I) catalyst is essential for activating the terminal alkyne of the propargyl group, allowing for the [3+2] cycloaddition with the azide to proceed rapidly and with high specificity.[2][3] The use of a biocompatible buffer system ensures that the biomolecules remain stable and active throughout the conjugation process.

Conclusion

This compound stands out as a highly effective and versatile chemical tool for researchers and drug development professionals. Its unique trifunctional architecture, combining the bioorthogonal reactivity of a propargyl group, the beneficial physicochemical properties of a PEG spacer, and the excellent leaving group characteristics of a tosyl group, provides a robust platform for the synthesis of advanced bioconjugates. A thorough understanding of its chemical properties and the principles behind its reactivity is crucial for leveraging its full potential in the development of next-generation therapeutics and diagnostics.

References

  • Grokipedia. Propargyl group. [Link]

  • AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

  • Bartleby.com. Tosylate. [Link]

  • Creative Biolabs. What are PEG Linkers? [Link]

  • AK Lectures. Tosylate Leaving Group. [Link]

  • Chemistry LibreTexts. 9.13: Tosylate—Another Good Leaving Group. [Link]

  • Wikipedia. p-Toluenesulfonic acid. [Link]

  • Chemistry LibreTexts. 9.4: Tosylate—Another Good Leaving Group. [Link]

  • National Institutes of Health. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. [Link]

  • Xi'an Qiyue Biological Technology Co., Ltd. This compound. [Link]

  • Chemical Reviews. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. [Link]

  • Reagent Instrument Network. This compound. [Link]

  • AxisPharm. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers. [Link]

  • MDPI. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). [Link]

  • National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

Sources

An In-depth Technical Guide to the Mechanism and Application of Propargyl-PEG3-Tos in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Tool for Modern Bioconjugation

In the landscape of advanced biotherapeutics and drug delivery, the precise and stable linkage of molecules is paramount. Propargyl-PEG3-Tos has emerged as a versatile heterobifunctional linker, meticulously designed to facilitate the covalent attachment of a propargyl group to biomolecules. This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of this compound for researchers, scientists, and drug development professionals. At its core, this reagent leverages a strategic combination of three key functional components: a terminal propargyl group, a hydrophilic triethylene glycol (PEG3) spacer, and a tosylate (tosyl) leaving group. This unique architecture enables a two-stage conjugation strategy, beginning with a robust nucleophilic substitution to attach the linker to the biomolecule, followed by the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2].

The propargyl group, with its terminal alkyne, serves as a versatile handle for the subsequent "click" reaction with an azide-functionalized molecule, forming a stable triazole linkage[1][2]. The PEG3 spacer is critical for enhancing the physicochemical properties of the resulting conjugate, notably by increasing aqueous solubility, improving pharmacokinetic profiles, and reducing non-specific binding and immunogenicity[1]. The tosylate group is a superb leaving group, facilitating the initial conjugation to the biomolecule through a nucleophilic substitution reaction[1][3]. This technical guide will dissect the intricate mechanism of action of this compound, provide detailed experimental protocols for its use, and explore its applications in the development of next-generation bioconjugates.

The Core Mechanism: A Tale of Nucleophilic Substitution

The primary mechanism of action for the initial bioconjugation step involving this compound is a classic SN2 (bimolecular nucleophilic substitution) reaction. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion[3]. This inherent stability makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles present on biomolecules.

The most common nucleophilic residues on proteins available for this reaction are the ε-amino group of lysine residues and the sulfhydryl group of cysteine residues. The choice of nucleophile to target can often be controlled by the reaction pH.

  • Reaction with Amines (e.g., Lysine): The primary amine groups on lysine residues are potent nucleophiles when deprotonated. The reaction is typically carried out at a slightly alkaline pH (8.5-9.5) to ensure a significant population of deprotonated, and therefore more nucleophilic, amines[3]. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the this compound, displacing the tosylate group and forming a stable secondary amine linkage[3].

  • Reaction with Thiols (e.g., Cysteine): The thiol group of cysteine is a powerful nucleophile, particularly in its deprotonated thiolate form (-S⁻)[4]. Thiol-alkylation reactions are highly efficient and can proceed at a lower pH range (6.5-7.5) compared to reactions with amines, offering a greater degree of selectivity for cysteine residues[4]. The thiolate anion readily attacks the electrophilic carbon, displacing the tosylate and forming a stable thioether bond[4].

The general reaction scheme can be visualized as follows:

Caption: General mechanism of this compound bioconjugation.

Experimental Protocol: Propargylation of a Model Protein

This section provides a detailed, step-by-step protocol for the propargylation of a model protein, such as Bovine Serum Albumin (BSA), using this compound. This protocol is a representative example and may require optimization for different proteins and desired degrees of labeling.

Materials and Reagents
  • Protein of interest (e.g., Bovine Serum Albumin)

  • This compound

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5 (for targeting amines)

  • Quenching Reagent: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

  • Analytical instruments (e.g., Mass Spectrometer, HPLC system)

Step-by-Step Methodology
  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the protein solution is clear and free of aggregates. If necessary, centrifuge the solution to remove any precipitates.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A concentration of 100 mM is a good starting point.

  • Propargylation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 5 to 20-fold molar excess of the reagent over the protein is recommended as a starting point for optimization.

    • It is advisable to add the reagent dropwise while gently vortexing to prevent protein precipitation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 16-24 hours with gentle agitation. The longer incubation at a lower temperature can help to minimize potential side reactions[3].

  • Quenching the Reaction:

    • To terminate the reaction, add the Quenching Reagent to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with any unreacted this compound[3].

    • Allow the quenching reaction to proceed for 1 hour at room temperature.

  • Purification:

    • Purify the propargylated protein from excess reagents and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the successful propargylation and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS)[5].

    • Assess the purity of the conjugate using SDS-PAGE and HPLC[6].

Quantitative Data Summary
ParameterRecommended RangePurpose
Protein Concentration1-10 mg/mLTo ensure efficient reaction kinetics.
This compound Molar Excess5-20 foldTo drive the reaction to completion.
Reaction pH8.5-9.5 (for amines)To deprotonate primary amines for enhanced nucleophilicity[3].
Reaction Time2-4 hours at RT or 16-24 hours at 4°CTo allow for sufficient reaction time while minimizing protein degradation[3].
Quenching Reagent Concentration50-100 mMTo effectively stop the reaction by consuming excess reagent[3].
Experimental Workflow Diagram

Experimental_Workflow A 1. Protein Preparation (Dissolve in Reaction Buffer) C 3. Propargylation Reaction (Mix Protein and Reagent, Incubate) A->C B 2. Reagent Preparation (this compound in DMSO/DMF) B->C D 4. Quenching (Add Tris or Glycine) C->D E 5. Purification (Desalting Column or Dialysis) D->E F 6. Characterization (MS, HPLC, SDS-PAGE) E->F

Caption: Step-by-step experimental workflow for protein propargylation.

Downstream Application: Click Chemistry

Once the propargyl group has been successfully installed on the biomolecule, it is ready for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction allows for the attachment of a wide variety of azide-functionalized molecules, such as fluorescent dyes, imaging agents, or therapeutic payloads.

A general protocol for the CuAAC reaction involves the following steps:

  • Prepare a catalyst premix: This typically consists of a copper(II) sulfate (CuSO₄) source, a reducing agent like sodium ascorbate to generate the active copper(I) catalyst in situ, and a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize the copper(I) and enhance reaction efficiency[6].

  • Reaction Setup: The propargylated biomolecule and the azide-containing molecule are mixed in a suitable buffer (e.g., PBS, pH 7.4).

  • Initiate the reaction: The catalyst premix is added to the biomolecule-azide mixture to initiate the cycloaddition.

  • Incubation: The reaction is typically allowed to proceed for 1-4 hours at room temperature.

  • Purification: The final bioconjugate is purified to remove the catalyst and any unreacted starting materials.

Click_Chemistry_Workflow Propargylated_Biomolecule Propargylated Biomolecule Final_Conjugate Final Bioconjugate (Triazole Linkage) Propargylated_Biomolecule->Final_Conjugate Azide_Molecule Azide-Functionalized Payload Azide_Molecule->Final_Conjugate Catalyst Cu(I) Catalyst (CuSO4, Ascorbate, Ligand) Catalyst->Final_Conjugate Click Reaction

Caption: Workflow for the downstream click chemistry reaction.

Conclusion: Enabling Advanced Bioconjugation Strategies

This compound stands as a powerful and versatile tool in the bioconjugation toolbox. Its well-defined mechanism of action, predicated on the efficient nucleophilic displacement of a tosylate leaving group, allows for the reliable introduction of a propargyl handle onto biomolecules. The integrated PEG spacer further enhances the desirable properties of the resulting conjugates. The subsequent availability of the terminal alkyne for click chemistry opens up a vast array of possibilities for the construction of complex and highly functional biotherapeutics, diagnostic agents, and research probes. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this compound in a variety of bioconjugation applications, empowering researchers to advance the frontiers of drug development and biomedical science.

References

  • Bioconjugation Protocols: Strategies and Methods. University of Southern California. Available at: [Link]

  • Synthesis of propargylic amines. Organic Chemistry Portal. Available at: [Link]

  • Methodology of stable peptide based on propargylated sulfonium. PMC - NIH. Available at: [Link]

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC - NIH. Available at: [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Propargyl-PEG4-thiol (CAT#: ADC-L-202). Creative Biolabs. Available at: [Link]

  • Reactions of Thiols. Chemistry Steps. Available at: [Link]

Sources

Propargyl-PEG3-Tos: A Versatile Heterobifunctional Linker in Modern Biochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the ability to selectively and efficiently link different molecular entities is paramount. Propargyl-PEG3-Tos has emerged as a powerful and versatile tool, offering a unique combination of functionalities that empower researchers to construct complex biomolecular architectures with precision and control. This technical guide provides a comprehensive overview of the core principles, applications, and detailed methodologies associated with the use of this compound in biochemistry, aimed at professionals in research and drug development.

The Molecular Architecture and Strategic Advantage of this compound

This compound is a heterobifunctional linker, meaning it possesses two distinct reactive groups at opposing ends of a central spacer.[1][2] This design is intentional and affords a high degree of control over conjugation strategies. Let's dissect its three key components:

  • The Propargyl Group: This terminal alkyne functionality is the gateway to one of the most efficient and bioorthogonal reactions in chemical biology: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction allows for the formation of a stable triazole linkage with an azide-modified molecule, exhibiting high specificity and yield even in complex biological media.[3]

  • The Triethylene Glycol (PEG3) Spacer: The PEG spacer is crucial for imparting favorable physicochemical properties to the resulting conjugate.[4] Composed of three repeating ethylene glycol units, this hydrophilic chain enhances aqueous solubility, a critical factor when working with often hydrophobic biomolecules or small molecule drugs.[4] Furthermore, the PEG linker can reduce steric hindrance, improve the pharmacokinetic profile of therapeutic molecules by increasing their hydrodynamic radius, and minimize immunogenicity by shielding epitopes.[5]

  • The Tosyl (Tosyl) Group: The p-toluenesulfonyl (tosyl) group is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. This reactivity allows for efficient conjugation to a wide range of nucleophiles commonly found in biomolecules, including primary amines (e.g., lysine residues in proteins), thiols (e.g., cysteine residues), and hydroxyl groups.

This trifecta of functionalities makes this compound a highly adaptable linker for sequential or orthogonal conjugation strategies, where one end of the linker can be reacted while the other remains available for a subsequent, different chemical transformation.

cluster_Propargyl_PEG3_Tos This compound Structure cluster_reactivity Dual Reactivity Propargyl Propargyl Group (Alkyne) PEG3 PEG3 Spacer (Hydrophilic) Propargyl->PEG3 -CH2- Click_Chemistry Click Chemistry (with Azides) Propargyl->Click_Chemistry reacts via Tosyl Tosyl Group (Leaving Group) PEG3->Tosyl -O- Nucleophilic_Substitution Nucleophilic Substitution (with Amines, Thiols, etc.) Tosyl->Nucleophilic_Substitution enables

Caption: Molecular components and dual reactivity of this compound.

Core Applications in Biochemical Research and Drug Development

The unique architecture of this compound lends itself to a variety of cutting-edge applications:

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to link a cytotoxic payload to a monoclonal antibody. For instance, the tosyl group can react with a lysine residue on the antibody, and the propargyl group can then be used to attach an azide-modified drug via click chemistry.[3][6]

  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6] this compound can serve as the linker connecting the target protein-binding ligand to the E3 ligase ligand.[6]

  • Peptide and Protein Modification (PEGylation): The covalent attachment of PEG chains, or PEGylation, is a widely used strategy to improve the therapeutic properties of peptides and proteins.[5] this compound facilitates site-specific PEGylation, enhancing stability and circulation half-life.

  • Surface Modification and Immobilization: Biomolecules can be tethered to surfaces for applications such as biosensors and microarrays. The tosyl group can react with a functionalized surface, leaving the propargyl group available for the immobilization of an azide-containing biomolecule.

Experimental Protocols: A Practical Guide

The successful application of this compound hinges on robust and well-optimized experimental protocols. Below are detailed methodologies for its two primary modes of reactivity.

Protocol for Nucleophilic Substitution with a Primary Amine

This protocol describes the conjugation of this compound to a molecule containing a primary amine, such as a protein or peptide.

Principle: The primary amine acts as a nucleophile, attacking the carbon atom adjacent to the tosylate, which is an excellent leaving group. A non-nucleophilic base is used to enhance the nucleophilicity of the amine and neutralize the p-toluenesulfonic acid byproduct.[7]

Materials:

  • Amine-containing molecule (e.g., protein in amine-free buffer like PBS)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

  • Non-nucleophilic base (e.g., Triethylamine - TEA or N,N-Diisopropylethylamine - DIPEA)

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

  • Inert gas (Nitrogen or Argon)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC, or Dialysis)[][9]

Procedure:

  • Reagent Preparation:

    • Dissolve the amine-containing molecule in an appropriate anhydrous, amine-free solvent to a known concentration.

    • Prepare a stock solution of this compound in the same solvent (e.g., 10-20 mM).

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the amine-containing molecule with the this compound stock solution. A molar excess of the linker (typically 5-20 fold) is recommended to ensure efficient conjugation.[10]

    • Add the non-nucleophilic base to the reaction mixture (e.g., TEA at a final concentration of 2-3 equivalents relative to the linker).

    • If the reactants are sensitive to oxidation, purge the reaction vessel with an inert gas.

  • Conjugation:

    • Incubate the reaction mixture at room temperature with gentle stirring or agitation.

    • Reaction times can vary from 12 to 24 hours, depending on the reactivity of the amine.[7]

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) for small molecules or LC-MS for larger biomolecules.

  • Purification:

    • Upon completion, the reaction mixture will contain the desired conjugate, unreacted linker, and byproducts.

    • Purify the conjugate using a suitable method. For proteins and peptides, SEC (gel filtration) is effective at removing excess low-molecular-weight reagents.[][11] Dialysis can also be employed for the same purpose.[11]

Table 1: Typical Reaction Conditions for Nucleophilic Substitution

ParameterRecommended RangeRationale
Solvent Anhydrous DMF or DMSOPolar aprotic solvents favor SN2 reactions.[12]
Linker Molar Excess 5-20 foldDrives the reaction towards completion.[10]
Base TEA or DIPEAActs as a proton scavenger without competing as a nucleophile.[7]
Temperature Room TemperatureSufficient for the reaction to proceed without degrading sensitive biomolecules.
Reaction Time 12-24 hoursAllows for sufficient reaction completion.[7]
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between a propargyl-functionalized molecule (prepared as in 3.1) and an azide-containing molecule.

Principle: The Cu(I) catalyst activates the terminal alkyne of the propargyl group, which then undergoes a [3+2] cycloaddition with the azide to form a stable triazole ring. The Cu(I) is typically generated in situ from a Cu(II) salt and a reducing agent.[6]

cluster_workflow CuAAC Workflow Start Prepare Reagents: - Propargyl-Molecule - Azide-Molecule - CuSO4 - Sodium Ascorbate - Ligand (optional) Mix Combine Propargyl and Azide Molecules in Buffer Start->Mix Catalyst Add Catalyst Premix (CuSO4 + Ligand) Mix->Catalyst Initiate Initiate Reaction with Sodium Ascorbate Catalyst->Initiate Incubate Incubate at Room Temperature (1-2 hours) Initiate->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify End Characterize Final Product Purify->End

Caption: General experimental workflow for a CuAAC "click" reaction.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)[13]

  • Sodium ascorbate stock solution (e.g., 300 mM in deionized water, freshly prepared)[13]

  • Copper-chelating ligand (optional, but recommended for biomolecules, e.g., THPTA or TBTA) stock solution (e.g., 100 mM in deionized water)[13]

  • Purification system (e.g., SEC, IEX, HIC, or RP-HPLC)[][14]

Procedure:

  • Reagent Preparation:

    • Dissolve the propargyl- and azide-containing molecules in the reaction buffer to their desired concentrations.

    • Prepare a fresh solution of sodium ascorbate immediately before use.[13]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the propargyl- and azide-containing molecules. Typically, a slight molar excess (1.1 to 1.5 equivalents) of one reactant is used.

    • If using a ligand, premix the CuSO₄ and ligand solutions in a separate tube before adding to the main reaction mixture.[15]

    • Add the CuSO₄ (or CuSO₄/ligand premix) to the reaction mixture.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13]

    • Incubate the reaction at room temperature for 1-4 hours with gentle shaking.[3] The reaction is often complete within 1-2 hours.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a copper-chelating agent like EDTA to sequester the copper catalyst.

  • Purification:

    • Purify the resulting conjugate to remove excess reagents and catalyst components. The choice of purification method depends on the nature of the conjugate.

      • Size-Exclusion Chromatography (SEC): Effective for separating larger bioconjugates from smaller unreacted molecules.[9]

      • Ion-Exchange Chromatography (IEX): Can separate molecules based on charge, which may be altered by conjugation.[]

      • Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity.[9]

      • Reverse-Phase HPLC (RP-HPLC): Often used for purifying peptides and smaller proteins.[]

Table 2: Typical Reagent Concentrations for CuAAC

ReagentFinal ConcentrationRole
Biomolecule-Alkyne 25 - 250 µMReactant
Azide-Molecule 1.1 - 1.5 molar equivalentsReactant
Copper(II) Sulfate (CuSO₄) 0.1 - 1 mMCatalyst precursor
Sodium Ascorbate 1 - 5 mMReducing agent (generates Cu(I))[13]
Ligand (e.g., THPTA) 0.5 - 2 mMProtects biomolecules and stabilizes Cu(I)[13]

Conclusion: A Key Enabler in Bioconjugate Chemistry

This compound stands out as a remarkably versatile and enabling tool for biochemists and drug development professionals. Its well-defined, heterobifunctional nature provides a logical and controllable platform for the synthesis of complex, next-generation biomaterials, therapeutics, and diagnostics. By understanding the principles behind its dual reactivity and employing robust, optimized protocols, researchers can fully leverage the power of this compound to advance their scientific objectives.

References

  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC - NIH. Available from: [Link]

  • Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. Available from: [Link]

  • Best purification method of a PEGylated peptide? ResearchGate. Available from: [Link]

  • Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Available from: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. Available from: [Link]

  • Any suggestions on how to perform a nucleophilic substitution reactions with phenylene diamine and ditosylated PEG? ResearchGate. Available from: [Link]

  • Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). MDPI. Available from: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available from: [Link]

  • Reaction pathways in the synthesis of a PEG-Br; b PEG-N3; c PECH-propargyl. ResearchGate. Available from: [Link]

  • This compound. CD Bioparticles. Available from: [Link]

Sources

Propargyl-PEG3-Tos: A Comprehensive Technical Guide to Solubility in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Propargyl-PEG3-Tos is a heterobifunctional linker integral to bioconjugation, chemical biology, and drug development. Its utility is fundamentally linked to its solubility characteristics in both organic and aqueous environments, which dictates its handling, reactivity, and the efficiency of conjugation reactions. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and common aqueous buffers. This document moves beyond a simple data sheet, offering insights into the physicochemical principles governing its solubility, detailed protocols for empirical determination, and practical guidance for its use in research and development.

Introduction: The Molecular Architecture and Functional Significance of this compound

This compound is a molecule designed with distinct functional domains: a propargyl group, a tri-ethylene glycol (PEG3) spacer, and a tosylate (Tos) group. Each component contributes to its overall chemical personality and utility.

  • The Propargyl Group: This terminal alkyne is a key reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to azide-modified molecules.[1][2]

  • The PEG3 Spacer: The short polyethylene glycol chain is central to the molecule's solubility profile. As a hydrophilic polymer, PEG enhances aqueous solubility, a critical feature for biological applications.[1][2][3] The PEG spacer can also improve the pharmacokinetic properties of conjugated molecules by increasing their hydrodynamic volume.

  • The Tosylate Group: The tosyl group is an excellent leaving group, rendering the terminal carbon of the PEG chain susceptible to nucleophilic attack.[4] This functionality allows for conjugation to nucleophiles such as amines and thiols.

Understanding the interplay of these groups is crucial for predicting and manipulating the solubility of this compound in various solvent systems.

G cluster_Propargyl_PEG3_Tos This compound Structure cluster_properties Functional Properties Propargyl Propargyl Group (HC≡C-CH₂-) PEG3 PEG3 Spacer (-O-(CH₂CH₂O)₃-) Propargyl->PEG3 Linkage Click_Chemistry Click Chemistry Reactivity Propargyl->Click_Chemistry Enables Tosyl Tosyl Group (-SO₂-C₆H₄-CH₃) PEG3->Tosyl Linkage Aqueous_Solubility Enhanced Aqueous Solubility PEG3->Aqueous_Solubility Imparts Nucleophilic_Substitution Nucleophilic Substitution Tosyl->Nucleophilic_Substitution Facilitates

Caption: Molecular components and their associated functional properties of this compound.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent widely used in chemistry and biology for its ability to dissolve a broad range of polar and nonpolar compounds.

Qualitative and Expected Quantitative Solubility

This compound is expected to exhibit high solubility in DMSO. Structurally similar propargyl-PEG compounds are reported to be soluble in DMSO.[5][6] For instance, a related compound, Aminooxy-PEG3-propargyl, has a reported solubility of ≥ 250 mg/mL in DMSO. While this provides a useful benchmark, the presence of the tosyl group in this compound may slightly alter this value.

Table 1: Predicted and Analogous Solubility in DMSO

CompoundSolventPredicted/Reported SolubilityMolarity (approx.)
This compoundDMSOHigh-
Aminooxy-PEG3-propargylDMSO≥ 250 mg/mL1230.07 mM
Propargyl-PEG3-NHS esterDMSOSoluble-
Propargyl-PEG3-amineDMSOSoluble-
Causality Behind High DMSO Solubility

The high solubility of this compound in DMSO can be attributed to the following factors:

  • Polarity Match: Both DMSO and this compound are polar molecules. The sulfoxide group in DMSO is a strong hydrogen bond acceptor, and the ether oxygens in the PEG chain of this compound can act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: Strong dipole-dipole interactions between the sulfoxide group of DMSO and the polar groups of this compound (ether linkages, tosyl group) contribute significantly to the solvation process.

Step-by-Step Protocol for Preparing a Concentrated Stock Solution in DMSO

This protocol provides a standardized method for preparing a high-concentration stock solution of this compound in DMSO, a common first step in many experimental workflows.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. It is recommended to add the solvent incrementally.

  • Dissolution: Vortex the mixture at room temperature until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied to expedite dissolution, but care should be taken to avoid degradation.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption by the hygroscopic DMSO.

Solubility in Aqueous Buffers

The solubility of this compound in aqueous buffers is a critical parameter for its application in biological systems. The hydrophilic PEG3 spacer is the primary determinant of its water solubility.[1][2]

Factors Influencing Aqueous Solubility

The aqueous solubility of this compound is not a fixed value but is influenced by several factors:

  • pH: While this compound does not have readily ionizable groups, the stability of the tosyl group can be pH-dependent. At extreme pH values, hydrolysis of the tosylate ester can occur, affecting the integrity of the molecule.

  • Ionic Strength: The presence of salts in the buffer can impact solubility. The "salting-in" or "salting-out" effect can occur depending on the nature and concentration of the ions.

  • Temperature: Generally, solubility increases with temperature, although this relationship should be determined empirically.

  • Buffer Composition: The specific components of the buffer can interact with this compound, influencing its solubility. It is crucial to test solubility in the specific buffer that will be used for the downstream application.

Qualitative and Inferred Aqueous Solubility

Based on its structure, this compound is expected to be soluble in common aqueous buffers such as Phosphate-Buffered Saline (PBS). The three ethylene glycol units provide significant hydrophilicity. However, the propargyl and tosyl groups are more hydrophobic, which may limit its solubility at very high concentrations compared to a PEG molecule of similar molecular weight without these end groups.

Table 2: Predicted Qualitative Solubility in Common Aqueous Buffers

Buffer SystemPredicted SolubilityRationale
Phosphate-Buffered Saline (PBS)SolubleThe hydrophilic PEG chain is expected to dominate the molecule's properties, conferring aqueous solubility.
TRIS BufferSolubleSimilar to PBS, good solubility is expected.
HEPES BufferSolubleExpected to be soluble due to the polar nature of the buffer and the PEG spacer.

Experimental Determination of Solubility

For precise and reliable experimental work, it is highly recommended to empirically determine the solubility of this compound under the specific conditions of your assay. Two common methods are the kinetic and thermodynamic solubility assays.[7][8][9]

Kinetic Solubility Assay Protocol

The kinetic solubility assay is a high-throughput method often used in early drug discovery to assess the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[10]

G cluster_workflow Kinetic Solubility Assay Workflow A Prepare DMSO Stock Solution of this compound B Dispense into Microplate Wells A->B C Add Aqueous Buffer (e.g., PBS) B->C D Incubate and Mix (e.g., 2h at 25°C) C->D E Measure Precipitate (Nephelometry or Turbidimetry) D->E F Alternatively, Filter/Centrifuge and Quantify Supernatant (LC-MS/UV) D->F G Determine Kinetic Solubility E->G F->G

Caption: Workflow for the experimental determination of kinetic solubility.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) with shaking.[7]

  • Detection: Determine the concentration at which precipitation occurs using methods such as nephelometry (light scattering) or turbidimetry.[8] Alternatively, the samples can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be quantified by LC-MS or UV-Vis spectroscopy.[7]

Thermodynamic (Equilibrium) Solubility Assay Protocol

The thermodynamic solubility assay measures the solubility of a compound at equilibrium and is considered the "gold standard" for solubility determination.[11]

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer of interest.

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7] The presence of undissolved solid should be visually confirmed.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Accurately determine the concentration of this compound in the clear supernatant using a suitable analytical method such as LC-MS or a validated HPLC method.

Conclusion and Recommendations

This compound is a versatile linker with favorable solubility characteristics for a wide range of applications in bioconjugation and drug delivery. Its high solubility in DMSO facilitates the preparation of concentrated stock solutions, while the hydrophilic PEG3 spacer ensures its solubility in aqueous buffers, which is essential for biological applications.

For researchers and drug development professionals, it is imperative to recognize that solubility is not an absolute value but is dependent on the specific experimental conditions. Therefore, while the information provided in this guide serves as a strong foundation, empirical determination of solubility in the relevant solvent and buffer systems is strongly recommended for achieving reproducible and reliable results. The provided protocols offer a robust framework for these determinations.

References

The Pivotal Role of the PEG3 Spacer in Propargyl-PEG3-Tos: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

In the landscape of modern drug discovery and chemical biology, heterobifunctional linkers are indispensable tools for constructing complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Propargyl-PEG3-Tos is a premier example of such a linker, engineered for sequential and site-specific bioconjugation. While the terminal propargyl and tosyl groups provide the reactive handles, the true modulator of the molecule's performance is the central three-unit polyethylene glycol (PEG) spacer.

This technical guide provides an in-depth analysis of the this compound linker, with a core focus on the multifaceted role of the PEG3 spacer. We will dissect the molecule's architecture, explore the physicochemical and biological implications of the PEG3 moiety, and provide field-proven experimental protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker for next-generation therapeutics and research tools.

Section 1: Molecular Architecture of this compound

This compound is a precisely designed molecule with three distinct functional domains. Understanding the role of each component is critical to appreciating the synergy that makes this linker so effective.

cluster_propargyl Propargyl Group cluster_peg PEG3 Spacer cluster_tosyl Tosyl Group propargyl HC≡C-CH₂- peg -(O-CH₂-CH₂)₃- propargyl->peg tosyl -O-SO₂-C₆H₄-CH₃ peg->tosyl PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds to POI ligand Ub Ubiquitin Proteasome Proteasome POI->Proteasome Marked for Degradation E3 E3 Ligase E3->POI Ubiquitination E3->PROTAC binds to E3 ligand Degradation Degradation Proteasome->Degradation caption The PEG3 spacer within the PROTAC enables the formation of a productive ternary complex.

Caption: PROTAC mechanism facilitated by a flexible linker.

Modulating Pharmacokinetics and Cell Permeability

The process of attaching PEG chains, known as PEGylation, is a proven strategy to improve the pharmacokinetic profiles of therapeutics. [1]Even a short PEG3 spacer can contribute to this effect by:

  • Increasing Hydrodynamic Size: Shielding the molecule from rapid renal clearance. [2]* Protecting from Proteolysis: Masking the bioconjugate from enzymatic degradation. [1] While PEG is hydrophilic, its impact on cell permeability is nuanced. The flexible nature of PEG can allow the molecule to adopt folded conformations that shield its polar surface area, which can paradoxically improve passive diffusion across cell membranes—a critical factor for PROTACs targeting intracellular proteins. [3][4]

Section 3: Applications and Experimental Protocols

The dual-reactivity of this compound makes it ideal for a two-step conjugation strategy. A common application is the labeling of a protein of interest (POI) first via a nucleophilic residue, followed by the "clicking" on of a reporter molecule, drug, or other functional moiety.

Protocol: Two-Step Labeling of a Cysteine-Containing Peptide

This protocol details the attachment of this compound to a peptide via a cysteine residue, followed by the CuAAC conjugation of an azide-functionalized fluorescent dye.

Step 1: Conjugation of this compound to the Peptide (Thiol Alkylation)

  • Peptide Preparation: Dissolve the cysteine-containing peptide in a reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, pre-treat with a reducing agent like TCEP and subsequently remove it via a desalting column.

  • Linker Preparation: Immediately before use, prepare a 10-fold molar excess stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add the this compound stock solution to the peptide solution.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. [2]5. Purification: Remove unreacted linker using a desalting column or dialysis, exchanging the buffer to one suitable for click chemistry (e.g., PBS, pH 7.4).

Step 2: Fluorescent Dye Conjugation (Click Chemistry)

  • Reagent Preparation:

    • Prepare a 50 mM stock solution of Copper(II) sulfate (CuSO₄) in deionized water. [1] * Prepare a 250 mM stock solution of a copper ligand like THPTA in deionized water. [1] * Prepare a fresh 500 mM stock solution of sodium ascorbate in deionized water. [1] * Prepare a 10 mM stock solution of the azide-functionalized dye in DMSO.

  • Reaction Setup:

    • To the purified propargyl-peptide from Step 1, add a 3-5 molar excess of the azide-dye. [5] * Prepare a catalyst premix by combining the CuSO₄ and THPTA ligand stocks in a 1:5 molar ratio. [6][1] * Add the catalyst premix to the peptide mixture to a final copper concentration of 100-250 µM. [5]3. Initiation: Initiate the reaction by adding the fresh sodium ascorbate solution to a final concentration of 2.5-5 mM. [6][1]4. Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. [6][1]5. Final Purification: Purify the final fluorescently labeled peptide conjugate using RP-HPLC or size-exclusion chromatography to remove excess reagents.

cluster_step1 Step 1: Thiol Alkylation cluster_step2 Step 2: Click Chemistry (CuAAC) a Dissolve Cys-Peptide in Buffer (pH 7.5) b Add 10x molar excess of this compound a->b c Incubate 2-4h at RT or overnight at 4°C b->c d Purify via Desalting Column (Buffer exchange to PBS) c->d e Add Azide-Dye, CuSO₄/THPTA, and Sodium Ascorbate d->e Propargylated Peptide f Incubate 1-4h at RT (Protect from light) e->f g Purify final conjugate via RP-HPLC f->g h Characterization (LC-MS, Fluorimetry) g->h Labeled Peptide

Caption: Experimental workflow for two-step peptide labeling.

Section 4: Data-Driven Insights and Optimization

The choice of linker is a critical parameter that must be empirically optimized for each specific application. While this compound is a versatile starting point, its performance should be benchmarked against alternatives. In PROTAC design, for instance, comparing PEG-based linkers to simple alkyl chains can reveal important structure-activity relationships.

Table 1: Representative Data Comparing PEG vs. Alkyl Linkers in PROTACs

Target ProteinE3 LigaseLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Key Insight
BRD4CRBNPEG3 15>90The hydrophilicity and flexibility of the PEG linker likely promote a stable ternary complex, leading to potent degradation. [4][7]
BRD4CRBNC3 Alkyl15075A shorter, more hydrophobic alkyl linker may be less optimal for ternary complex geometry, resulting in lower potency and efficacy. [4]
ARVHLPEG4 5>95Enhanced solubility and optimal spacing from the PEG linker contribute to superior degradation efficiency. [8][9]
ARVHLC4 Alkyl4580The increased hydrophobicity of the alkyl linker may decrease solubility and lead to less favorable pharmacokinetics. [4][8]

Note: Data is representative and compiled from principles discussed in cited literature. Actual values are system-dependent. [4][7][8][9]The effectiveness of a PROTAC is typically measured by its half-maximal degradation concentration (DC₅₀) and its maximum degradation level (Dₘₐₓ). [10]

Conclusion

This compound is a powerful and intelligently designed heterobifunctional linker. While its terminal reactive groups enable robust conjugation chemistries, its central PEG3 spacer is the critical determinant of its utility in biological systems. The PEG3 moiety enhances aqueous solubility, provides biocompatibility, and offers the requisite flexibility and spacing to facilitate complex biological events like PROTAC-mediated protein degradation. By understanding the fundamental contributions of this spacer, researchers can make more informed decisions in the design and synthesis of advanced bioconjugates, accelerating the development of novel therapeutics and powerful research probes.

References

  • The Propargyl Group: A Linchpin in Click Chemistry for Accelerated Drug Discovery and Bioconjug
  • The Propargyl Group: A Linchpin in Click Chemistry for Scientific Advancement. Benchchem.
  • Head-to-Head Comparison: Acid-PEG3-C2-Boc vs.
  • The Tosyl Group: A Catalyst for Innovation in PEG Linker Activation for Advanced Bioconjug
  • The Pivotal Role of the 16-Unit PEG Spacer in PROTAC Design: A Technical Guide. Benchchem.
  • Overview of PEG Linkers. ChemPep.
  • PROTAC PEG Linkers. JenKem Technology USA.
  • A Comparative Guide to PROTAC Linkers: Evaluating m-PEG3-OMs and Alternatives in Targeted Protein Degrad
  • PEG Linkers And Their Applications In Different Fields. MolecularCloud.
  • Wh
  • PEG Linkers in Antibody-Drug Conjug
  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
  • Linkers in PROTACs. Precise PEG.
  • In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. AxisPharm.
  • Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG3-OCH2-Boc. Benchchem.
  • Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study.
  • Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: a molecular dynamics study. PubMed.
  • The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. NIH.
  • This compound. BroadPharm.
  • A Comparative Guide to PEG3 and Alkyl Chain Linkers for PROTAC Efficiency. Benchchem.
  • Tosyl group. Wikipedia.
  • The Crucial Role of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide. Benchchem.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • This compound. CD Bioparticles.
  • Characteristic roadmap of linker governs the r
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
  • Polyethylene Glycol (PEG) and Pegylation of Proteins. Thermo Fisher Scientific.
  • Tosylates And Mesyl
  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
  • Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis.
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI.
  • An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG4-Br in Bioconjug
  • A Step-by-Step Guide to Bioconjugation with PEG Reagents: Applic

Sources

An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG3-Tos

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Propargyl-PEG3-Tos in Modern Bioconjugation

This compound is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and materials science. This molecule incorporates three key chemical motifs: a terminal propargyl group, a hydrophilic triethylene glycol (PEG3) spacer, and a tosylate leaving group. The propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage with azide-containing molecules.[1] The PEG3 spacer enhances aqueous solubility and can reduce non-specific binding of the resulting conjugate.[1] The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of various moieties.[1] This unique combination of features makes this compound a valuable tool for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This guide provides a comprehensive overview of the synthesis and purification of this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound is typically achieved through the tosylation of its precursor, Propargyl-PEG3-alcohol (also known as triethylene glycol monopropargyl ether). This reaction involves the conversion of the terminal hydroxyl group of the alcohol into a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Reaction Mechanism and Rationale

The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride.[2][3] A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. The choice of an organic base over an inorganic one is crucial to maintain a homogeneous reaction mixture in common organic solvents like dichloromethane (DCM). The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reactivity of the tosyl chloride and minimize side reactions.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Propargyl-PEG3-alcohol Reagents p-Toluenesulfonyl Chloride (TsCl) Pyridine or Triethylamine Dichloromethane (DCM) Start->Reagents 1. Add reagents Reaction Reaction at 0°C to RT Reagents->Reaction 2. Stir Crude_Product Crude this compound Reaction->Crude_Product 3. Obtain crude product Workup Aqueous Work-up Crude_Product->Workup 4. Quench and Extract Chromatography Silica Gel Column Chromatography Workup->Chromatography 5. Purify Final_Product Pure this compound Chromatography->Final_Product 6. Isolate

Caption: Experimental workflow for the synthesis and purification of this compound.

Experimental Protocol

Materials:

  • Propargyl-PEG3-alcohol (MW: 144.17 g/mol )[4]

  • p-Toluenesulfonyl chloride (TsCl) (MW: 190.65 g/mol )

  • Pyridine (anhydrous) or Triethylamine (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography (230-400 mesh)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate, dichloromethane, methanol)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Propargyl-PEG3-alcohol (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of alcohol).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base and TsCl: To the stirred solution, add anhydrous pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The product spot should have a higher Rf value than the starting alcohol. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil or waxy solid.

Purification of this compound

The purification of this compound is critical to remove unreacted starting materials, excess reagents, and byproducts. Due to the polar nature of the PEG chain, column chromatography on silica gel is the most common and effective method.

Challenges and Considerations in PEG Compound Purification

PEGylated compounds can be challenging to purify by silica gel chromatography due to their tendency to streak, leading to poor separation.[5] This can be mitigated by careful selection of the eluent system and gradient. Some researchers have reported better separation of PEG-containing compounds using a solvent system of ethanol/isopropanol in chloroform or dichloromethane, as opposed to methanol-based systems.[5]

Column Chromatography Protocol
  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent such as hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product for effective separation.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product is carefully loaded onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity. A typical gradient might start with 100% DCM and gradually increase the percentage of a more polar solvent like ethyl acetate or methanol. For example:

    • DCM (100%) to elute non-polar impurities.

    • A gradient of 0-10% methanol in DCM.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary
ParameterTypical ValueMethod of Analysis
Yield 70-90%Gravimetric
Purity >95%HPLC, NMR
Appearance Colorless to pale yellow oilVisual
Molecular Weight 298.35 g/mol MS
Representative Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.18 (t, 2H, -CH₂-OTs), 4.15 (d, 2H, -O-CH₂-C≡CH), 3.70-3.60 (m, 8H, PEG -CH₂-), 2.45 (s, 3H, Ar-CH₃), 2.42 (t, 1H, -C≡CH).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 144.8, 133.0, 129.8, 127.9, 79.1, 74.8, 70.6, 70.3, 69.2, 68.9, 58.6, 21.6.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₄H₁₈O₅S [M+Na]⁺: 321.08, found 321.1.

Conclusion

The synthesis and purification of this compound, while requiring careful execution, is a reproducible process that yields a highly valuable reagent for advanced applications in drug development and bioconjugation. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently produce and purify this versatile linker, ensuring the quality and consistency required for downstream applications.

References

  • CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Jia, H., et al. (2018). Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Reddit. (2022, June 4). Chromatography of PEG containing compounds. r/Chempros. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • American Chemical Society. (2014, September 25). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cya. Retrieved from [Link]

  • Journal of Chemistry Letters. (n.d.). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Retrieved from [Link]

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR (a) and 13 C NMR (b) spectra of monocarboxylated PEG (500 MHz, CDCl3). Retrieved from [Link]

Sources

Reactivity of the tosyl group in Propargyl-PEG3-Tos

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Tosyl Group in Propargyl-PEG3-Tos

Authored by: Gemini, Senior Application Scientist

Publication Date: January 2, 2026

Abstract

This compound is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, comprising a terminal propargyl group, a hydrophilic tri-ethylene glycol (PEG3) spacer, and a terminal tosyl group, offers a versatile platform for the precise assembly of complex molecular constructs. This guide provides an in-depth technical analysis of the core reactivity of this molecule, focusing specifically on the role and chemical behavior of the p-toluenesulfonyl (tosyl) group. We will explore the fundamental principles that establish the tosyl group as a premier leaving group, detail the mechanism of its displacement via nucleophilic substitution, discuss the critical factors that modulate this reactivity, and provide field-proven experimental protocols for its application.

Introduction: The Molecular Architecture and Utility of this compound

In the sophisticated landscape of drug development and chemical biology, linkers are the crucial architects that connect distinct molecular entities to create novel functional constructs like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1][2][] this compound is a quintessential example of a modern heterobifunctional linker, designed with three distinct components, each serving a strategic purpose:

  • The Propargyl Group (Alkyne): This terminal alkyne serves as a reactive handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[4][5][6] This allows for the highly efficient and specific covalent linkage to molecules bearing an azide group, forming a stable triazole ring.[7][8]

  • The PEG3 Spacer: The short, hydrophilic polyethylene glycol chain enhances the aqueous solubility of the linker and any molecule it is attached to.[9][10] This property is paramount for biological applications, preventing aggregation and improving the pharmacokinetic profile of the final conjugate.[10]

  • The Tosyl Group (Tosylate): The p-toluenesulfonyl group is the primary focus of this guide. It is not intended to be a permanent part of the final molecule but rather serves as an exceptional activating group. It transforms the otherwise unreactive terminal hydroxyl of a PEG chain into a highly reactive site for nucleophilic substitution.[11][12]

This guide will dissect the chemistry that makes the tosyl group such a powerful tool for chemical synthesis and bioconjugation.

The Chemistry of the Tosyl Group: An Exceptional Leaving Group

The efficacy of this compound in conjugation chemistry is fundamentally driven by the superb leaving group ability of the tosylate moiety.[13] A "leaving group" is an atom or group of atoms that detaches from a molecule during a chemical reaction, taking a pair of electrons with it. The stability of the leaving group after it has detached is the primary determinant of its effectiveness.

Hydroxyl groups (-OH), common termini of PEG chains, are notoriously poor leaving groups because their departure would form the hydroxide ion (OH⁻), which is a strong base and therefore energetically unfavorable.[14][15] The tosyl group elegantly circumvents this issue. By reacting the parent alcohol (Propargyl-PEG3-OH) with p-toluenesulfonyl chloride (TsCl), a tosylate ester is formed.[14][16]

The exceptional leaving group ability of the tosylate anion (TsO⁻) is attributed to two key electronic factors:

  • Resonance Stabilization: Upon cleavage of the carbon-oxygen bond, the negative charge on the oxygen atom is not localized. Instead, it is delocalized across the entire sulfonyl group (-SO₃) through resonance. This distribution of the negative charge over three electronegative oxygen atoms dramatically stabilizes the resulting anion.[15][17][18][19]

  • Weak Basicity: As a direct consequence of its high stability, the tosylate anion is a very weak base. It is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). A fundamental principle of organic chemistry dictates that weak bases are excellent leaving groups.[14][15]

This transformation of a poor leaving group (-OH) into an excellent one (-OTs) is the cornerstone of the reactivity of this compound.[12]

Reaction Mechanism: The Sɴ2 Pathway

The displacement of the tosyl group from this compound proceeds via a Substitution, Nucleophilic, Bimolecular (Sɴ2) mechanism.[15][20] This pathway is characteristic for primary alkyl substrates and is a concerted, single-step process.

The key features of the Sɴ2 reaction are:

  • Nucleophilic Attack: An electron-rich nucleophile (e.g., an amine, thiol, or azide) attacks the electrophilic carbon atom that is directly bonded to the tosylate group. The attack occurs from the side opposite to the leaving group, often referred to as "backside attack."[16][20]

  • Transition State: A high-energy, pentacoordinate transition state is momentarily formed where the nucleophile and the tosylate leaving group are both partially bonded to the central carbon atom.[15]

  • Displacement and Inversion: The carbon-oxygen bond of the tosylate ester breaks, and the stable tosylate anion departs. Simultaneously, a new covalent bond forms between the nucleophile and the carbon atom. A notable consequence of this mechanism is the inversion of stereochemistry at the carbon center, although for the achiral PEG chain, this is not a practical concern.[14][20]

Workflow cluster_step1 Step 1: Nucleophilic Substitution (Sɴ2) cluster_step2 Step 2: Click Chemistry (CuAAC) A Dissolve Nucleophile (e.g., Peptide-NH₂) in DMF B Add Base (DIPEA) A->B C Add this compound B->C D Incubate (4-24h, RT) C->D E Monitor by LC-MS D->E F Purify via HPLC (Intermediate Product) E->F G Dissolve Intermediate & Azide Molecule in Buffer F->G Proceed to Click H Add CuSO₄ & Sodium Ascorbate G->H I Incubate (1-12h, RT) H->I J Monitor by LC-MS I->J K Purify via SEC/HPLC (Final Conjugate) J->K

Sources

An In-depth Technical Guide on Propargyl-PEG3-Tos for Beginners in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation and molecular modification, the selection of appropriate chemical tools is paramount. Among the revolutionary techniques in modern chemistry, "click chemistry" stands out for its efficiency, reliability, and broad applicability.[1] This guide provides a comprehensive exploration of a key reagent in this field: Propargyl-PEG3-Tos. We will delve into its structure, function, and practical application, particularly within the context of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential click reaction.

Part 1: Deconstructing this compound: A Multifunctional Tool

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups, enabling the connection of two distinct molecular entities.[2][3] Its structure can be broken down into three key components, each serving a specific and crucial purpose.

  • The Propargyl Group: The "Click" Handle: The propargyl group, a terminal alkyne (-CH₂C≡CH), is the reactive moiety that participates in the CuAAC reaction.[4] Its presence allows for the highly specific and efficient formation of a stable triazole ring when reacted with an azide-functionalized molecule.[2][5] This reaction is the cornerstone of many bioconjugation strategies due to its high yield and specificity.[5]

  • The PEG3 Spacer: Enhancing Physicochemical Properties: The "PEG3" component refers to a short polyethylene glycol (PEG) chain consisting of three ethylene glycol units. PEG linkers are renowned in bioconjugation for their ability to improve the properties of the resulting conjugate.[6][7][8] The hydrophilic nature of the PEG spacer increases the aqueous solubility of molecules, which is particularly beneficial when working with hydrophobic drugs or biomolecules.[7][8][9] Furthermore, the PEG chain can act as a flexible spacer, minimizing steric hindrance between the conjugated molecules and potentially reducing immunogenicity by creating a "stealth" effect.[6][7][9]

  • The Tosylate Group: An Excellent Leaving Group: The tosylate (TsO-) group is a derivative of p-toluenesulfonic acid and is an exceptionally good leaving group in nucleophilic substitution reactions.[10][11][12] This property is fundamental to the utility of this compound. The tosylate allows for the initial attachment of the propargyl-PEG3 moiety to a molecule containing a nucleophilic group, such as an alcohol or an amine, thereby introducing the "click" handle for subsequent reactions.[2][13] The high stability of the tosylate anion after it departs makes this reaction thermodynamically favorable and efficient.[11]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C14H18O5S[2][3][14]
Molecular Weight 298.4 g/mol [2][3][14]
Appearance Varies; typically a solid or oil
Solubility Soluble in aqueous media and many organic solvents[2][3]
Storage Conditions -20°C for long-term stability[2][3]
Part 2: The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is to serve as a building block for CuAAC, a reaction that exemplifies the principles of click chemistry.[1] This reaction involves the joining of a terminal alkyne (from the propargyl group) and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[15][16]

The Mechanism: The CuAAC reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent such as sodium ascorbate.[17] The reaction proceeds through a series of steps that are believed to involve a dinuclear copper intermediate, which accounts for the remarkable rate acceleration compared to the uncatalyzed thermal reaction.[15]

Key Advantages of CuAAC:

  • High Efficiency and Yield: The reaction typically proceeds to completion with high yields, minimizing the need for extensive purification.[17]

  • Biocompatibility: The reaction can be performed in aqueous buffers and is tolerant of a wide range of functional groups found in biological molecules, making it ideal for bioconjugation.[17][18]

  • High Specificity: The azide and alkyne groups are largely unreactive with biological functional groups, ensuring that the reaction is highly specific and bioorthogonal.[18][19]

  • Favorable Kinetics: The copper catalyst dramatically accelerates the reaction rate, allowing for rapid conjugation even at low concentrations.[17]

CuAAC_Mechanism Figure 1: Simplified CuAAC Reaction Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Propargyl Molecule-Propargyl Product Stable Triazole Linkage Propargyl->Product CuAAC Reaction Azide Molecule-Azide Azide->Product Cu_II Cu(II) Salt (e.g., CuSO4) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduction Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Cu_I Cu_I->Product

Caption: Simplified workflow of the CuAAC reaction.

Part 3: Experimental Workflow: A Practical Guide

The following section outlines a general, two-part experimental protocol for utilizing this compound in a bioconjugation application. This is a representative workflow and may require optimization based on the specific molecules involved.

Part A: Installation of the Propargyl-PEG3 Moiety

This step involves reacting this compound with a molecule containing a suitable nucleophile (e.g., an alcohol or amine) to introduce the propargyl "click" handle.

Materials:

  • Molecule of interest with a nucleophilic group (e.g., a protein with a lysine residue)

  • This compound

  • A suitable aprotic solvent (e.g., anhydrous DMSO or DMF)

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • Purification system (e.g., dialysis or size exclusion chromatography)

Protocol:

  • Dissolution: Dissolve the molecule of interest in the chosen aprotic solvent.

  • Reagent Addition: Add a molar excess of this compound and the non-nucleophilic base to the solution. The base serves to deprotonate the nucleophile and neutralize the p-toluenesulfonic acid byproduct.

  • Reaction: Incubate the reaction mixture at room temperature with gentle mixing. The reaction time will vary depending on the reactivity of the nucleophile.

  • Purification: Once the reaction is complete (monitored by a suitable analytical technique like LC-MS), purify the propargyl-functionalized molecule to remove excess reagents.

PartA_Workflow Figure 2: Workflow for Part A Start Dissolve Nucleophilic Molecule Add_Reagents Add this compound & Base Start->Add_Reagents Incubate Incubate at Room Temperature Add_Reagents->Incubate Purify Purify Propargyl-Functionalized Molecule Incubate->Purify End Propargyl-Modified Molecule Ready for Click Chemistry Purify->End

Caption: Experimental workflow for installing the propargyl group.

Part B: Click Chemistry Reaction with an Azide-Modified Molecule

This step involves the CuAAC reaction between the newly synthesized propargyl-functionalized molecule and a molecule containing an azide group.

Materials:

  • Propargyl-functionalized molecule (from Part A)

  • Azide-functionalized molecule (e.g., a fluorescent dye, biotin, or another biomolecule)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution

  • Sodium ascorbate stock solution (freshly prepared)

  • A copper-chelating ligand (e.g., THPTA) is recommended to stabilize the Cu(I) and protect biomolecules.[5]

  • Purification system (e.g., size exclusion chromatography or dialysis)

Protocol:

  • Preparation of Reaction Mixture: In a reaction vessel, combine the propargyl-functionalized molecule and the azide-functionalized molecule in the aqueous buffer.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution.

  • Initiation of Reaction: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.[17]

  • Incubation: Incubate the reaction at room temperature. Reaction times can range from 1 to 4 hours.[20]

  • Purification: After the reaction is complete, purify the final conjugate to remove the copper catalyst and any unreacted starting materials.

PartB_Workflow Figure 3: Workflow for Part B Start Combine Propargyl & Azide Molecules in Buffer Initiate Add Catalyst Premix & Sodium Ascorbate Start->Initiate Prepare_Catalyst Prepare Cu(II)/Ligand Premix Prepare_Catalyst->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Purify Purify Final Conjugate Incubate->Purify End Final Bioconjugate Purify->End

Caption: Experimental workflow for the click chemistry reaction.

Part 4: Conclusion and Future Perspectives

This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its trifunctional nature, combining a "clickable" alkyne, a beneficial PEG spacer, and a highly reactive leaving group, makes it an ideal reagent for introducing a click chemistry handle onto a wide range of molecules. By understanding the fundamental principles of its components and the CuAAC reaction, even beginners can confidently employ this reagent to construct complex molecular architectures for applications in drug delivery, diagnostics, and fundamental biological research. The continued development of click chemistry and associated reagents like this compound will undoubtedly lead to further innovations in the creation of novel and impactful molecular entities.

References

  • BenchChem. (n.d.). Mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • PurePEG. (2025, July 1). Top 5 Applications of PEGylated Linkers in Bioconjugation.
  • BenchChem. (n.d.). Application Notes and Protocols for Propargyl-PEG10-alcohol in Click Chemistry.
  • BenchChem. (n.d.). The Pivotal Role of PEG Linkers in Bioconjugation: A Technical Guide.
  • Grokipedia. (n.d.). Tosyl group.
  • BenchChem. (n.d.). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research.
  • BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • ResearchGate. (2025, August 6). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
  • AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
  • ACS Publications. (2023, January 18). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega.
  • Bartleby.com. (n.d.). Tosylate.
  • Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
  • ChemPep. (n.d.). Overview of PEG Linkers.
  • AAT Bioquest. (n.d.). A Comprehensive Guide to Click Chemistry Reaction.
  • Lumiprobe. (n.d.). Introduction to click chemistry: a new method for the labeling and modification of biomolecules.
  • Chemistry For Everyone. (2025, May 13). What Is Click Chemistry?. YouTube.
  • BroadPharm. (n.d.). This compound, 1119249-30-7.
  • Vedantu. (n.d.). What is a tosylate group class 12 chemistry CBSE.
  • Sigma-Aldrich. (n.d.). What is Click Chemistry? An Introduction.
  • Wikipedia. (n.d.). Tosyl group.
  • CD Bioparticles. (n.d.). This compound.
  • Reddit. (2023, August 2). What is click chemistry? Can anyone explain in simple terms.
  • BenchChem. (n.d.). Click chemistry applications of propargyl-PEG linkers.
  • AAT Bioquest. (2024, April 10). What are the general procedures for click chemistry labeling of oligonucleotide and DNA?.
  • National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC.
  • National Institutes of Health. (n.d.). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. PMC.
  • Lumiprobe. (n.d.). Click Сhemistry Labeling of Oligonucleotides and DNA.
  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • BroadPharm. (n.d.). Alkyne.
  • Xi'an Qiyue Biological Technology Co., Ltd. (2024, January 25). This compound.
  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
  • BroadPharm. (n.d.). Propargyl PEG, Click Chemistry Tool.
  • BenchChem. (n.d.). The Propargyl Group: A Linchpin in Click Chemistry for Scientific Advancement.
  • BroadPharm. (n.d.). Propargyl-PEG3-alcohol, 7218-43-1.
  • MedChemExpress. (n.d.). Propargyl-PEG3-alcohol | PROTAC Linker.

Sources

An In-depth Technical Guide to the Core Features of Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Linker Technology in Modern Therapeutics

In the landscape of advanced drug development, particularly in the realm of targeted therapies, the ability to precisely connect distinct molecular entities is paramount. This has led to the rise of sophisticated bioconjugation strategies, with linker molecules at their core. Among these, heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools, revolutionizing the design and efficacy of complex biologics like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and various nanoparticle-based delivery systems.[1][2]

This guide provides a comprehensive exploration of the core features of heterobifunctional PEG linkers, delving into their chemical architecture, the physicochemical advantages they confer, and their practical applications in cutting-edge research and therapeutic development. As we navigate through this topic, we will not only detail the "what" but, more critically, the "why" behind the strategic selection and utilization of these versatile molecules.

Deconstructing the Heterobifunctional PEG Linker: A Trifecta of Functionality

At its essence, a heterobifunctional PEG linker is a tripartite molecule, each component contributing critically to its overall function.[1][3] These linkers consist of a central polyethylene glycol chain of a defined length, flanked by two different reactive functional groups at each end.[1][4]

  • The Polyethylene Glycol (PEG) Backbone: More Than Just a Spacer The PEG chain is a hydrophilic and biocompatible polymer composed of repeating ethylene oxide units.[5] Its primary role extends far beyond simply connecting two molecules. The length of the PEG chain is a crucial, tunable parameter that directly influences the physicochemical properties of the final conjugate.[]

  • Terminal Functional Group 1 & 2: The Gateways to Bioconjugation The "heterobifunctional" nature of these linkers stems from the presence of two distinct reactive moieties at their termini.[1][7] This dual-reactivity is the cornerstone of their utility, enabling controlled, sequential conjugation reactions. This minimizes the formation of undesirable byproducts like homodimers.[1] The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated, such as amines (e.g., lysine residues in proteins) or thiols (e.g., cysteine residues).[8]

A vast array of functional groups are available, with some of the most common being:

  • N-hydroxysuccinimide (NHS) esters: Highly reactive towards primary amines at a pH of 7.2-8.5, forming stable amide bonds.[9][10]

  • Maleimides: Specifically react with sulfhydryl groups at a pH of 6.5-7.5, forming stable thioether bonds.[9][11]

  • Alkynes and Azides: Utilized in "click chemistry," a highly efficient and bioorthogonal reaction.[12][13]

  • Carboxylic acids: Can be activated to react with amines.[14]

  • Aminooxy groups: React with aldehydes or ketones to form stable oxime linkages.[15]

G cluster_1 Biomolecule 1 cluster_2 Biomolecule 2 Mol1 Protein/Antibody with Amine Group (-NH2) Mol2 Drug/Payload with Thiol Group (-SH) FG1 FG1 FG1->Mol1 reacts with FG2 FG2 FG2->Mol2 reacts with

Core Features and Their Physicochemical Impact: A Deeper Dive

The integration of a PEG backbone into a linker imparts a multitude of advantageous properties to the resulting bioconjugate. These features are not merely incremental improvements but often represent a paradigm shift in the therapeutic potential of a molecule.

Enhanced Hydrophilicity and Solubility

A significant challenge in drug development is the poor aqueous solubility of many potent therapeutic agents.[16] This can lead to aggregation, reduced bioavailability, and difficulties in formulation.[16] The hydrophilic nature of the PEG chain acts as a "solubility enhancer," effectively creating a hydrophilic shield around a hydrophobic drug molecule.[4][16] This improves the overall solubility of the conjugate in aqueous environments, preventing aggregation and facilitating administration.[4][17]

Improved Pharmacokinetics and Prolonged Circulation

The pharmacokinetic profile of a drug—how it is absorbed, distributed, metabolized, and excreted—is a critical determinant of its efficacy. PEGylation, the process of attaching PEG chains, dramatically improves a drug's pharmacokinetics.[18][19] The increased hydrodynamic volume of a PEGylated molecule reduces its rate of renal clearance, significantly extending its circulation half-life in the bloodstream.[1][19] This prolonged therapeutic exposure can lead to a reduced dosing frequency, improving patient compliance and quality of life.[18]

Reduced Immunogenicity and Antigenicity

When a therapeutic protein is introduced into the body, it can be recognized as foreign by the immune system, leading to an immune response that can neutralize the drug and cause adverse effects.[18][19] The flexible PEG chain can "mask" the protein's surface epitopes, shielding it from the host's immune system.[19][20] This reduction in immunogenicity and antigenicity is a key advantage of PEGylation, enhancing the safety and efficacy of protein-based therapeutics.[18][19]

Precise Control Over Molecular Spacing

The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules.[] This "molecular ruler" aspect is crucial in applications like PROTACs, where the linker's length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[3][21]

FeaturePhysicochemical ImpactTherapeutic Implication
Dual Reactivity Enables controlled, sequential conjugation.Minimizes byproducts, leading to a more homogenous drug product.[1]
Enhanced Solubility Increases the hydrophilicity of the conjugate.Prevents aggregation of hydrophobic drugs and improves formulation.[4][16]
Increased Hydrodynamic Size Reduces renal clearance.Prolongs circulation half-life, allowing for less frequent dosing.[18][19]
Steric Shielding Masks epitopes on the conjugated molecule.Reduces immunogenicity and antigenicity of therapeutic proteins.[19][20]
Tunable Length Provides precise control over intermolecular distance.Optimizes the efficacy of molecules like PROTACs.[3][21]

Applications in Drug Development and Beyond

The unique combination of features offered by heterobifunctional PEG linkers has led to their widespread adoption in numerous areas of biomedical research.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[16][22] Heterobifunctional PEG linkers are instrumental in the design of modern ADCs.[4][22] They provide a stable connection between the antibody and the payload, and the PEG component helps to overcome the challenges associated with conjugating hydrophobic drugs to large antibody molecules, such as aggregation and poor solubility.[16][17]

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification Ab Monoclonal Antibody Ab_Linker Maleimide-Activated Antibody Ab->Ab_Linker + Linker Linker NHS-PEG-Maleimide Linker ADC Antibody-Drug Conjugate Ab_Linker->ADC + Drug Drug Thiol-Containing Cytotoxic Drug Purified_ADC Purified ADC ADC->Purified_ADC SEC/Affinity Chromatography Characterization Characterization Purified_ADC->Characterization Characterization (DAR, Purity)

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[21][23] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[23] The PEG linker is a popular choice in PROTAC design due to its ability to enhance solubility and provide the necessary flexibility and length to facilitate the formation of a stable ternary complex, which is essential for efficient protein degradation.[3][21]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC binds to Warhead Ub_POI Ubiquitinated POI PROTAC->Ub_POI facilitates ubiquitination E3 E3 Ubiquitin Ligase E3->PROTAC binds to E3 Ligand Degradation Degraded POI Ub_POI->Degradation targeted for degradation by Proteasome Proteasome

Nanoparticle Functionalization and Targeted Drug Delivery

Heterobifunctional PEG linkers are widely used to functionalize the surface of nanoparticles, such as liposomes and polymeric micelles, to create targeted drug delivery systems.[8][14] One end of the linker is attached to the nanoparticle surface, while the other end is conjugated to a targeting ligand (e.g., an antibody or peptide) that recognizes specific receptors on target cells.[8] The PEG chains also provide a "stealth" coating that helps the nanoparticles evade the immune system, prolonging their circulation time and enhancing their accumulation at the target site.[24]

Proteomics and Diagnostics

In the field of proteomics, heterobifunctional PEG linkers are used for a variety of applications, including the creation of protein-protein conjugates, the immobilization of proteins on surfaces for analysis, and as cross-linking agents to study protein interactions.[8][21] In diagnostics, these linkers are used to attach imaging agents or reporter molecules to targeting moieties, enabling the development of highly sensitive and specific diagnostic tools.[24]

Experimental Protocol: A Practical Guide to Bioconjugation

The following protocol provides a general framework for the two-step conjugation of a protein (containing primary amines) to a thiol-containing molecule using an NHS-PEG-Maleimide linker. This is a common strategy employed in the synthesis of ADCs.

Materials:
  • Protein to be modified (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • NHS-PEG-Maleimide linker.

  • Thiol-containing molecule (e.g., cytotoxic drug).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., Tris or glycine).

  • Desalting or size-exclusion chromatography (SEC) column.

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5).

Step 1: Reaction of NHS Ester with Protein Amines
  • Reagent Preparation:

    • Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF (e.g., 10 mM) immediately before use.[2]

    • Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.[25]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS-PEG-Maleimide linker to the protein solution.[2][25] The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[25][26]

  • Purification of Maleimide-Activated Protein:

    • Remove the excess, unreacted NHS-PEG-Maleimide linker using a desalting or SEC column equilibrated with conjugation buffer (pH 6.5-7.5).[2][26] This step is crucial to prevent the unreacted linker from interfering with the subsequent reaction.

Step 2: Reaction of Maleimide with Thiol-Containing Molecule
  • Conjugation Reaction:

    • Add the thiol-containing molecule to the purified maleimide-activated protein solution. A 1.5- to 2-fold molar excess of the thiol-containing molecule over the maleimide-activated protein is a good starting point.[9]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Quenching the Reaction (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, a small molecule containing a free sulfhydryl group (e.g., cysteine) can be added.[9]

  • Purification of the Final Conjugate:

    • Purify the final conjugate using an appropriate method, such as SEC or affinity chromatography, to remove unreacted molecules and byproducts.[9]

  • Characterization:

    • Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation, determine the drug-to-antibody ratio (DAR), and assess its biological activity.[2]

Conclusion: The Future is Linked

Heterobifunctional PEG linkers are more than just molecular bridges; they are enabling technologies that have profoundly impacted the fields of drug delivery, diagnostics, and bioconjugation.[1][2] Their unique combination of dual reactivity, biocompatibility, and tunable physicochemical properties provides an unparalleled level of control in the design of sophisticated therapeutic and diagnostic agents.[1] By enhancing solubility, stability, and pharmacokinetic profiles, while simultaneously reducing immunogenicity, these linkers are instrumental in unlocking the full potential of targeted therapies. As our understanding of disease biology deepens and the demand for more precise and effective treatments grows, the continued innovation and application of heterobifunctional PEG linkers will undoubtedly play a central role in shaping the future of medicine.

References

  • Li, J., et al. (n.d.). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. [Link]

  • Veronese, F. M., & Pasut, G. (2005). The impact of PEGylation on biological therapies. PubMed. [Link]

  • Brown, A. (2025, May 28). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. [Link]

  • Al-Akkam, W., et al. (2022). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). PEGylation. [Link]

  • ADC Review. (2019, March 22). What are PEG Linkers?. [Link]

  • ResearchGate. (n.d.). Structures of the PEG-linkers: the linear PEG linker MAL24PS and the.... [Link]

  • Bloemen, M., et al. (2014, October 2). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS ONE. [Link]

  • Lerchen, H. G., et al. (2018). Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. Journal of Medicinal Chemistry. [Link]

  • Bloemen, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS ONE. [Link]

  • Vankayala, S. L., et al. (2013, February 21). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed. [Link]

  • Vankayala, S. L., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. ACS Medicinal Chemistry Letters. [Link]

  • ADC Review. (2018, June 29). PEGs and Antibody-drug Conjugates a Versatile Approach. [Link]

  • Dory, A., et al. (2025, September 30). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]

  • Tey, H. T., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. [Link]

  • YouTube. (2023, May 9). PEG LinkER. [Link]

  • ResearchGate. (2020, July 29). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Propargyl-PEG3-Tos

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Precision in ADC Synthesis

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to its payload, profoundly dictates the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.[1][] The evolution from heterogeneous, randomly conjugated ADCs to homogeneous, site-specific constructs has been a pivotal advancement in the field, mitigating issues of inconsistent drug-to-antibody ratios (DARs) and unpredictable in vivo behavior.[3][4]

This guide details a robust, two-stage protocol for the synthesis of site-specific ADCs using the heterobifunctional linker, Propargyl-PEG3-Tos . This linker is meticulously designed to offer a streamlined and controlled conjugation workflow. It features:

  • A Propargyl Group: A terminal alkyne that serves as a reactive handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[5][6]

  • A Tosyl (Tos) Group: A p-toluenesulfonyl moiety that functions as an excellent leaving group for nucleophilic substitution, enabling covalent attachment to the antibody.[1][7]

  • A PEG3 Spacer: A hydrophilic three-unit polyethylene glycol chain that enhances the aqueous solubility of the linker and the final ADC, reducing the potential for aggregation and improving pharmacokinetic properties.[8][]

The strategic use of this compound allows for the initial, site-selective installation of an alkyne handle onto the antibody, followed by the precise attachment of an azide-functionalized payload. This methodology provides researchers with superior control over the conjugation process, leading to the production of well-defined, homogeneous ADCs with optimized performance characteristics.

Core Concepts and Strategic Workflow

The synthesis of an ADC using the this compound linker is a sequential process designed to maximize control and reproducibility. The overall strategy is bifurcated into two primary stages:

Stage 1: Site-Specific Antibody Alkylation. In this phase, the this compound linker is covalently attached to the monoclonal antibody. The tosyl group is displaced by a nucleophilic amino acid residue on the antibody surface, such as the ε-amine of a lysine residue. This reaction is favored under slightly basic conditions (pH 8.0-9.5) to ensure the amine is deprotonated and thus sufficiently nucleophilic.[10] The result is a stable, alkyne-functionalized antibody, ready for payload conjugation.

Stage 2: Payload Conjugation via Click Chemistry. The alkyne-modified antibody is then conjugated to an azide-bearing cytotoxic payload through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5] This click chemistry reaction is renowned for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage without generating significant byproducts.[6]

The final step involves the purification and comprehensive characterization of the ADC to confirm its homogeneity, DAR, and integrity.

Workflow Diagram: ADC Synthesis via this compound

ADC_Synthesis_Workflow cluster_0 Stage 1: Antibody Alkylation cluster_1 Stage 2: Payload Conjugation mAb Monoclonal Antibody (mAb) alkylation Alkylation Reaction (Nucleophilic Substitution) pH 8.0-9.5 mAb->alkylation linker This compound linker->alkylation purification1 Purification (SEC) alkylation->purification1 alkyne_mAb Alkyne-Modified mAb (Purified) click_reaction Click Chemistry (CuAAC) alkyne_mAb->click_reaction alkyne_mAb->click_reaction purification1->alkyne_mAb payload Azide-Functionalized Cytotoxic Payload payload->click_reaction cu_catalyst Cu(I) Catalyst (CuSO₄, Ligand, Reductant) cu_catalyst->click_reaction purification2 Purification (SEC/HIC) click_reaction->purification2 final_ADC Final Antibody-Drug Conjugate (ADC) characterization Characterization (HIC, SEC, MS, Endotoxin) final_ADC->characterization purification2->final_ADC

Caption: Overall workflow for ADC synthesis using this compound.

Experimental Protocols

PART 1: Site-Specific Antibody Alkylation with this compound

This protocol details the covalent attachment of the this compound linker to primary amine residues (lysines) on the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).

  • This compound (store desiccated at -20°C).

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate Buffer, pH 8.5.

  • Purification System: Size-Exclusion Chromatography (SEC) columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or a pre-packed SEC column (e.g., Superdex 200).

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer (pH 8.5) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in cold Reaction Buffer. This concentration range is optimal for minimizing aggregation while ensuring efficient reaction kinetics.

  • Linker Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a fresh 10-20 mM stock solution of the linker in anhydrous DMSO immediately before use.

  • Alkylation Reaction:

    • Calculate the required volume of the linker stock solution to achieve a desired molar excess. A starting point of 10-20 molar equivalents of linker per antibody is recommended.

    • While gently stirring or vortexing the antibody solution, add the calculated volume of the linker solution dropwise.

    • Incubate the reaction at room temperature for 4-6 hours or at 4°C overnight with gentle end-over-end mixing. The longer incubation at a lower temperature can sometimes improve selectivity and reduce the risk of protein denaturation.

  • Purification of Alkyne-Modified Antibody:

    • Following incubation, purify the alkyne-modified antibody to remove unreacted linker and DMSO.

    • Size-Exclusion Chromatography (SEC) is the preferred method. Use a desalting column for rapid buffer exchange or a preparative SEC column for higher resolution.

    • Collect fractions corresponding to the antibody peak, typically the first major peak to elute.

    • Pool the relevant fractions and confirm the protein concentration using a spectrophotometer (A280).

Table 1: Alkylation Reaction Parameters

ParameterRecommended ValueRationale
Reaction pH 8.0 - 8.5Facilitates deprotonation of lysine ε-amino groups, enhancing their nucleophilicity for reaction with the tosyl group.[10]
Molar Excess (Linker:mAb) 10:1 to 20:1Drives the reaction towards completion. Optimization may be required based on the specific antibody and desired degree of labeling.
Reaction Temperature Room Temp. or 4°CRoom temperature offers faster kinetics, while 4°C can enhance stability and selectivity over a longer incubation.
Reaction Time 4-6 hours (RT) or 12-16 hours (4°C)Sufficient time for the nucleophilic substitution to occur. Progress can be monitored by LC-MS if desired.
PART 2: Payload Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-functionalized payload onto the alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody (from Part 1) in PBS, pH 7.4.

  • Azide-functionalized cytotoxic drug (dissolved in DMSO or DMF).

  • Catalyst Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 50 mM in water.

    • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM in water. (THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and protects the antibody from degradation).

    • Reducing Agent: Sodium Ascorbate: 100 mM in water (prepare fresh).

Procedure:

  • Preparation of Reagents:

    • Prepare the Sodium Ascorbate solution immediately before starting the conjugation.

    • Combine the alkyne-modified antibody and the azide-functionalized drug in a reaction tube. A molar ratio of 5-10 equivalents of the drug-azide per antibody is a typical starting point. The final concentration of organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to maintain antibody stability.

  • Catalyst Pre-complexation:

    • In a separate microcentrifuge tube, mix the CuSO₄ and THPTA ligand stock solutions in a 1:2 molar ratio.[5]

    • Allow the mixture to stand for 2-3 minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • Add the freshly prepared sodium ascorbate to the antibody-drug mixture. A final concentration of approximately 40-50 equivalents relative to the antibody is recommended to ensure complete reduction of Cu(II) to the active Cu(I) catalyst.[11]

    • Initiate the click reaction by adding the pre-complexed copper catalyst. Use approximately 20-30 equivalents of the copper complex relative to the antibody.

    • Mix gently and incubate at room temperature for 1-4 hours, protecting the reaction from light.

  • Purification of the Final ADC:

    • Purify the ADC using SEC to remove the copper catalyst, excess drug-linker, and other reagents.

    • For ADCs where the payload significantly increases hydrophobicity, Hydrophobic Interaction Chromatography (HIC) may be required for further purification to separate species with different DARs.

    • The purified ADC should be buffer-exchanged into a suitable formulation buffer (e.g., PBS) and stored under appropriate conditions (typically 4°C or -80°C).

Characterization of the Final ADC

Thorough characterization is imperative to ensure the quality, homogeneity, and desired properties of the synthesized ADC.

Table 2: Key ADC Characterization Methods

MethodPurposeExpected Outcome
Hydrophobic Interaction Chromatography (HIC-HPLC) Determine Drug-to-Antibody Ratio (DAR) and assess homogeneity.A series of peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). A predominant peak indicates a more homogeneous product.
Size-Exclusion Chromatography (SEC-HPLC) Assess aggregation and fragmentation.A single, sharp peak corresponding to the monomeric ADC. The absence of high molecular weight species (aggregates) or low molecular weight species (fragments).
Mass Spectrometry (LC-MS) Confirm covalent attachment of the drug-linker and determine the precise mass of the ADC species.Mass spectra confirming the expected mass increase corresponding to the number of conjugated drug-linkers.
UV-Vis Spectroscopy Determine protein concentration and average DAR.Calculation of DAR by comparing absorbance at 280 nm (protein) and a wavelength specific to the payload.
Endotoxin Testing (LAL Assay) Ensure the absence of pyrogenic contaminants.Endotoxin levels below the acceptable limit for parenteral administration.
In Vitro Cell Cytotoxicity Assay Evaluate the potency and target-specificity of the ADC.Dose-dependent killing of antigen-positive cancer cells with a calculated IC50 value. Minimal toxicity to antigen-negative cells.[3]
Mechanism Diagram: Site-Specific Alkylation and Click Conjugation

Caption: Chemical reaction scheme for ADC synthesis.

Conclusion and Field-Proven Insights

The this compound protocol offers a robust and highly controllable method for producing homogeneous ADCs. By separating the antibody modification from the payload conjugation, this two-stage approach allows for the purification and characterization of the intermediate alkyne-modified antibody, ensuring that only properly functionalized antibody proceeds to the final conjugation step. The use of click chemistry in the second stage guarantees a high-yield, specific, and stable linkage to the payload.

Key advantages of this system include:

  • Improved Homogeneity: Site-selective alkylation and specific click chemistry lead to ADCs with a more defined DAR, which is crucial for a consistent therapeutic index.[4]

  • Enhanced Physicochemical Properties: The integrated PEG3 spacer improves solubility and stability, mitigating aggregation issues often associated with hydrophobic payloads.[8]

  • Process Control: The two-stage workflow allows for better process control and characterization at intermediate steps, facilitating troubleshooting and optimization.

  • Versatility: The propargyl handle is a versatile platform for conjugating a wide variety of azide-functionalized molecules, not limited to cytotoxic drugs but also including imaging agents, immunomodulators, or other biologics.

For researchers and drug development professionals, adopting advanced, well-defined conjugation strategies like the one presented here is critical for advancing the next generation of safer and more effective antibody-drug conjugates.

References

  • PubMed. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. [Link]

  • MDPI. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. [Link]

  • NIH. (2015). Site-Specific PEGylation of Therapeutic Proteins. [Link]

  • UCL Discovery. (2016). Site-specific, efficient and stable PEGylation. [Link]

  • MDPI. (2023). Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. [Link]

  • MDPI. (2022). Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues. [Link]

  • MDPI. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. [Link]

  • Creative Biolabs. ADC Linker Products. [Link]

  • BioPharm International. (2005). Making Site-specific PEGylation Work. [Link]

  • Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]

  • NIH. (2017). Click Chemistry Conjugations. [Link]

  • NIH. (2014). Methods for site-specific drug conjugation to antibodies. [Link]

Sources

Using Propargyl-PEG3-Tos in PROTAC development and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Propargyl-PEG3-Tos in the development and synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Abstract

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins.[1] The success of a PROTAC is critically dependent on its tripartite structure: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is not a passive spacer but a crucial determinant of the PROTAC's physicochemical properties and biological activity, influencing everything from solubility to the stability of the key ternary complex.[2][3] Among the diverse linker classes, those based on polyethylene glycol (PEG) have become prominent for their ability to enhance hydrophilicity and improve pharmacokinetic profiles.[4][5][6] This guide focuses on a specific, highly versatile linker, This compound , detailing its chemical attributes and providing comprehensive protocols for its application in a modular and efficient PROTAC synthesis workflow.

PART 1: The Strategic Role of Linkers in PROTAC Efficacy

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[7] This event-driven mechanism allows PROTACs to be effective at sub-stoichiometric concentrations.[1][2]

PROTAC_Mechanism cluster_binding POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (from E2) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release (Catalytic Cycle) Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1. General mechanism of PROTAC-mediated protein degradation.
The Linker: The Architectural Core of a PROTAC

Historically overlooked, the linker is now understood to be a critical element in PROTAC design.[2][8] Its length, rigidity, and chemical composition profoundly impact the ultimate efficacy of the molecule.[3][9] A well-designed linker must:

  • Enable Ternary Complex Formation: The linker must possess the optimal length and flexibility to allow the two ligands to bind their respective proteins simultaneously without steric clash, forming a productive ternary complex.[10][11]

  • Modulate Physicochemical Properties: Linkers influence crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[2][3]

  • Influence Selectivity: Subtle changes in linker composition can alter the geometry of the ternary complex, sometimes imparting selectivity for degrading one protein over a closely related homologue.[2]

Advantages of PEG-Based Linkers

Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers for several compelling reasons:[6][12]

  • Enhanced Hydrophilicity: PEG linkers increase the water solubility of the PROTAC, which is often necessary to counteract the high lipophilicity of the two terminal ligands. This can improve bioavailability and compatibility with physiological environments.[4][5][10]

  • Improved Permeability: By tuning properties like the topological polar surface area (TPSA), PEG linkers can help balance solubility and cell permeability, which are often in opposition.[2]

  • Synthetic Versatility: Bifunctional PEG motifs are readily available and allow for the rapid and systematic assembly of PROTAC libraries with varying lengths, which is essential for optimization.[2][6]

PART 2: this compound – A Versatile Tool for Modular PROTAC Synthesis

This compound is a heterobifunctional linker designed for maximum versatility in a modular PROTAC assembly strategy. Its structure combines three distinct chemical functionalities, each with a specific role in the synthetic workflow.

Figure 2. Chemical structure and functional components of this compound.
Chemical Properties and Key Functional Groups

The power of this compound lies in the orthogonal reactivity of its terminal groups.

FeatureChemical GroupStructureReactivity & Purpose
Functionality 1 Propargyl (Alkyne)-C≡CHEnables covalent bond formation with azide-functionalized molecules via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][13]
Spacer PEG3-(CH₂CH₂O)₃-A three-unit PEG chain that provides hydrophilicity, flexibility, and an optimal spacer length for many PROTAC applications.[12]
Functionality 2 Tosyl (p-toluenesulfonyl)-OTsAn excellent leaving group that is readily displaced by nucleophiles (e.g., amines, alcohols, thiols) in a nucleophilic substitution reaction.[14]
The Modular Synthesis Strategy

This linker is designed for a two-directional, modular assembly. A researcher can first attach a ligand with a nucleophilic handle (e.g., a phenol or amine) to the linker by displacing the tosyl group. The resulting ligand-linker intermediate, now bearing a terminal alkyne, can then be "clicked" onto a second ligand that has been functionalized with an azide group. This convergent approach is highly efficient for building libraries of PROTACs to screen for optimal activity.[2]

PART 3: Experimental Protocols for PROTAC Synthesis

This section provides a general, two-step protocol for synthesizing a PROTAC using this compound.

Synthesis_Workflow Ligand1 Ligand 1 (with -OH or -NH₂) Step1 Step 1: Nucleophilic Substitution Ligand1->Step1 Linker This compound Linker->Step1 Intermediate Alkyne-Functionalized Intermediate Step1->Intermediate Step2 Step 2: CuAAC 'Click' Reaction Intermediate->Step2 Ligand2 Ligand 2 (with -N₃) Ligand2->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC Purify Purification & Characterization (HPLC, LC-MS, NMR) PROTAC->Purify

Figure 3. General workflow for modular PROTAC synthesis.
Protocol 1: Synthesis of Ligand-Linker Intermediate via Nucleophilic Substitution

This protocol describes the conjugation of a POI or E3 ligase ligand containing a nucleophilic group (e.g., a phenol or primary amine) to the linker.

Rationale: The tosyl group is an excellent leaving group, making the adjacent carbon atom electrophilic. A nucleophile on one of the PROTAC ligands can attack this carbon, displacing the tosylate and forming a stable ether or amine linkage. A mild base is used to deprotonate the nucleophile, increasing its reactivity.

Materials:

  • Ligand 1 (containing a nucleophilic -OH or -NH₂ group)

  • This compound[14]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Nitrogen or Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add Ligand 1 (1.0 eq).

  • Dissolve the ligand in anhydrous DMF.

  • Add a mild base, such as K₂CO₃ (2.0-3.0 eq).

  • Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the mixture.

  • Stir the reaction at a temperature between 50-80 °C. The optimal temperature and reaction time (typically 4-16 hours) will depend on the nucleophilicity of the ligand and should be determined empirically.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.[11]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine to remove DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (the alkyne-functionalized intermediate) via flash column chromatography on silica gel to achieve high purity.

  • Characterization: Confirm the structure and purity of the intermediate by LC-MS and ¹H NMR.[]

Protocol 2: PROTAC Assembly via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the alkyne-functionalized intermediate from Protocol 1 with a second ligand functionalized with an azide group.

Rationale: CuAAC is a robust and highly specific bioorthogonal reaction that forms a stable triazole ring, connecting the two halves of the PROTAC.[4][16] The active Cu(I) catalyst is generated in situ from the reduction of Copper(II) sulfate by sodium ascorbate.[17]

Materials:

  • Alkyne-functionalized intermediate (from Protocol 1)

  • Azide-functionalized Ligand 2

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., a mixture of tert-butanol and water, or DMF)

Procedure:

  • Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-functionalized Ligand 2 (1.0-1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1-0.2 eq).

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.5-1.0 eq).

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. A color change is often observed.

  • Stir the reaction vigorously at room temperature for 2-12 hours.

  • Monitor reaction completion by LC-MS. The formation of the desired product will be indicated by a new peak with the expected mass-to-charge ratio.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry over Na₂SO₄, and concentrate.

  • Purification & Characterization: See Protocol 3.

Protocol 3: Final PROTAC Purification and Characterization

Rationale: High purity is essential for accurate biological evaluation. Reverse-phase HPLC is the gold standard for purifying final PROTAC molecules, while a combination of LC-MS and NMR is used to definitively confirm identity and purity.[][18]

Procedure:

  • Purification:

    • Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

    • Purify the compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid).

    • Collect fractions corresponding to the product peak and lyophilize to obtain the pure PROTAC.

  • Characterization:

    • LC-MS: Confirm the mass of the final product and assess its purity (typically >95%).

    • ¹H and ¹³C NMR: Obtain nuclear magnetic resonance spectra to confirm the chemical structure of the final PROTAC. The formation of the triazole ring gives characteristic proton signals.

    • High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass measurement to confirm the elemental composition.

PART 4: Biological Evaluation of Synthesized PROTACs

Once a high-purity PROTAC has been synthesized and characterized, its biological activity must be assessed. The primary endpoint is the ability to induce the degradation of the target protein.

Protocol 4: Western Blotting to Assess Target Protein Degradation

Rationale: Western blotting is a widely used technique to quantify the amount of a specific protein in a cell lysate. By treating cells with the PROTAC for a set period, one can measure the reduction in the target protein's signal relative to a loading control.[19]

Materials:

  • Cancer cell line expressing the POI and the relevant E3 ligase

  • Synthesized PROTAC

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • DMSO (for stock solutions)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.[19]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Develop the blot using an ECL substrate and image the bands.

  • Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine degradation efficiency.

PART 5: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Step 1 (Nucleophilic Substitution) 1. Incomplete deprotonation of the nucleophile.2. Poor reactivity of the nucleophile.3. Degradation of starting materials.1. Use a stronger base (e.g., Cs₂CO₃) or increase the reaction temperature.2. Increase reaction time; confirm starting material purity.3. Ensure anhydrous conditions and use freshly opened solvents.[18]
Low yield in Step 2 (CuAAC Reaction) 1. Inactive copper catalyst (oxidized to Cu(II)).2. Impurities in reactants.3. Poor solubility of reactants.1. Use freshly prepared solutions of sodium ascorbate and CuSO₄. Consider adding a Cu(I)-stabilizing ligand like THPTA for aqueous reactions.[17]2. Ensure intermediates are fully purified.3. Try different solvent systems (e.g., DMF, DMSO/H₂O).
Difficult Purification of Final PROTAC 1. Co-elution with impurities or starting materials.2. Flexible nature of the PEG linker.1. Optimize the HPLC gradient; use a shallower gradient for better separation.[18]2. Try a different column stationary phase (e.g., C8 instead of C18).[11]
No Protein Degradation in Western Blot 1. Poor cell permeability.2. Inefficient ternary complex formation.3. "Hook effect" at high concentrations.4. E3 ligase not expressed in the cell line.1. The PROTAC may be too large or lipophilic; linker optimization may be needed.2. The linker may be too short or too long. Synthesize analogs with different PEG lengths.[11]3. Test a wider range of concentrations, especially in the low nanomolar range.[11]4. Confirm E3 ligase expression in your chosen cell line via Western Blot or proteomics data.

Conclusion

The modular nature of PROTACs makes them highly amenable to systematic optimization, and the linker is a primary target for this process. This compound stands out as a powerful and versatile building block, enabling a convergent and efficient synthetic strategy. Its orthogonal reactive handles—a nucleophile-reactive tosyl group and a "clickable" alkyne—allow for the reliable assembly of diverse PROTAC molecules. By leveraging the protocols and principles outlined in this guide, researchers can effectively incorporate this linker into their drug discovery workflows, accelerating the development of novel protein degraders to tackle a wide range of diseases.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. Retrieved from [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • Wiley Periodicals LLC. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link]

  • ResearchGate. (2020, October 6). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (n.d.). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Retrieved from [Link]

  • JenKem Technology. (n.d.). E3 Ligase Ligand - Linker Conjugates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • XinYanBoMei. (n.d.). Propargyl-PEG3-Tos_1119249-30-7. Retrieved from [Link]

  • Verma, R., et al. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Biochemistry. Retrieved from [Link]

  • Liu, J., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Roy, S., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry. Retrieved from [Link]

  • An, S., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry. Retrieved from [Link]

  • Shcherbina, A., & Shchekotikhin, A. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Anti-tumor Therapy. Retrieved from [Link]

Sources

Application Notes & Protocols: A Step-by-Step Guide to Protein Labeling with Propargyl-PEG3-Tos

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the covalent modification of proteins using Propargyl-PEG3-Tos. This heterobifunctional reagent enables a powerful, two-stage labeling strategy. Initially, the tosyl group reacts with protein nucleophiles to form a stable covalent bond, introducing a PEGylated alkyne handle. This alkyne moiety then serves as a bioorthogonal reactive partner for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the subsequent, highly specific attachment of various reporter molecules, such as fluorophores, biotin, or other functional probes. We will delve into the mechanistic principles, provide detailed, validated protocols for both labeling stages, and offer insights into process optimization and troubleshooting.

Introduction: The Power of a Two-Stage Labeling Strategy

In the landscape of bioconjugation, precision and bioorthogonality are paramount. This compound is a versatile reagent designed to meet these needs. It is composed of three key elements:

  • Propargyl Group: A terminal alkyne that serves as a bioorthogonal handle for click chemistry. Alkyne and azide groups are absent in natural biological systems, ensuring that the subsequent click reaction is highly specific and does not interfere with native cellular processes[1].

  • PEG3 Spacer: A short, hydrophilic polyethylene glycol (PEG) linker. This spacer enhances the aqueous solubility of the reagent and the resulting labeled protein, potentially reducing aggregation and providing spatial separation between the protein and the final reporter molecule[2][3][4].

  • Tosyl (Tos) Group: A derivative of p-toluenesulfonic acid, the tosylate is an excellent leaving group. This property facilitates a nucleophilic substitution reaction with available nucleophiles on the protein surface, forming a stable covalent bond[2][3][4].

This dual-functionality allows for a robust, two-step approach: first, the stable installation of an alkyne handle onto the protein, followed by the highly efficient and specific "clicking" of an azide-functionalized molecule of interest[5][6]. This strategy decouples the initial protein modification from the final reporter conjugation, offering greater flexibility and control over the labeling process.

Mechanism of Action

The protein labeling process occurs in two distinct chemical steps:

Step 1: Nucleophilic Alkylation of the Protein

The core of the initial labeling reaction is the reactivity of the tosyl group. On a protein, several amino acid residues possess nucleophilic side chains capable of reacting with this compound. The most common targets are the primary amines on the ε-amino group of lysine residues and the protein's N-terminus. Other potential nucleophiles include the thiol group of cysteine and the hydroxyl groups of serine, threonine, and tyrosine, although their reactivity is generally lower than that of amines under typical reaction conditions[7].

The reaction proceeds via an SN2 nucleophilic substitution mechanism. The nucleophilic group on the protein attacks the carbon atom to which the tosylate is attached, displacing the tosylate anion, which is a very stable leaving group. The reaction pH is a critical parameter; for amine labeling, a pH range of 8.0-9.0 is optimal to ensure that a significant fraction of the amine groups are deprotonated and thus nucleophilic, without promoting excessive hydrolysis of the reagent[7].

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the protein is functionalized with the propargyl (alkyne) group, it is ready for the "click" reaction. The CuAAC reaction is a highly efficient and specific cycloaddition between the terminal alkyne on the protein and an azide group on the desired reporter molecule (e.g., Azide-Fluorophore)[1][8]. This reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate)[8]. A stabilizing ligand, such as THPTA, is often included to protect the protein from potential damage by reactive oxygen species and to enhance the reaction efficiency in aqueous buffers[9]. The result is a stable, covalent triazole linkage[3].

Diagrams of the Labeling Process

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Click Chemistry (CuAAC) P Protein (with -NH2 group) P_R Alkyne-Modified Protein P->P_R pH 8-9 R This compound R->P_R Tos Tosyl leaving group P_R->Tos P_R2 Alkyne-Modified Protein Labeled_P Final Labeled Protein P_R2->Labeled_P Cu(I) catalyst Na-Ascorbate Azide Azide-Reporter (e.g., Azide-Fluorophore) Azide->Labeled_P

Caption: Reaction of this compound with a primary amine.

Experimental Protocols

This section provides a step-by-step methodology for labeling a generic IgG antibody. These protocols should serve as a starting point and may require optimization for specific proteins.

Protocol 1: Generation of Alkyne-Modified Protein

This protocol details the covalent attachment of the this compound linker to primary amine groups on the target protein.

3.1. Materials Required

  • Protein of Interest (e.g., IgG): Purified and in an amine-free buffer (e.g., PBS, HEPES). Buffers like Tris are incompatible as they contain primary amines that will compete in the reaction.[7]

  • This compound: Store at -20°C with a desiccant.

  • Anhydrous Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: 100 mM Sodium Borate or Sodium Bicarbonate buffer, pH 8.5.

  • Purification System: Dialysis cassette (10K MWCO), or size-exclusion chromatography (SEC) column suitable for the protein size.

3.2. Reagent Preparation

  • Protein Solution: Adjust the concentration of the protein to 2-5 mg/mL in the Reaction Buffer.

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10-50 mM. Vortex briefly to ensure it is fully dissolved.

3.3. Labeling Procedure

  • Stoichiometry Calculation: Determine the molar excess of the linker required. A starting point for optimization is a 10- to 40-fold molar excess of this compound to the protein.

    • Rationale: A molar excess drives the reaction to completion. The optimal ratio depends on the number of available lysines and the desired degree of labeling (DoL), and must be determined empirically.

  • Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Rationale: Lower temperatures can help maintain protein stability, but may require longer incubation times.

  • Purification: Remove the unreacted linker and the tosyl byproduct.

    • Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) at 4°C with at least three buffer changes over 24-48 hours.

    • SEC: Alternatively, use a desalting column (e.g., G-25) equilibrated with PBS. This is a faster method.

  • Characterization & Storage: Determine the final protein concentration. The alkyne-modified protein is now ready for the click reaction or can be stored at -80°C for long-term use.

Protocol 2: Click Chemistry (CuAAC) Conjugation

This protocol describes the attachment of an azide-functionalized reporter molecule to the alkyne-modified protein.

3.1. Materials Required

  • Alkyne-Modified Protein: From Protocol 1, in PBS pH 7.4.

  • Azide-Reporter Molecule (e.g., Azide-Fluorophore): 10 mM stock solution in DMSO.

  • Click Chemistry Reagent Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.

    • THPTA Ligand: 100 mM in deionized water.[8]

    • Sodium Ascorbate: 300 mM in deionized water. Must be prepared fresh immediately before use .[8]

  • Purification System: As described in Protocol 1.

3.2. Click Reaction Procedure

  • Prepare Protein: To your alkyne-modified protein solution (e.g., 100 µL at 1-5 mg/mL), add the Azide-Reporter stock solution to a final concentration of 100-250 µM (a 2-5 fold molar excess over the protein is a good starting point).

  • Prepare Catalyst Premix: In a separate microfuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 ratio.[8] For example, mix 10 µL of 100 mM CuSO₄ with 20 µL of 100 mM THPTA. Let it stand for 1-2 minutes.

    • Rationale: Pre-mixing the copper and ligand forms a complex that improves catalyst stability and protects the protein.[9]

  • Initiate Reaction: Add the reagents to the protein solution in the following order, mixing gently after each addition: a. Add the CuSO₄/THPTA premix . b. Add the freshly prepared Sodium Ascorbate solution to initiate the reaction.[8]

  • Incubation: Protect the reaction from light (especially if using a fluorescent reporter) and incubate for 1-2 hours at room temperature.

  • Purification: Purify the final labeled protein conjugate using dialysis or SEC as described in Protocol 1 to remove excess reagents and the reporter molecule.

  • Final Characterization: Determine the final protein concentration and the Degree of Labeling (DoL) using UV-Vis spectroscopy or mass spectrometry. Store the conjugate under conditions appropriate for the parent protein, protected from light.

Validation and Troubleshooting

A successful labeling experiment requires validation at each stage.

Parameter / IssueRecommended Action / Explanation
Low Degree of Labeling (DoL) Alkylation Step: Increase the molar excess of this compound, increase incubation time, or confirm the reaction buffer pH is between 8.0-9.0. Ensure the protein buffer is amine-free.[7]
Click Step: Ensure the sodium ascorbate solution is freshly prepared. Degassing the buffer before the click reaction can prevent oxidation of the Cu(I) catalyst.[9] Increase the concentration of the azide-reporter.
Protein Precipitation This can be caused by excessive labeling (hydrophobicity changes) or damage from click chemistry reagents. Alkylation: Reduce the molar excess of the linker. Click: Ensure a stabilizing ligand (THPTA) is used. Perform reactions at 4°C.
Non-Specific Labeling This compound primarily targets amines. If specificity for another residue (e.g., cysteine) is desired, pH modulation can help but other chemistries (e.g., maleimide-based) are more suitable.[7][10]
Confirming Labeling Mass Spectrometry (MALDI-TOF or ESI-MS): The most definitive method. A mass shift corresponding to the addition of the linker and/or the reporter will be observed.
SDS-PAGE: For fluorescent reporters, in-gel fluorescence scanning will show a band corresponding to the labeled protein. A slight shift in mobility might also be observed.
UV-Vis Spectroscopy: Can be used to calculate DoL if the reporter has a distinct absorbance spectrum from the protein.

Conclusion

The use of this compound provides a reliable and flexible platform for protein labeling. By first installing a bioorthogonal alkyne handle via a stable tosyl-mediated alkylation, researchers can subsequently employ the high efficiency and specificity of click chemistry to conjugate a wide array of functional molecules. Careful control over reaction parameters, particularly pH and reagent stoichiometry, along with robust purification and validation, will ensure the generation of well-defined and functional protein conjugates for diverse applications in research and drug development.

References

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Available at: [Link]

  • Chin, J. W., et al. (2016). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols. Available at: [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]

  • CD Bioparticles. (n.d.). This compound. CD Bioparticles. Available at: [Link]

  • American Chemical Society Publications. (2022). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Available at: [Link]

  • Tsukiji, S., et al. (2009). Ligand-directed tosyl chemistry for protein labeling in vivo. Nature Chemical Biology. Available at: [Link]

  • National Institutes of Health. (2016). Utilization of alkyne bioconjugations to modulate protein function. PMC. Available at: [Link]

  • STAR Protocols. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols. Available at: [Link]

  • Tsukiji, S., & Hamachi, I. (2014). Ligand-directed Tosyl Chemistry for in Situ Native Protein Labeling and Engineering in Living Systems: From Basic Properties to Applications. Current Opinion in Chemical Biology. Available at: [Link]

  • Semantic Scholar. (2014). Ligand-directed tosyl chemistry for in situ native protein labeling and engineering in living systems: from basic properties to applications. Semantic Scholar. Available at: [Link]

  • MDPI. (2024). Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. Molecules. Available at: [Link]

Sources

Propargyl-PEG3-Tos: A Heterobifunctional Linker for Orthogonal Ligation Strategies via Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and drug development, the ability to selectively and efficiently link different molecular entities is paramount. Propargyl-PEG3-Tos is a heterobifunctional linker designed to meet this need, offering two distinct and chemically orthogonal reactive handles. This molecule incorporates a terminal propargyl group , a key component for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and a tosyl group , an excellent leaving group for nucleophilic substitution reactions.[1] The polyethylene glycol (PEG) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.

This guide provides a detailed exploration of the click chemistry application of this compound, focusing on the reaction conditions with azide partners. We will delve into the reaction mechanism, provide a robust experimental protocol, and offer insights into troubleshooting and optimization. The key advantage of this linker lies in its orthogonality; the propargyl group can be selectively reacted with an azide under CuAAC conditions while the tosyl group remains stable, available for a subsequent reaction with a nucleophile (e.g., an amine or thiol) under different conditions.[2][3]

Section 1: The Core of the Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, a concept introduced by K.B. Sharpless.[4] It facilitates the rapid and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne (the propargyl group) and an azide.[5] This reaction exhibits a massive rate acceleration (10^7 to 10^8 fold) compared to the uncatalyzed thermal cycloaddition, allowing it to proceed at room temperature in a variety of solvents, including water.[6]

The Dinuclear Copper-Mediated Mechanism

While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as being kinetically dominant.[7] This mechanism provides a more complete explanation for the reaction's high efficiency.

The key steps are as follows:

  • Formation of Copper(I) Acetylide: The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent such as sodium ascorbate.[6] The Cu(I) ion coordinates with the terminal alkyne of the this compound, increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate.

  • Coordination and Cycloaddition: A second Cu(I) ion coordinates to the copper acetylide. The azide partner then coordinates to this dicopper complex. This is followed by a stepwise cycloaddition, forming a six-membered copper metallacycle.

  • Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper catalyst, allowing the cycle to continue.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_catalyst_generation Catalyst Generation (in situ) Cu(I) Cu(I) Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) Cu(I)->Cu_Acetylide + Alkyne Alkyne This compound (R-C≡CH) Alkyne->Cu_Acetylide Dicopper_Complex Dicopper Acetylide Complex Cu_Acetylide->Dicopper_Complex + Cu(I) Metallacycle Six-membered Copper Metallacycle Dicopper_Complex->Metallacycle + Azide Azide Azide Partner (R'-N3) Azide->Metallacycle Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu(I) Regeneration Triazole_Product 1,4-Disubstituted Triazole Triazolyl_Cu->Triazole_Product Protonolysis Cu(II) Cu(II) Source (e.g., CuSO4) Cu(I)_Generated Active Cu(I) Catalyst Cu(II)->Cu(I)_Generated Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu(I)_Generated

Caption: The dinuclear copper-mediated mechanism of the CuAAC reaction.

Section 2: The Role and Stability of the Tosyl Group

The tosyl (p-toluenesulfonyl) group in this compound is a critical feature for its role as a heterobifunctional linker. It functions as an excellent leaving group, activating the terminal position of the PEG chain for nucleophilic substitution (Sₙ2) reactions.[8] This is because the resulting tosylate anion is highly stabilized by resonance.

Crucially, the tosylate ester is stable under the mild, neutral to slightly acidic conditions of the CuAAC reaction. The copper catalyst and reducing agent used for the click reaction do not typically cleave or react with the tosyl group. This orthogonality allows for a sequential ligation strategy:

  • Step 1 (Click Reaction): React the propargyl group with an azide-modified molecule.

  • Step 2 (Nucleophilic Substitution): React the tosyl group with a nucleophile-containing molecule (e.g., a peptide's lysine residue or a cysteine's thiol group).

This enables the precise construction of complex molecular architectures, such as antibody-drug conjugates or PROTACs, where different components are introduced in a controlled manner.

Section 3: Experimental Protocol for CuAAC Reaction

This protocol provides a reliable starting point for the reaction of this compound with an azide-containing partner. Optimization may be required depending on the specific substrates.

Summary of Reaction Conditions
Reagent/ParameterRecommended Concentration/RatioKey Considerations
This compound 1 equivalent (e.g., 10 mM final conc.)Ensure purity of the starting material.
Azide Partner 1.0 - 1.2 equivalentsA slight excess of the azide can drive the reaction to completion.
Copper(II) Sulfate 0.1 - 0.5 equivalents (10-50 mol%)The catalyst is used in sub-stoichiometric amounts.
Sodium Ascorbate 1 - 5 equivalents (relative to Copper)Prepare fresh. A greater excess helps prevent catalyst oxidation.
Copper Ligand (e.g., THPTA) 1 - 5 equivalents (relative to Copper)Highly recommended. Stabilizes Cu(I) and accelerates the reaction.
Solvent Water, DMSO, DMF, tBuOH/H₂O (1:1)Choose a solvent system that fully dissolves all reactants.
Temperature Room Temperature (20-25°C)Gentle heating (30-40°C) can be used for sluggish reactions.
Reaction Time 1 - 12 hoursMonitor by TLC, LC-MS, or HPLC for completion.
Step-by-Step Methodology
  • Reagent Preparation (Stock Solutions):

    • This compound: Prepare a 100 mM stock solution in anhydrous DMSO or DMF.

    • Azide Partner: Prepare a 100 mM stock solution in a compatible solvent (e.g., DMSO, water).

    • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in deionized water. THPTA is a water-soluble ligand that is excellent for bioconjugation.

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be prepared fresh just before use as it is prone to oxidation.

  • Reaction Setup:

    • In a microcentrifuge tube, add the Azide Partner from its stock solution.

    • Add the This compound stock solution (aim for 1.0 to 1.1 equivalents relative to the azide).

    • Add the reaction solvent (e.g., a mixture of PBS buffer and DMSO) to achieve the desired final concentration (e.g., 10 mM).

    • In a separate tube, prepare the catalyst premix : combine the CuSO₄ stock solution and the THPTA stock solution. A 1:5 ratio of Cu:Ligand is common. Vortex briefly.

    • Add the catalyst premix to the main reaction tube.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution.

    • Mix the reaction gently by vortexing or pipetting up and down.

    • Incubate the reaction at room temperature, protected from light. Reaction times can vary from 1 to 12 hours.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). The disappearance of starting materials and the appearance of the triazole product signal completion.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Stock_Solutions Prepare Stock Solutions - this compound - Azide Partner - CuSO4 & Ligand - Sodium Ascorbate (Fresh) Combine_Reactants Combine Azide, this compound, and Solvent in Reaction Vessel Stock_Solutions->Combine_Reactants Add_Catalyst Add Catalyst Premix (CuSO4 + Ligand) Combine_Reactants->Add_Catalyst Initiate Initiate with Fresh Sodium Ascorbate Add_Catalyst->Initiate Incubate Incubate at Room Temp (1-12h, protect from light) Initiate->Incubate Monitor Monitor Progress (TLC, LC-MS, HPLC) Incubate->Monitor Purify Purify Product (e.g., Chromatography) Monitor->Purify Characterize Characterize Final Product (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for the CuAAC reaction.

Section 4: Purification and Characterization

After the reaction is complete, the newly formed triazole conjugate needs to be purified from excess reagents, the copper catalyst, and the ligand.

  • Purification: For PEGylated molecules, Size Exclusion Chromatography (SEC) is often effective at separating the higher molecular weight product from smaller unreacted components. Reverse-phase HPLC can also be used for purification, especially for less polar conjugates. If the product is soluble in an organic solvent, washing with an aqueous solution of a chelating agent like EDTA can help remove residual copper.

  • Characterization: The identity and purity of the final product should be confirmed. Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) is used to verify the molecular weight of the conjugate. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the formation of the triazole ring, with characteristic shifts for the triazole proton.

Section 5: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction Oxidation of Cu(I) catalyst: Oxygen in the solvent can oxidize the active Cu(I) to the inactive Cu(II).Degas the solvents by sparging with nitrogen or argon. Use a freshly prepared, and possibly higher concentration of, sodium ascorbate.
Poor Reagent Quality: Starting materials may be impure or degraded.Verify the purity of the azide and alkyne by NMR or MS.
Inhibition of Catalyst: Some functional groups (e.g., free thiols) or buffers (e.g., Tris) can chelate and inhibit the copper catalyst.Perform a buffer exchange to a non-coordinating buffer like HEPES or PBS. Protect interfering functional groups if necessary.
Side Product Formation Alkyne Homocoupling (Glaser coupling): Oxidative coupling of the propargyl group can occur.Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present throughout the reaction.
Difficulty in Purification Product is highly polar: The PEG chain and potentially polar azide partner can make standard silica gel chromatography difficult.Use reverse-phase chromatography (C18) or SEC for purification.
Residual Copper: Copper can remain complexed to the product.Wash with an aqueous EDTA solution or use a copper-scavenging resin during workup.

Conclusion

This compound is a powerful and versatile tool for creating complex bioconjugates. Its propargyl group provides a reliable handle for engaging in the highly efficient and specific Copper-Catalyzed Azide-Alkyne Cycloaddition. By understanding the reaction mechanism and optimizing the conditions as outlined in this guide, researchers can leverage the power of click chemistry to advance their work in drug discovery, diagnostics, and materials science, while retaining the tosyl group for subsequent orthogonal modifications.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460.
  • MDPI. (2008). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]2]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]4][6]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. DFT study of the mechanism. Journal of the American Chemical Society, 127(1), 210-216.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162.

Sources

Nucleophilic substitution reactions using Propargyl-PEG3-Tos with thiol groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enabling Precision Bioconjugation with Propargyl-PEG3-Tosylate

In the landscape of modern drug development and proteomics, the ability to selectively and efficiently modify biomolecules is paramount. Propargyl-PEG3-Tosylate (Propargyl-PEG3-Tos) has emerged as a valuable heterobifunctional linker, empowering researchers to conjugate thiol-containing molecules, such as cysteine-bearing peptides and proteins, with moieties bearing an azide group through a subsequent click chemistry step.[1][2] The strategic design of this reagent, incorporating a terminal propargyl group for bioorthogonal ligation, a hydrophilic tri-polyethylene glycol (PEG3) spacer to enhance aqueous solubility, and a tosylate group for thiol-specific nucleophilic substitution, offers a powerful tool for creating well-defined bioconjugates.[1][3][4]

This technical guide provides a comprehensive overview of the nucleophilic substitution reaction between this compound and thiol groups. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols for conjugation, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile linker in their work.

Reaction Mechanism: The SN2 Pathway to a Stable Thioether Linkage

The conjugation of this compound to a thiol-containing molecule proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[5][6] The tosylate moiety is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.[7][8][9]

The key steps of the mechanism are as follows:

  • Thiolate Anion Formation: The reactivity of a thiol group is highly pH-dependent.[10] In a slightly basic environment, the thiol group (-SH) is deprotonated to form the more nucleophilic thiolate anion (-S⁻). This is a critical step for an efficient SN2 reaction.

  • Nucleophilic Attack: The electron-rich thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon atom attached to the tosylate group.[6]

  • Displacement of the Tosylate Leaving Group: The attack of the thiolate anion leads to the formation of a new, stable thioether bond and the displacement of the tosylate anion.[5][11] This reaction proceeds with an inversion of stereochemistry at the carbon center, a hallmark of the SN2 mechanism.[8]

SN2_Mechanism cluster_transition_state Transition State Propargyl_PEG Propargyl-PEG3-CH₂-OTs TS [R-S⁻---CH₂(PEG3-Propargyl)---OTs] Propargyl_PEG->TS Thiol R-SH Thiol->TS Nucleophilic Attack Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Base->Thiolate Conjugate R-S-CH₂-PEG3-Propargyl TS->Conjugate Bond Formation Tosylate TsO⁻ TS->Tosylate Leaving Group Departure Thiolate->TS

Figure 1: SN2 reaction mechanism for this compound conjugation with a thiol group.

Materials and Reagents

Reagent/Material Specification Supplier Example
This compoundPurity ≥95%BroadPharm (Cat: BP-23277)[1]
Thiol-containing molecule(e.g., Cysteine-peptide, protein)User-defined
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Molecular biology gradeMajor chemical supplier
Reaction Buffer0.1 M Phosphate Buffer, pH 7.0-8.0Prepare in-house
Tris(2-carboxyethyl)phosphine (TCEP)Optional, for disulfide reductionMajor chemical supplier
Quenching Reagente.g., N-acetylcysteineMajor chemical supplier
Purification SystemHPLC, Size Exclusion Chromatography (SEC), or other appropriate methodUser-defined
Inert GasArgon or NitrogenLaboratory supply

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Thiol-Containing Peptide

This protocol outlines a general procedure for the conjugation of a thiol-containing peptide. Optimization of the molar ratio of reactants, reaction time, and temperature may be required for specific applications.

Peptide_Conjugation_Workflow start Start prep_peptide 1. Prepare Peptide Solution - Dissolve peptide in reaction buffer - Optional: Reduce disulfides with TCEP start->prep_peptide prep_peg 2. Prepare this compound Solution - Dissolve in anhydrous DMF or DMSO prep_peptide->prep_peg reaction 3. Initiate Conjugation Reaction - Add PEG solution to peptide solution - Incubate at room temperature prep_peg->reaction monitor 4. Monitor Reaction Progress - Use LC-MS or HPLC reaction->monitor quench 5. Quench the Reaction - Add excess N-acetylcysteine monitor->quench purify 6. Purify the Conjugate - HPLC or other chromatographic method quench->purify characterize 7. Characterize the Final Product - Mass spectrometry purify->characterize end End characterize->end

Figure 2: Experimental workflow for peptide conjugation.

Step-by-Step Procedure:

  • Peptide Preparation:

    • Dissolve the thiol-containing peptide in the reaction buffer (0.1 M Phosphate Buffer, pH 7.0-8.0) to a final concentration of 1-10 mg/mL.[12]

    • If the peptide contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature under an inert gas atmosphere.[13][14]

  • This compound Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.[5] The concentration should be determined based on the desired molar excess for the reaction.

  • Conjugation Reaction:

    • Add the this compound stock solution to the peptide solution. A 1.5 to 5-fold molar excess of the PEG reagent over the thiol groups is a recommended starting point to drive the reaction to completion.[5][13]

    • Incubate the reaction mixture at room temperature for 2-6 hours with gentle mixing.[5] Protect the reaction from light if any of the components are light-sensitive.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by analytical techniques such as RP-HPLC or LC-MS to determine the consumption of the starting materials and the formation of the desired product.[10]

  • Quenching the Reaction:

    • Once the reaction has reached the desired level of completion, add a quenching reagent such as N-acetylcysteine to a final concentration of 10-20 mM to react with any unreacted this compound.[10] Incubate for 30 minutes.

  • Purification:

    • Purify the PEGylated peptide from unreacted reagents and byproducts using an appropriate chromatographic method, such as RP-HPLC or size-exclusion chromatography.[10]

  • Characterization:

    • Confirm the identity and purity of the final conjugate using mass spectrometry and HPLC.

Protocol 2: Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general framework for the PEGylation of proteins with accessible thiol groups. The stability of the protein under the reaction conditions is a critical consideration.[15]

Step-by-Step Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into a suitable reaction buffer (e.g., 0.1 M phosphate buffer with 1-5 mM EDTA, pH 7.0-7.5). The protein concentration should typically be in the range of 1-10 mg/mL.[12][14]

    • If necessary, reduce disulfide bonds as described in Protocol 1, Step 1. It is crucial to remove the reducing agent before adding the this compound.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a water-miscible organic solvent like DMF or DMSO immediately before use.[5]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A molar excess of 5 to 20-fold of the PEG reagent over the protein is a common starting point.[10] The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle agitation.[10] The lower temperature may be necessary to maintain protein stability.[16]

  • Reaction Monitoring:

    • Monitor the reaction progress using SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein, or by HPLC.[10]

  • Quenching the Reaction:

    • Quench the reaction by adding a small molecule thiol like N-acetylcysteine or β-mercaptoethanol.

  • Purification:

    • Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[10]

Optimization and Troubleshooting

Parameter Effect on Reaction Optimization Strategy
pH The nucleophilicity of the thiol group is pH-dependent. At pH below 6.5, the thiol is protonated and less reactive. Above pH 8.0, side reactions with other nucleophilic residues like amines may occur.[12][17]The optimal pH range is typically 7.0-8.0 for selective thiol conjugation.[13][18] Perform small-scale reactions at different pH values to determine the optimum for your specific molecule.
Stoichiometry The molar ratio of this compound to the thiol-containing molecule influences the reaction rate and the degree of labeling.[15]Start with a 1.5 to 5-fold molar excess for peptides and a 5 to 20-fold excess for proteins.[5][10] Adjust the ratio based on the observed reaction efficiency.
Temperature Higher temperatures can increase the reaction rate but may also lead to protein denaturation or degradation.[15]Most reactions proceed efficiently at room temperature. For sensitive proteins, performing the reaction at 4°C is recommended.[16]
Reaction Time Insufficient reaction time can lead to low yields.[10]Monitor the reaction over time to determine the optimal duration. Typical reaction times range from 1 to 6 hours.[5][10]
Solvent This compound may require an organic co-solvent for dissolution.[5]Use the minimum amount of anhydrous DMF or DMSO necessary to dissolve the PEG reagent to avoid potential negative effects on protein stability.

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Suboptimal pH, insufficient molar ratio of PEG reagent, or inactive PEG reagent due to hydrolysis.[10]

    • Solution: Optimize the pH and increase the molar excess of this compound. Ensure the PEG reagent is stored properly and solutions are prepared fresh.[10]

  • Protein Aggregation:

    • Cause: High protein concentration, suboptimal buffer conditions, or reaction at an elevated temperature.[16]

    • Solution: Reduce the protein concentration, screen different buffer systems, and consider performing the reaction at a lower temperature (e.g., 4°C).[16]

  • Non-specific Labeling:

    • Cause: Reaction pH is too high, leading to reaction with other nucleophilic residues.[12]

    • Solution: Maintain the reaction pH within the recommended range of 7.0-8.0.

Conclusion

The nucleophilic substitution reaction between this compound and thiol groups offers a robust and efficient method for the site-specific modification of peptides and proteins. By understanding the underlying SN2 mechanism and carefully controlling key reaction parameters such as pH, stoichiometry, and temperature, researchers can achieve high yields of well-defined bioconjugates. The protocols and troubleshooting guide provided herein serve as a valuable resource for the successful implementation of this versatile bioconjugation strategy in a wide range of applications, from basic research to the development of novel therapeutics.

References

  • American Chemical Society. (2021, March 25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]

  • MDPI. Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces. [Link]

  • Sílice (CSIC). (2024, July 2). Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces. [Link]

  • ResearchGate. (2024, July 2). (PDF) Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces. [Link]

  • BioPharm International. Making Site-specific PEGylation Work. [Link]

  • Espace INRS. Overcoming barriers to poor protein PEGylation efficiency. [Link]

  • Wikipedia. Tosyl group. [Link]

  • ACS Macro Letters. (2012, December 14). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. [Link]

  • CD Bioparticles. This compound. [Link]

  • MDPI. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • AxisPharm. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers. [Link]

  • Chem LibreTexts. NS10. Leaving Group Formation - aliphatic nucleophilic substitution. [Link]

  • DSpace@UMCG. (2018, March 9). Insights into maleimide-thiol conjugation chemistry. [Link]

  • Xi'an YUECHEM. (2024, January 25). This compound. [Link]

  • Reagent Instrument Network. This compound. [Link]

  • PubMed. (2024, January 24). S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype. [Link]

  • National Institutes of Health. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]

  • Frontiers. S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype. [Link]

  • PubMed. The Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound. [Link]

  • ResearchGate. Thiol alkylations via nucleophilic substitution reactions. (A) Thiol.... [Link]

  • UMB Digital Archive. The University of Maryland, Baltimore. [Link]

Sources

Application Notes and Protocols: Propargyl-PEG3-Tos in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Heterobifunctional Linkers in Advanced Drug Delivery

The paradigm of modern therapeutics is shifting from systemic administration to precision targeting, aiming to maximize efficacy at the site of disease while minimizing off-target toxicity. Targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles, are at the forefront of this revolution. The success of these complex systems hinges on the linker technology used to connect the targeting moiety (e.g., an antibody) to the therapeutic payload (e.g., a cytotoxic drug).[1][2]

Propargyl-PEG3-Tos is a heterobifunctional linker meticulously designed for this purpose. It offers a modular and robust platform for the sequential conjugation of different molecular entities.[3] Its structure is composed of three distinct functional components:

  • Propargyl Group: A terminal alkyne that serves as a reactive handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[4][5] This allows for the highly efficient and specific attachment of azide-modified molecules.[6]

  • PEG3 Spacer: A short, hydrophilic polyethylene glycol chain consisting of three ethylene glycol units. This spacer enhances the aqueous solubility of the conjugate, improves pharmacokinetics, and provides spatial separation between the targeting ligand and the payload, which can be crucial for maintaining biological activity.[3][7]

  • Tosyl (Tosylate) Group: A p-toluenesulfonyl group that is an excellent leaving group in nucleophilic substitution reactions.[8] This functionality enables the covalent attachment of the linker to nucleophilic residues on biomolecules, such as the primary amines of lysine residues in proteins.[3][]

This application note provides a comprehensive guide to the chemistry of this compound and detailed protocols for its application in constructing targeted drug delivery conjugates.

Core Chemistry and Mechanism of Action

The utility of this compound lies in its orthogonal reactivity, allowing for a controlled, two-step conjugation strategy.

Step 1: Attachment to the Targeting Ligand via Tosylate Chemistry

The initial step involves conjugating the linker to the targeting biomolecule, typically a protein or peptide. The tosylate group is highly susceptible to nucleophilic attack. In the context of bioconjugation, the most common nucleophiles are the ε-amino group of lysine residues or the sulfhydryl group of cysteine residues on a protein's surface.[8] The reaction with a primary amine, conducted under slightly basic conditions (pH 8.0-9.5), results in the displacement of the tosylate leaving group and the formation of a stable secondary amine bond.[]

// Nodes Propargyl_Linker [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Targeting_Ligand [label="Targeting Ligand\n(e.g., Antibody with -NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Step1 [label="Nucleophilic\nSubstitution", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate_Product [label="Ligand-PEG3-Propargyl\nConjugate", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; Tosylate_Leaving_Group [label="Tosylate (Leaving Group)", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#5F6368"];

// Edges Propargyl_Linker -> Reaction_Step1; Targeting_Ligand -> Reaction_Step1; Reaction_Step1 -> Intermediate_Product [label="pH 8.0-9.5"]; Reaction_Step1 -> Tosylate_Leaving_Group [style=dashed]; } dot Caption: Step 1: Nucleophilic substitution reaction.

Step 2: Payload Attachment via Click Chemistry

Once the targeting ligand is functionalized with the propargyl group, the therapeutic payload can be attached. The payload (e.g., a small molecule drug, a fluorescent dye, or a nanoparticle) must first be modified to contain an azide (-N₃) group. The terminal alkyne of the propargyl group and the azide on the payload are then covalently linked using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is renowned for its high efficiency, specificity, and biocompatibility, proceeding rapidly under mild, aqueous conditions to form a highly stable triazole ring.[10][11]

// Nodes Intermediate_Product [label="Ligand-PEG3-Propargyl\nConjugate", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; Azide_Payload [label="Azide-Modified Payload\n(e.g., Drug-N₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Step2 [label="CuAAC\nClick Chemistry", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Targeted Drug Conjugate", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"];

// Edges Intermediate_Product -> Reaction_Step2; Azide_Payload -> Reaction_Step2; Reaction_Step2 -> Final_Product [label="Cu(I) Catalyst\n(CuSO₄ / Ascorbate)"]; } dot Caption: Step 2: CuAAC click chemistry reaction.

Comprehensive Workflow and System Design

The modular nature of this two-step process allows for the independent synthesis and purification of each component before the final assembly, ensuring a highly pure and well-defined final conjugate.

G

Detailed Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Antibody

This protocol details the attachment of the linker to lysine residues on a monoclonal antibody (mAb).

A. Materials

  • Targeting Antibody (mAb): e.g., at 10 mg/mL in Phosphate-Buffered Saline (PBS).

  • This compound (MW: 298.36 g/mol ).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.5.

  • Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification System: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent) equilibrated with PBS, pH 7.4.

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0.

B. Procedure

  • Antibody Preparation: Exchange the buffer of the mAb solution to the Reaction Buffer (pH 8.5) using a desalting column or dialysis. Adjust the final concentration to 5-10 mg/mL.

  • Linker Preparation: Prepare a fresh 100 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • To the stirring mAb solution, add a 10-fold molar excess of the this compound stock solution. The DMSO concentration in the final reaction mixture should not exceed 10% (v/v) to maintain protein integrity.

    • Causality Note: A molar excess is used to drive the reaction to completion. The slightly basic pH deprotonates the lysine amino groups, increasing their nucleophilicity for efficient reaction with the tosylate.[8]

  • Incubation: Allow the reaction to proceed for 4-6 hours at room temperature or 2-4 hours at 37°C with gentle agitation.

  • Quenching (Optional): Add the quenching reagent (e.g., Tris-HCl) to a final concentration of 50 mM to react with any excess, unreacted linker. Incubate for 30 minutes.

  • Purification: Purify the mAb-PEG-Propargyl conjugate using an SEC column to separate the labeled antibody from excess linker and quenching reagent. Collect fractions corresponding to the antibody peak.

  • Characterization: Confirm successful conjugation using MALDI-TOF mass spectrometry (expecting a mass shift corresponding to the number of linkers attached) and/or SDS-PAGE (which may show a slight increase in apparent molecular weight).

Protocol 2: CuAAC "Click" Conjugation of an Azide-Payload

This protocol describes the attachment of an azide-modified payload to the purified mAb-PEG-Propargyl conjugate.

A. Materials

  • mAb-PEG-Propargyl conjugate from Protocol 1 in PBS, pH 7.4.

  • Azide-Modified Payload (e.g., Drug-N₃).

  • Catalyst Stock: 50 mM Copper(II) Sulfate (CuSO₄) in deionized water.

  • Ligand Stock: 250 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water.

  • Reducing Agent Stock: 500 mM Sodium Ascorbate in deionized water (must be prepared fresh).

  • Organic Solvent: DMSO or DMF for dissolving the payload.

  • Purification System: SEC or Hydrophobic Interaction Chromatography (HIC).

B. Procedure

  • Payload Preparation: Prepare a 100 mM stock solution of the Azide-Modified Payload in DMSO.

  • Reaction Setup:

    • In a reaction vial, add the mAb-PEG-Propargyl conjugate.

    • Add the Azide-Modified Payload stock solution to achieve a 5-fold molar excess relative to the number of propargyl groups.

    • Causality Note: The reaction must be performed in a deoxygenated environment to prevent the oxidation of the Cu(I) catalyst. It is recommended to use degassed buffers and/or perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Premix: In a separate microcentrifuge tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and protects the antibody from denaturation.[12]

  • Reaction Initiation:

    • Add the CuSO₄/THPTA premix to the antibody solution to a final copper concentration of 100-250 µM.

    • Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2.5-5 mM.[4] Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final Antibody-Drug Conjugate (ADC) using SEC to remove catalyst components and excess payload. HIC can also be used to separate ADCs with different drug-to-antibody ratios (DARs).

  • Characterization: Analyze the final product by HIC-HPLC to determine the DAR and assess purity. UV-Vis spectroscopy can also be used to calculate the DAR by comparing absorbance peaks of the protein and the payload.

Data Presentation and Characterization Summary

Proper characterization is essential to validate the synthesis of the targeted conjugate.

ParameterTechniquePre-Conjugation (Control)Post-Linker AttachmentPost-Payload Attachment
Molecular Weight MALDI-TOF MSMass of native antibodyMass of Ab + (n × 225.25 Da)¹Mass of ADC
Purity/Aggregation Size Exclusion HPLCSingle major peakSingle major peak, slight shiftSingle major peak, potential for aggregation if DAR is high
Drug-to-Antibody Ratio (DAR) HIC-HPLC / UV-VisN/AN/ADistribution of peaks (DAR 0, 2, 4, etc.) or calculated value

¹Mass of Propargyl-PEG3 moiety after displacement of Tosylate (C₇H₁₁O₃)

Conclusion and Expert Recommendations

This compound is a powerful and versatile tool for the construction of precisely defined targeted drug delivery systems. Its orthogonal reactive ends enable a controlled, sequential conjugation strategy that is fundamental to producing homogenous and effective therapeutics.

Key Insights for Success:

  • Control of Stoichiometry: Carefully controlling the molar ratio of linker-to-antibody in Protocol 1 is crucial for managing the final DAR. Higher ratios can lead to increased conjugation but also risk protein precipitation and altered pharmacokinetics.

  • Catalyst System: The health of the CuAAC reaction depends entirely on maintaining a sufficient concentration of the active Cu(I) species. Always use freshly prepared reducing agent and degassed buffers.

  • Payload Solubility: Poorly soluble payloads can be challenging. Ensure the payload remains dissolved in the reaction buffer; increasing the percentage of co-solvent (e.g., DMSO) may be necessary, but should be done cautiously to avoid protein denaturation.

By leveraging the unique chemical properties of this compound and following these validated protocols, researchers can reliably develop sophisticated conjugates for the next generation of targeted therapies.

References

  • AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG, Click Chemistry Linkers. Retrieved from [Link]

  • Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091-14200. Retrieved from [Link]

  • Tagalakis, A. D., & Hart, S. L. (2012). Questioning the Use of PEGylation for Drug Delivery. Biomaterials, 33(23), 5821-5823. Retrieved from [Link]

  • Li, J., & Chen, P. R. (2016). Click chemistry and drug delivery: A bird's-eye view. Acta Pharmaceutica Sinica B, 6(4), 321-330. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]

  • AxisPharm. (2023, February 9). Application of PEG Linker. Retrieved from [Link]

  • Kim, H., et al. (2019). Click Chemistry as a Tool for Cell Engineering and Drug Delivery. International Journal of Molecular Sciences, 20(1), 139. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Click Chemistry. Retrieved from [Link]

  • MDPI. (2012). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging Propargyl-PEG3-Tos for Advanced Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: The Strategic Advantage of Propargyl-PEG3-Tos in Biomaterial Engineering

The interface between a synthetic material and a biological environment is a critical determinant of in vivo and in vitro performance. Unmodified biomaterial surfaces are often prone to biofouling—the non-specific adsorption of proteins and subsequent cell adhesion—which can trigger inflammatory responses, compromise device function, and reduce diagnostic sensitivity.[1][2][3] Surface modification is therefore a pivotal strategy to control these interactions, enhancing biocompatibility and introducing specific functionalities.[4][5][6]

Poly(ethylene glycol), or PEG, has long been the gold standard for creating bio-inert, protein-repellent surfaces.[1][7][8][9][10] The process of PEGylation establishes a hydrophilic, flexible polymer brush layer that sterically hinders the approach of proteins, effectively "cloaking" the underlying material.[4][11] However, simple PEGylation is often insufficient for advanced applications that require the specific, covalent attachment of bioactive molecules like antibodies, peptides, or nucleic acids.

This is where the heterobifunctional linker, This compound , offers a sophisticated solution. Its molecular architecture is intelligently designed for a two-stage, highly controlled surface modification process:

  • The Tosyl (Ts) Group: A p-toluenesulfonate moiety, the tosyl group is an exceptionally effective leaving group.[12][13][14][15] Its stability as an anion is conferred by extensive resonance delocalization. This property allows for efficient covalent attachment of the linker to nucleophilic functional groups (e.g., hydroxyls, amines) commonly found on biomaterial surfaces.[16][17][18]

  • The Triethylene Glycol (PEG3) Spacer: This short, hydrophilic PEG chain confers the essential anti-fouling and biocompatibility properties.[1][11][19] It also acts as a flexible spacer, projecting the terminal functional group away from the surface to minimize steric hindrance and improve its accessibility for subsequent reactions.

  • The Propargyl Group: A terminal alkyne, this group is the key to the second stage of functionalization. It is one half of the Nobel Prize-winning "click chemistry" reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[20][21][22] This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the covalent attachment of virtually any azide-modified molecule with minimal side reactions.[23]

This dual-mode reactivity allows a researcher to first render a surface biocompatible and then, in a separate, orthogonal step, attach a specific bioactive ligand.

The Two-Step Mechanism: A Deeper Look

The power of this compound lies in its sequential and orthogonal reaction capabilities. Understanding the causality behind each step is crucial for successful implementation and troubleshooting.

Step 1: Initial Surface Grafting via Tosylate Chemistry

The initial immobilization relies on a nucleophilic substitution (SN2) reaction. Many common biomaterial substrates, such as glass, silicon dioxide, or certain polymers, possess surface hydroxyl (-OH) or amine (-NH2) groups, especially after activation procedures.[1][7][9][19] These groups act as nucleophiles, attacking the electrophilic sulfur atom of the tosyl group. This displaces the tosylate anion, a very stable leaving group, forming a robust covalent bond (e.g., an ether or amine linkage) between the surface and the PEG linker.[14][17] The reaction proceeds with retention of stereochemistry at the reacting carbon, which is a key feature of this type of modification.[15]

G Figure 1: Immobilization via Tosylate Displacement cluster_0 Biomaterial Surface cluster_1 This compound cluster_2 Functionalized Surface Surface Surface-OH Linker HC≡C-CH₂-(O-CH₂-CH₂)₃-O-Ts Surface->Linker Nucleophilic Attack Product Surface-O-(CH₂-CH₂)₃-O-CH₂-C≡CH Linker->Product Covalent Bond Formation LeavingGroup TsO⁻ (Stable Leaving Group) Linker->LeavingGroup Displacement

Caption: Immobilization of this compound on a hydroxylated surface.

Step 2: Bio-orthogonal Ligand Conjugation via CuAAC Click Chemistry

Once the surface is decorated with propargyl groups, the second functionalization step can be performed. The CuAAC reaction joins the surface-bound alkyne with an azide-modified molecule of interest (e.g., Azide-Protein, Azide-Fluorophore).[20][22] The reaction is not spontaneous; it requires a Copper(I) catalyst. In practice, this is generated in situ by reducing a Copper(II) salt (e.g., CuSO₄) with a mild reducing agent like sodium ascorbate.[20][21] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and improve reaction kinetics.[24] The result is a highly stable, five-membered triazole ring that permanently links the target molecule to the surface.[25]

G Figure 2: CuAAC 'Click' Conjugation cluster_2 Final Biofunctional Surface Surface Surface-PEG-C≡CH Catalyst Cu(I) Catalyst (from CuSO₄ + Na-Ascorbate) Azide N₃-Molecule Product Surface-PEG-[Triazole]-Molecule Catalyst->Product Cycloaddition

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition on the surface.

Experimental Guide: Surface Modification of a Silica Substrate

This section provides a detailed, field-proven protocol for the functionalization of a silica-based surface (e.g., glass microscope slide, silicon wafer) using this compound, followed by the attachment of an azide-modified fluorescent dye for validation.

Overall Workflow

G Figure 3: Experimental Workflow Overview A 1. Substrate Cleaning & Activation B 2. This compound Immobilization A->B C Intermediate Characterization B->C D 3. CuAAC 'Click' Reaction with Azide-Dye C->D E Final Characterization D->E F Ready for Application E->F

Caption: High-level workflow for biomaterial surface modification.

Part A: Immobilization of this compound

Objective: To covalently attach the this compound linker to a clean, hydroxylated silica surface.

Materials & Reagents:

  • Silica substrates (e.g., glass slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂)

    • CAUTION: Piranha solution is extremely corrosive and dangerously reactive with organic materials. Handle with extreme personal protective equipment (lab coat, thick gloves, face shield) inside a certified chemical fume hood. Always add the peroxide to the acid slowly.

  • Anhydrous Toluene

  • This compound

  • Triethylamine (TEA)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas source

Protocol:

  • Substrate Cleaning & Activation:

    • Place substrates in a glass holder. Sonicate in acetone, followed by ethanol, and finally DI water (15 minutes each).

    • Carefully immerse the cleaned, dried substrates in freshly prepared Piranha solution for 30-45 minutes. This removes organic residues and generates a high density of surface silanol (Si-OH) groups.[19]

    • Remove substrates and rinse extensively with DI water (at least 5-6 cycles).

    • Dry the substrates in an oven at 110°C for 1 hour and allow to cool in a desiccator.

  • Linker Immobilization:

    • In a moisture-free environment (e.g., glovebox or under nitrogen), prepare a solution of 5 mM this compound and 10 mM TEA in anhydrous toluene. Rationale: TEA acts as a base to deprotonate the surface hydroxyls, enhancing their nucleophilicity, and to neutralize the p-toluenesulfonic acid byproduct.

    • Immerse the activated substrates in the linker solution.

    • Allow the reaction to proceed for 12-16 hours at 60°C with gentle agitation.

  • Washing:

    • Remove substrates from the reaction solution.

    • Rinse and sonicate sequentially in toluene, ethanol, and DI water (10 minutes each) to remove any non-covalently bound linker.

    • Dry the functionalized substrates under a gentle stream of nitrogen gas. Store in a desiccator until Part C.

Part B: Intermediate Surface Characterization

Objective: To validate the successful immobilization of the propargyl-PEG layer before proceeding.

ParameterUnmodified SubstrateAfter this compoundRationale for Change
Water Contact Angle < 15° (Hydrophilic)40° - 60°The PEG layer is hydrophilic but the terminal propargyl group adds some hydrophobic character, increasing the angle from the highly hydrophilic activated silica.
Ellipsometry Thickness ~0 nm (baseline)1 - 3 nmDirect measurement of the grafted molecular layer thickness.
XPS (C1s Peak) Adventitious CarbonIncreased intensity, C-O peak (~286.5 eV)Confirms the presence of the carbon backbone and ether linkages of the PEG chain.

Rationale: Performing these checks is a critical quality control step. It ensures the first reaction was successful, saving time and valuable reagents for the subsequent click reaction.

Part C: CuAAC "Click" Reaction with an Azide-Modified Fluorophore

Objective: To conjugate an azide-containing molecule to the propargyl-functionalized surface.

Materials & Reagents:

  • Propargyl-functionalized substrates (from Part A)

  • Azide-fluorophore (e.g., Azide-Alexa Fluor 488)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Reagent Preparation:

    • Prepare fresh stock solutions: 10 mM Azide-fluorophore in DMSO, 20 mM CuSO₄ in DI water, 100 mM Sodium Ascorbate in DI water, and 50 mM THPTA in DI water. Rationale: Sodium ascorbate must be prepared fresh as it oxidizes in solution, losing its reducing capability.

  • Click Reaction Setup:

    • In a microcentrifuge tube, prepare the final reaction cocktail. For a 1 mL final volume:

      • 850 µL PBS

      • 10 µL of 10 mM Azide-fluorophore stock (Final: 100 µM)

      • 10 µL of 50 mM THPTA stock (Final: 500 µM)

      • 5 µL of 20 mM CuSO₄ stock (Final: 100 µM)

    • Vortex briefly. Causality: The THPTA is pre-mixed with the CuSO₄ to allow the ligand to chelate the copper ion before the reaction is initiated.[24]

  • Reaction Initiation:

    • Place the propargyl-functionalized substrates in a suitable reaction vessel (e.g., a petri dish).

    • Add 100 µL of 100 mM Sodium Ascorbate stock to the 900 µL cocktail prepared in the previous step (Final Ascorbate: 10 mM). Vortex immediately. Rationale: This initiates the reaction by reducing Cu(II) to the catalytically active Cu(I) state.[20]

    • Immediately cover the substrates with the final reaction solution.

  • Incubation & Washing:

    • Incubate for 1-2 hours at room temperature, protected from light.

    • After incubation, thoroughly rinse the substrates with PBS, followed by DI water.

    • Dry under a gentle stream of nitrogen.

Part D: Final Surface Characterization

Objective: To confirm the successful conjugation of the azide-fluorophore.

  • Fluorescence Microscopy: The most direct validation method. The surface should exhibit uniform fluorescence corresponding to the emission wavelength of the chosen dye. The unmodified or propargyl-only surfaces should show no signal.

  • XPS (N1s Peak): The appearance of a nitrogen 1s signal (~400-401 eV) confirms the formation of the nitrogen-rich triazole ring, providing definitive chemical evidence of a successful click reaction.

By following this structured protocol, which integrates synthesis with in-line validation, researchers can reliably produce and verify specifically functionalized biomaterial surfaces for a wide array of applications in drug development, diagnostics, and fundamental biological research.

References

  • BenchChem. (2025).
  • PubMed.
  • PubMed. (2010).
  • Wikipedia. Azide-alkyne Huisgen cycloaddition.
  • BenchChem. (2025).
  • PubMed. Proteins and cells on PEG immobilized silicon surfaces.
  • John Wiley & Sons, Inc. (2000).
  • ResearchGate. (2025).
  • Experts@Minnesota. (2000).
  • PubMed Central (PMC). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
  • BroadPharm. This compound, 1119249-30-7.
  • ResearchGate. (2025). Copper Catalyzed Azide‐Alkyne Cycloadditions on Solid Surfaces: Applications and Future Directions | Request PDF.
  • Master Organic Chemistry. (2015).
  • Wikipedia. Tosyl group.
  • BenchChem. (2025). Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG3-OCH2-Boc.
  • ResearchGate.
  • AK Lectures.
  • ACS Publications. (2022).
  • Chemistry Steps.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2019). 9.
  • BenchChem. Technical Support Center: m-PEG3-S-PEG4-propargyl Click Reaction.
  • Biopharma PEG. (2019).
  • BroadPharm. Alkyne.
  • CD Bioparticles. This compound.
  • BroadPharm. Propargyl PEG, Click Chemistry Tool.
  • PubMed Central (PMC). (2023).
  • Biotechnology Kiosk. (2022). Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields.

Sources

Live-Cell Imaging Applications of Propargyl-PEG3-Tos Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of Propargyl-PEG3-Tos, a heterobifunctional linker designed for a powerful two-step labeling strategy in live-cell imaging. We delve into the chemical principles governing its application, provide detailed, field-tested protocols for labeling cellular proteins, and discuss critical parameters for experimental success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical biology tools for visualizing dynamic cellular processes.

Introduction: A Two-Step Strategy for High-Fidelity Cellular Imaging

Live-cell imaging is a cornerstone of modern cell biology, allowing researchers to observe dynamic processes in real-time within the native cellular environment.[1][2] Traditional methods often rely on genetically encoded fluorescent proteins, which, while powerful, can sometimes perturb the function of the protein of interest due to their size.[3] An alternative and increasingly popular approach is the use of small, bioorthogonal chemical reporters that can be attached to target biomolecules with minimal disruption.[4]

This compound emerges as a key reagent in this field, enabling a versatile two-step labeling strategy. This heterobifunctional molecule consists of three key components:

  • Tosyl (Tos) Group: An excellent leaving group that readily reacts with nucleophilic residues on biomolecules, such as the thiol groups of cysteine residues in proteins.[5][6][7][8][9] This allows for the covalent "tagging" of target molecules.

  • Propargyl Group: A terminal alkyne that serves as a bioorthogonal handle.[5] This group is chemically inert within the cell until a specific reaction partner is introduced.

  • PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances the molecule's solubility in aqueous buffers and minimizes steric hindrance, facilitating reactions in the crowded cellular milieu.[5][10]

The overall strategy involves, first, treating live cells with this compound to covalently attach the propargyl "handle" to cellular proteins. Second, an azide-modified imaging probe (e.g., a fluorescent dye) is introduced, which specifically reacts with the propargyl handle via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."[11][12][13] This highly efficient and specific reaction allows for the visualization of the tagged proteins.[14]

Principle of the Technology: A Mechanistic Overview

The successful application of this compound relies on two distinct chemical transformations performed sequentially within a biological system.

Step 1: Nucleophilic Alkylation by Target Biomolecules The process begins with the administration of cell-permeable this compound to live cells. The tosylate moiety is a highly effective leaving group because its negative charge is well-stabilized by resonance after it departs.[6][15] Nucleophilic side chains of amino acids on cellular proteins—primarily the thiol group of cysteine, but also potentially the amine of lysine or the imidazole of histidine—can attack the carbon adjacent to the tosylate, displacing it and forming a stable covalent bond. This step effectively installs a latent imaging tag (the propargyl group) onto a subset of the proteome.

Step 2: Bioorthogonal Ligation via Click Chemistry (CuAAC) Following the initial tagging and a wash step to remove unreacted this compound, the bioorthogonal handle is unmasked using the CuAAC reaction.[12] This reaction creates a stable triazole linkage between the alkyne-tagged protein and an azide-functionalized reporter molecule (e.g., a fluorescent dye).[5]

The key features of CuAAC that make it suitable for biological applications are:

  • High Specificity: Azides and alkynes are largely absent in biological systems, ensuring the reaction only occurs between the intended partners.[16]

  • Favorable Kinetics: The reaction is extremely efficient and can be performed in aqueous media, even at low concentrations.[17]

  • Biocompatibility: With the development of modern copper-chelating ligands, the reaction can be conducted on or in living cells with minimal toxicity.[11][12]

The overall workflow is depicted below:

G cluster_0 Step 1: Protein Tagging cluster_1 Step 2: Bioorthogonal Labeling P Cellular Protein (with Nucleophile, e.g., Cys-SH) P_Tagged Propargyl-Tagged Protein PPT This compound PPT->P Alkylation (Tosylate is leaving group) P_Tagged_clone Propargyl-Tagged Protein P_Tagged->P_Tagged_clone Wash Step AzideDye Azide-Fluorophore P_Labeled Fluorescently Labeled Protein AzideDye->P_Labeled CuAAC Click Reaction (Cu(I) catalyst) Imaging\n(Fluorescence Microscopy) Imaging (Fluorescence Microscopy) P_Labeled->Imaging\n(Fluorescence Microscopy)

Figure 1: Two-step workflow for live-cell protein labeling.

Application Protocol: General Protein Labeling in Live Cells

This protocol provides a general framework for labeling cellular proteins in adherent mammalian cells. Optimization of concentrations and incubation times is critical and should be performed for each cell type and experimental setup.

3.1. Materials and Reagents

  • Adherent mammalian cells (e.g., HeLa, U2OS) cultured on glass-bottom imaging dishes.

  • This compound (stored at -20°C as a 10-100 mM stock in anhydrous DMSO).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Fluorescent Azide (e.g., Alexa Fluor 488 Azide, stored at -20°C as a 1-10 mM stock in DMSO).

  • Click Reaction Mix (Prepare fresh immediately before use):

    • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in dH₂O).

    • Copper-chelating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA (e.g., 100 mM in dH₂O/DMSO).[11]

    • Reducing Agent: Sodium Ascorbate (e.g., 100 mM in dH₂O, prepare fresh).

    • Cell culture medium or PBS for dilution.

3.2. Step-by-Step Experimental Workflow

Day 1: Cell Seeding

  • Seed cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.

  • Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

Day 2: Labeling and Imaging

Part A: Protein Tagging with this compound

  • Warm complete cell culture medium and PBS to 37°C.

  • Prepare the this compound working solution. Dilute the DMSO stock into pre-warmed complete medium to a final concentration of 100 µM - 1 mM.

    • Scientist's Note: The optimal concentration depends on cell permeability and target reactivity. A titration experiment is recommended to balance labeling efficiency with potential cytotoxicity.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the this compound working solution to the cells.

  • Incubate for 1-4 hours at 37°C.

  • Remove the labeling medium and wash the cells thoroughly three times with pre-warmed PBS to remove all unreacted reagent.

Part B: Click Chemistry Labeling

  • Prepare the Click Reaction Mix. This step is critical for minimizing cytotoxicity.[13][18] In a microfuge tube, combine the components in the following order: a. Diluent (e.g., 950 µL of PBS or serum-free medium). b. Fluorescent Azide stock (Target final concentration: 1-25 µM). c. CuSO₄ stock (Target final concentration: 50-100 µM). d. Ligand stock (e.g., THPTA. Target final concentration: 250-500 µM, maintaining a 5:1 ligand-to-copper ratio).[11] e. Vortex briefly. f. Add freshly prepared Sodium Ascorbate stock (Target final concentration: 1-2.5 mM).[11]

    • Scientist's Note: The pre-complexing of copper with a ligand like THPTA is crucial. It enhances reaction kinetics and protects cells from toxic Cu(I) ions and reactive oxygen species.[11][12]

  • Remove the final PBS wash from the cells and immediately add the Click Reaction Mix.

  • Incubate for 5-30 minutes at 37°C, protected from light.

  • Remove the reaction mix and wash the cells three times with PBS.

  • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

Part C: Imaging

  • Visualize the labeled cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

  • Acquire images. Live-cell imaging can be performed over time to track the dynamics of the labeled protein population.

Essential Controls and Data Interpretation

To ensure the specificity of the labeling, the following controls are mandatory:

Control GroupPurposeExpected Outcome
No this compound To check for non-specific binding of the fluorescent azide.No or very low background fluorescence.
No Copper Catalyst To confirm the copper-dependency of the click reaction.No or very low background fluorescence.
Unlabeled Cells (No Reagents) To assess cellular autofluorescence.Baseline level of autofluorescence.

Interpreting the results requires careful comparison between the fully treated sample and the control groups. A strong fluorescent signal that is dependent on the presence of both this compound and the copper catalyst indicates successful and specific labeling.

Advanced Considerations and Troubleshooting

5.1. Cytotoxicity The primary source of toxicity in this protocol is the copper catalyst.[18] To mitigate this:

  • Always use a copper-chelating ligand like THPTA or BTTAA.[11][12]

  • Minimize both copper concentration and incubation time.

  • Ensure the sodium ascorbate solution is freshly prepared.

  • Perform cell viability assays (e.g., Trypan Blue, MTT) in parallel during protocol optimization.

5.2. Low Signal If the fluorescent signal is weak, consider the following:

  • Inefficient Tagging: Increase the concentration of this compound or extend the incubation time.

  • Inefficient Click Reaction: Optimize the click reaction conditions. Ensure the sodium ascorbate is fresh, as it is easily oxidized.

  • Low Target Abundance: The reagent labels proteins based on the availability of reactive nucleophiles. If the target protein population is of low abundance, the signal may be inherently weak.

5.3. High Background High background fluorescence can arise from:

  • Non-specific Probe Binding: Insufficient washing after the click reaction. Increase the number and duration of wash steps.

  • Reagent Precipitation: Ensure all stock solutions are fully dissolved before preparing the final reaction mix.

G cluster_0 Labeling Efficiency cluster_1 Cell Health start Start Protocol Optimization signal Signal Intensity? start->signal viability Cell Viability? start->viability inc_reagent Increase this compound Concentration or Time signal->inc_reagent Low inc_click Optimize Click Reaction (Fresh Ascorbate, Time) signal->inc_click Still Low Proceed to Imaging Proceed to Imaging signal->Proceed to Imaging Optimal inc_reagent->signal Re-evaluate inc_click->signal Re-evaluate dec_reagent Decrease this compound Concentration or Time viability->dec_reagent Low dec_copper Decrease Copper/Ligand Concentration or Time viability->dec_copper Still Low viability->Proceed to Imaging High dec_reagent->viability Re-evaluate dec_copper->viability Re-evaluate

Figure 2: Decision workflow for optimizing labeling conditions.

Conclusion

The this compound reagent, combined with CuAAC click chemistry, provides a robust and powerful method for labeling and imaging proteins in live cells. By understanding the underlying chemical principles and carefully optimizing the protocol, researchers can gain valuable insights into the dynamics of the cellular proteome. This guide serves as a starting point for developing experiments that can illuminate complex biological processes in their native context.

References

  • Comparison of live-cell and fixed-cell CuAAC labeling protocols. Rat... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Angewandte Chemie International Edition, 48(52), 9879-9883. Available from: [Link]

  • Li, S., Wang, L., Yu, F., Zhu, Z., Shobaki, D., Chen, H., Wang, M., Wang, J., Qin, G., Erasquin, U. J., Ren, L., Wang, Y., & Cai, C. (2017). Copper-catalyzed click reaction on/in live cells. Chemical Science, 8(2), 1073-1079. Available from: [Link]

  • Plass, T., & Milles, S. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry, 9, 764654. Available from: [Link]

  • Kennedy, D. C., Givan, A. M., Ovbude, S., & Tilley, L. J. (2022). DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. Nature Communications, 13(1), 6791. Available from: [Link]

  • Li, S., et al. (2017). Copper-catalyzed click reaction on/in live cells. Chemical Science, 8(2), 1073–1079. Available from: [Link]

  • Hübner, W., & Schlichthörl, G. (2022). Bioorthogonal click chemistry-based labelling of proteins in living neuronal cell lines and primary neurons. protocols.io. Available from: [Link]

  • Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). A comparative study of bioorthogonal reactions with azides. ACS Chemical Biology, 1(10), 644-648. Available from: [Link]

  • Live-Cell Imaging and Analysis for Neuroscience - Wiley Science Content Hub. (n.d.). Retrieved January 2, 2026, from [Link]

  • Soderberg, T. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. Available from: [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Available from: [Link]

  • An, Y., & Zhang, H. (2017). Recent progress in enzymatic protein labelling techniques and their applications. Organic & Biomolecular Chemistry, 15(38), 8045-8056. Available from: [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. (n.d.). Retrieved January 2, 2026, from [Link]

  • Live cell imaging with AzG-1 (a) Chemical structures of azide-bearing... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Propargyl PEG | Alkyne PEG,Click Chemistry Linkers - AxisPharm. (n.d.). Retrieved January 2, 2026, from [Link]

  • Wang, Y., et al. (2019). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology, 60(9), 1887–1898. Available from: [Link]

  • Soderberg, T. (2019). 9.13: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. Available from: [Link]

  • Wang, Q., et al. (2007). Developing visible fluorogenic 'click-on' dyes for cellular imaging. Chemical Communications, (43), 4510-4512. Available from: [Link]

  • Live Cell Imaging of Bioorthogonally Labelled Proteins Generated With a Single Pyrrolysine tRNA Gene | bioRxiv. (2018, September 23). Retrieved January 2, 2026, from [Link]

  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. (n.d.). Retrieved January 2, 2026, from [Link]

  • Tosylate Leaving Group - YouTube. (2014, June 24). Retrieved January 2, 2026, from [Link]

Sources

Application Notes and Protocols: Site-Specific Peptide Bioconjugation Utilizing Propargyl-PEG3-Tos and Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision Engineering of Therapeutic Peptides

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical utility is often hampered by short in-vivo half-lives and rapid renal clearance.[1] A widely adopted strategy to overcome these limitations is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains.[2][3] PEGylation enhances the hydrodynamic radius of peptides, thereby reducing kidney filtration, and shields them from enzymatic degradation, ultimately extending their circulation time.[1][4] This application note provides a detailed guide for the site-specific modification of peptides using a versatile heterobifunctional linker, Propargyl-PEG3-Tos, in conjunction with the robust and bioorthogonal click chemistry platform.

The central thesis of this guide is the strategic introduction of an alkyne moiety onto a peptide via a nucleophilic substitution reaction, followed by a highly efficient and specific conjugation to an azide-bearing molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6] This two-step process allows for the precise installation of a PEGylated cargo, such as a therapeutic agent, imaging probe, or another biomolecule, onto a target peptide.

This compound is an ideal reagent for this purpose. The tosyl group serves as an excellent leaving group, facilitating the efficient reaction with nucleophilic side chains of amino acids like lysine or cysteine.[7][8][9] The propargyl group provides the alkyne handle for the subsequent click reaction, and the integrated short PEG3 spacer enhances the solubility and bioavailability of the resulting conjugate.[10]

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[11] The CuAAC reaction, a cornerstone of click chemistry, involves the formation of a stable triazole linkage between an alkyne and an azide.[12][13] This reaction is highly specific and can be performed under mild, aqueous conditions, making it exceptionally well-suited for modifying complex biomolecules like peptides.[5][14]

This document will provide a comprehensive overview of the underlying chemistry, detailed experimental protocols, and methods for the characterization of the final bioconjugate, empowering researchers in drug development and chemical biology to leverage this powerful technology for creating next-generation peptide therapeutics.

Chemical Principle and Workflow Overview

The overall strategy involves a two-stage process:

  • Peptide Propargylation: A peptide containing a nucleophilic amino acid residue (e.g., a primary amine on a lysine side chain) is reacted with this compound. The tosylate group is displaced by the nucleophile, resulting in the covalent attachment of the propargyl-PEG3 linker to the peptide.

  • Click Chemistry Conjugation: The propargylated peptide is then reacted with an azide-functionalized molecule of interest (e.g., a fluorescent dye, a small molecule drug, or another peptide) in the presence of a copper(I) catalyst. This results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, yielding the final bioconjugate.

The following diagram illustrates the overall experimental workflow:

G Peptide Peptide with Nucleophilic Residue (e.g., Lysine) Propargylation Step 1: Peptide Propargylation (Nucleophilic Substitution) Peptide->Propargylation PropargylPEG This compound PropargylPEG->Propargylation PropargylatedPeptide Propargylated Peptide CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PropargylatedPeptide->CuAAC AzideMolecule Azide-Modified Molecule AzideMolecule->CuAAC Purification2 Purification (e.g., RP-HPLC or SEC) CuAAC->Purification2 FinalConjugate Final Peptide Bioconjugate Purification1 Purification (e.g., RP-HPLC) Characterization1 Characterization (LC-MS) Purification1->Characterization1 Characterization2 Characterization (LC-MS, SDS-PAGE) Purification2->Characterization2 Characterization1->PropargylatedPeptide Characterization2->FinalConjugate Propargylation->Purification1

Caption: Experimental workflow for peptide bioconjugation.

Materials and Reagents

Reagent/MaterialRecommended GradeSupplier (Example)Notes
Peptide of Interest>95% purityCustom SynthesisMust contain at least one accessible nucleophilic residue (e.g., Lysine).
This compound≥98%BroadPharmStore at -20°C, protected from moisture.[10]
Azide-modified MoleculeApplication-specificVariousEnsure high purity to avoid side reactions.
Sodium Bicarbonate BufferMolecular Biology GradeSigma-AldrichFor propargylation reaction (pH 8.5).
Dimethylformamide (DMF)AnhydrousSigma-AldrichCo-solvent for dissolving reagents.
Copper(II) Sulfate (CuSO₄)ACS Reagent GradeFisher ScientificCatalyst precursor for CuAAC.
Sodium Ascorbate≥99%Sigma-AldrichReducing agent to generate Cu(I) in situ.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95%Sigma-AldrichCopper(I)-stabilizing ligand.
Acetonitrile (ACN)HPLC GradeFisher ScientificFor HPLC purification.
Trifluoroacetic Acid (TFA)HPLC GradeFisher ScientificMobile phase modifier for HPLC.
Deionized Water18.2 MΩ·cmMilliporeFor buffer preparation and HPLC.

Experimental Protocols

Protocol 1: Propargylation of a Lysine-Containing Peptide

This protocol details the modification of a peptide's primary amine (e.g., the ε-amine of a lysine residue) with this compound.

1. Reagent Preparation: a. Peptide Stock Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL. b. This compound Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMF.

2. Propargylation Reaction: a. In a microcentrifuge tube, add the peptide stock solution. b. Add 5-10 molar equivalents of the this compound stock solution to the peptide solution. The use of a molar excess of the linker drives the reaction to completion. c. If the peptide has low aqueous solubility, up to 20% (v/v) of DMF can be added as a co-solvent. d. Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation.

3. Reaction Quenching and Purification: a. The reaction can be quenched by adding a small molecule amine scavenger like Tris buffer, although this is often unnecessary before purification. b. Purify the propargylated peptide from unreacted linker and salts using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically effective.[]

4. Characterization: a. Collect the fractions corresponding to the product peak from the HPLC purification. b. Confirm the identity and purity of the propargylated peptide by Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] The expected mass will be the mass of the starting peptide plus the mass of the propargyl-PEG3 moiety (C₉H₁₅O₃, MW = 171.21 g/mol ).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargylated peptide to an azide-modified molecule.

1. Reagent Preparation: a. Propargylated Peptide Solution: Dissolve the lyophilized, purified propargylated peptide in a suitable buffer (e.g., PBS, pH 7.4, or a buffer compatible with the azide-modified molecule) to a concentration of 1-5 mM. b. Azide-Modified Molecule Stock Solution: Prepare a 10-50 mM stock solution of the azide-modified molecule in a compatible solvent (e.g., DMSO or water). c. Catalyst Premix (Freshly Prepared): i. In a separate tube, prepare a 50 mM solution of CuSO₄ in deionized water. ii. In another tube, prepare a 250 mM solution of THPTA in deionized water. iii. In a third tube, prepare a 500 mM solution of sodium ascorbate in deionized water. This solution should be made fresh immediately before use.

2. CuAAC Reaction: a. In a reaction vial, combine the propargylated peptide solution and 1.5-2.0 molar equivalents of the azide-modified molecule. b. Add the catalyst components in the following order, vortexing gently after each addition: i. THPTA solution (to a final concentration of 5 mM). ii. CuSO₄ solution (to a final concentration of 1 mM). iii. Freshly prepared sodium ascorbate solution (to a final concentration of 10 mM).[18] c. The final reaction volume can be adjusted with the reaction buffer. d. Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.[19]

The chemical transformation is depicted in the following diagram:

G cluster_0 Propargylated Peptide cluster_1 Azide-Modified Molecule cluster_2 Final Bioconjugate Peptide-NH-PEG3- Peptide-NH-PEG3- C1 C Peptide-NH-PEG3-->C1 Catalyst CuSO4, Na-Ascorbate, THPTA CH ≡CH N3-Molecule N3-Molecule N3-Molecule->Catalyst FinalProduct Peptide-NH-PEG3-[Triazole]-Molecule Catalyst->FinalProduct

Caption: CuAAC reaction scheme.

3. Purification of the Final Bioconjugate: a. Upon completion, the final peptide bioconjugate can be purified from the catalyst, excess reagents, and any unreacted starting materials. b. For smaller peptides, RP-HPLC is often suitable.[] c. For larger bioconjugates, size-exclusion chromatography (SEC) can be an effective method to separate the higher molecular weight product from smaller reactants.[4][20]

4. Characterization and Analysis: a. The purity and identity of the final bioconjugate should be confirmed by LC-MS.[16][21] b. Depending on the nature of the conjugate, other analytical techniques such as SDS-PAGE (for larger conjugates), UV-Vis spectroscopy (if the attached molecule is a chromophore), or functional assays can be employed.[22][23]

Troubleshooting and Key Considerations

IssuePossible Cause(s)Suggested Solution(s)
Low Propargylation Efficiency - Inactive this compound (hydrolyzed).- Suboptimal reaction pH.- Steric hindrance around the target nucleophile.- Use fresh, anhydrous reagents.- Ensure the reaction buffer pH is between 8.0 and 9.0.- Increase reaction time and/or temperature (up to 37°C).- Increase the molar excess of the linker.
Low CuAAC Yield - Inactive copper catalyst.- Degradation of the azide or alkyne.- Presence of chelating agents in the buffer.- Prepare the sodium ascorbate solution fresh.- Ensure the absence of DTT or other reducing agents that can interfere with the catalyst.- Use a non-chelating buffer if possible.
Side Reactions/Product Heterogeneity - Modification of multiple sites on the peptide.- Oxidation of sensitive amino acids (e.g., Met, Cys) during CuAAC.- For site-specificity, consider using a peptide with a single, highly reactive nucleophile or employ protecting group strategies during peptide synthesis.- Degas reaction buffers to minimize oxidation.
Difficulty in Purification - Similar retention times of product and starting materials on RP-HPLC.- Aggregation of the final conjugate.- Optimize the HPLC gradient to improve resolution.- Consider an alternative purification method like ion-exchange chromatography or SEC.[4][]- Add solubilizing agents or modify buffer conditions to prevent aggregation.

Conclusion

The combination of a well-designed heterobifunctional linker like this compound and the efficiency of click chemistry provides a powerful and versatile platform for the site-specific modification of peptides. This methodology allows for the precise attachment of various molecular entities, thereby enabling the enhancement of therapeutic properties, the development of targeted drug delivery systems, and the creation of sophisticated molecular probes. The protocols and guidelines presented in this application note offer a robust starting point for researchers to successfully implement this strategy, paving the way for innovative advancements in peptide-based therapeutics and diagnostics.

References

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical reviews, 108(8), 2952-3015.
  • Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193.
  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
  • Pharmaceutical Technology. (2008, February 1). Peptide PEGylation: The Next Generation. Retrieved from [Link]

  • MDPI. (2024, September 26). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Retrieved from [Link]

  • Testa, C., Papini, A. M., Chorev, M., & Rovero, P. (2018). Copper-catalyzed azide-alkyne cycloaddition (CuAAC)-mediated macrocyclization of peptides: Impact on conformation and biological activity. Current topics in medicinal chemistry, 18(7), 591-610. Retrieved from [Link]

  • Al-Azzam, W., Al-Batayneh, K. M., Al-Fadel, R., & El-Elimat, T. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(8), 1025.
  • Zhang, C., Wang, P., & Zhang, Y. (2016). Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection. RSC advances, 6(75), 71146-71151.
  • Li, Y., Cheng, Y., & Xu, T. (2024). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Bioengineering and Biotechnology, 12, 1369385.
  • Wang, Y., Li, H., & Liu, D. (2014). Analytical methods for physicochemical characterization of antibody drug conjugates. Journal of pharmaceutical and biomedical analysis, 98, 336-348.
  • Skwarczynski, M., & Toth, I. (2013). Peptide conjugation via CuAAC ‘click’ chemistry. Molecules, 18(11), 13148-13174.
  • Herner, A., & Kalesse, M. (2014). Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. Synthesis, 46(12), 1537-1548.
  • Zhang, H., & Wu, C. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry, 41(1), 129-141.
  • Seely, J. E. (2007). Making Site-specific PEGylation Work.
  • Patel, A. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 1145-1159.
  • Silva, D. F., Azevedo, A. M., & Aires-Barros, M. R. (2017). An integrated process combining the reaction and purification of PEGylated proteins. Green Chemistry, 19(21), 5174-5185.
  • Patel, A. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021, November 3). Best purification method of a PEGylated peptide?. Retrieved from [Link]

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced drug delivery reviews, 54(4), 459-476.
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2023). Methodology of stable peptide based on propargylated sulfonium. Bioorganic Chemistry, 136, 106575.
  • Heasley, B. H. (2008). Product Class 1: Propargylic Chlorides. Science of Synthesis, 35, 133-137.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Propargyl-PEG3-Tos Conjugation Yield

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis and application of Propargyl-PEG3-Tos. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maximize the yield and purity of your this compound conjugation reactions. As Senior Application Scientists, we combine our expertise with established literature to help you navigate the nuances of this important bioconjugation reagent.

Understanding the Reaction: The Tosylation of Propargyl-PEG3-Alcohol

The synthesis of this compound involves the conversion of the terminal hydroxyl group of Propargyl-PEG3-Alcohol into a tosylate ester. This is a crucial activation step, as the tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions for bioconjugation.[1][2] The reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine (TEA).[3][4]

The overall transformation can be visualized as follows:

G cluster_reactants Reactants cluster_products Products Propargyl-PEG3-OH Propargyl-PEG3-Alcohol Propargyl-PEG3-OTs Propargyl-PEG3-Tosylate Propargyl-PEG3-OH->Propargyl-PEG3-OTs + TsCl, Base TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Propargyl-PEG3-OTs Base Base (e.g., Pyridine, TEA) Base_HCl Base Hydrochloride Salt Base->Base_HCl

Caption: General reaction scheme for the tosylation of Propargyl-PEG3-Alcohol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common frustration in organic synthesis. Several factors can contribute to this issue in the tosylation of Propargyl-PEG3-Alcohol.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Poor Quality Reagents Tosyl Chloride (TsCl): Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive.[3] Base: Pyridine and triethylamine are hygroscopic and can absorb moisture, which reacts with TsCl.[3] Solvent: Residual water in the reaction solvent will consume TsCl.[3]TsCl: Use freshly opened or recrystallized TsCl.[5] Base: Use freshly distilled or anhydrous grade bases. Solvent: Use anhydrous solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves).
Suboptimal Reaction Conditions Stoichiometry: An insufficient amount of TsCl or base will lead to incomplete conversion of the starting alcohol. Temperature: While many tosylations are performed at 0°C to room temperature, the optimal temperature can be substrate-dependent.Stoichiometry: Use a slight excess of TsCl (1.2-1.5 equivalents) and base (1.5-2.0 equivalents) to drive the reaction to completion.[3][6] Temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
Steric Hindrance Although Propargyl-PEG3-Alcohol is a primary alcohol and less prone to steric hindrance, the PEG chain can sometimes influence reactivity.Consider using a less bulky sulfonyl chloride, such as mesyl chloride (MsCl), though this will yield a different product (Propargyl-PEG3-Mesylate). For tosylation, ensuring adequate reaction time is crucial.
Workup and Purification Issues The product may be lost during the workup or purification steps. The hydrophilic nature of the PEG chain can sometimes complicate extractions.During aqueous workup, saturate the aqueous layer with NaCl (brine) to reduce the solubility of the product and improve extraction efficiency into the organic phase.[7] Use a well-optimized chromatography protocol for purification.
Q2: I am observing the formation of an unexpected side product. What could it be?

The appearance of unknown spots on your TLC or peaks in your LC-MS can be perplexing. Here are some common side products in tosylation reactions.

Potential Side Products & Their Formation:

G cluster_main Main Reaction cluster_side Potential Side Reactions Propargyl-PEG3-OH Propargyl-PEG3-Alcohol Propargyl-PEG3-OTs Desired Product (this compound) Propargyl-PEG3-OH->Propargyl-PEG3-OTs + TsCl / Base Dimer PEG-PEG Dimer Propargyl-PEG3-OH->Dimer Intermolecular reaction Propargyl-PEG3-Cl Chlorinated Byproduct Propargyl-PEG3-OTs->Propargyl-PEG3-Cl Chloride displacement (e.g., in DMF) TsOH p-Toluenesulfonic Acid (from TsCl hydrolysis) TsCl TsCl TsCl->TsOH + H2O

Sources

Troubleshooting low solubility of Propargyl-PEG3-Tos in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Troubleshooting Low Solubility of Propargyl-PEG3-Tos in Aqueous Solutions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this versatile PEG linker. As Senior Application Scientists, we have compiled this resource based on a synthesis of chemical principles, empirical data, and field-proven laboratory practices to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound directly into my aqueous buffer. Isn't the PEG spacer supposed to make it water-soluble?

This is a common and valid question. While the polyethylene glycol (PEG) spacer is indeed hydrophilic and intended to increase aqueous solubility, the overall solubility of the molecule is a balance of all its components.[1][2] this compound is terminated by a relatively nonpolar propargyl group and a bulky, hydrophobic tosyl group. These end groups can significantly diminish the molecule's affinity for water, making direct dissolution in aqueous buffers challenging, especially at higher concentrations.

The PEG3 chain, while hydrophilic, is relatively short. In some cases, longer PEG chains may be needed to overcome the hydrophobic nature of the end groups and achieve desired aqueous solubility.[3] Therefore, while the PEG component helps, it doesn't guarantee high solubility in purely aqueous media.

Q2: What is the recommended procedure for dissolving this compound for an aqueous reaction?

The most reliable and standard method is to first prepare a concentrated stock solution in a water-miscible, anhydrous organic solvent.[4][5] This stock solution is then added in small volumes to your aqueous reaction buffer. This two-step process ensures the molecule is fully solvated before being introduced to the aqueous environment, minimizing the risk of precipitation.

dot

cluster_prep Step 1: Stock Solution Preparation cluster_reaction Step 2: Addition to Aqueous Reaction A Equilibrate vial of This compound to RT B Weigh required amount in an anhydrous environment A->B C Dissolve in anhydrous DMSO or DMF to 10-100 mM B->C E While gently vortexing, add stock solution dropwise to buffer C->E Introduce to reaction D Prepare aqueous buffer (e.g., PBS) D->E F Ensure final organic solvent concentration is <10% E->F

Caption: Recommended workflow for dissolving this compound.

Q3: Which organic solvents are best for creating a stock solution, and what are their pros and cons?

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly recommended solvents for preparing stock solutions of PEG derivatives.[6][7]

SolventExpected SolubilityKey Considerations & Best Practices
Anhydrous DMSO High / Soluble[8][9]Pro: Excellent solvating power for a wide range of compounds.[10] Con: Can be difficult to remove and may affect some biological assays. Hygroscopic; use anhydrous grade and handle properly to avoid introducing water.
Anhydrous DMF High / Soluble[6][7]Pro: Good alternative to DMSO. Less viscous. Con: Can be toxic and should always be handled in a fume hood. Also hygroscopic.
Dichloromethane (DCM) High / Soluble[7][9]Pro: Effective for dissolving the compound. Con: Not miscible with water, making it unsuitable for preparing stock solutions for aqueous reactions. Primarily used for synthesis or purification steps.
Methanol / Ethanol Likely Soluble[10]Pro: Less harsh on biological molecules than DMSO/DMF. Con: May have lower solvating power for this specific compound compared to DMSO or DMF, especially at high concentrations.

Always use anhydrous grade solvents to prevent premature hydrolysis or reaction of the tosyl group.

Troubleshooting Guide

Problem: I dissolved the compound in DMSO, but it precipitated immediately upon addition to my aqueous buffer.

This is a classic solubility challenge that occurs when the compound rapidly transitions from a favorable organic environment to a less favorable aqueous one. Here’s how to troubleshoot it.

dot

start Precipitation Observed? q1 Is final organic solvent concentration <10%? start->q1 q2 Is the buffer pH and ionic strength optimal? q1->q2 Yes sol1 Increase final volume of aqueous buffer to lower organic solvent %. q1->sol1 No q3 Is the stock solution concentration too high? q2->q3 Yes sol2 Screen different buffers. (e.g., vary pH, salt concentration) q2->sol2 No q4 Was the addition too rapid? q3->q4 Yes sol3 Lower the concentration of the organic stock solution. q3->sol3 No sol4 Add stock dropwise while vigorously vortexing/stirring. q4->sol4 Yes end Solution Stable q4->end No sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: Troubleshooting logic for precipitation issues.

Causality-Driven Explanations:

  • Reduce Final Organic Solvent Concentration: While a co-solvent is necessary, its concentration in the final aqueous solution should be minimized, ideally kept below 10%.[4] High concentrations of organic solvents can alter the polarity of the bulk solution, causing the PEGylated compound to "crash out." More importantly, they can denature or destabilize proteins and other biomolecules in your reaction.[4]

  • Optimize Buffer Conditions: The solubility of PEGylated molecules can be sensitive to the pH and ionic strength of the buffer.[11] Although this compound is not a protein, interactions with buffer salts can influence its hydration shell. Experiment with different buffers (e.g., PBS vs. HEPES) and salt concentrations to find the most favorable conditions.

  • Lower Stock Solution Concentration: Preparing a very high concentration stock (e.g., >100 mM) can lead to localized supersaturation when added to the buffer, triggering precipitation. Try preparing a more dilute stock solution (e.g., 10-20 mM) and adding a correspondingly larger volume to the aqueous phase.

  • Control the Rate of Addition: Adding the organic stock solution too quickly creates a localized area of high concentration, leading to precipitation. The key is to add the stock solution very slowly, drop-by-drop, to the aqueous buffer while it is being vigorously vortexed or stirred. This allows for rapid dispersion and solvation of the individual molecules by water before they can aggregate.

Problem: The solubility of my this compound seems to have decreased over time.

This issue often points to improper storage and handling, which can lead to degradation of the compound.

  • Moisture Contamination: The tosyl group is susceptible to hydrolysis, especially in the presence of moisture. This would convert the tosyl group to a hydroxyl group, changing the molecule's properties and potentially its solubility. Always equilibrate the vial to room temperature before opening to prevent moisture condensation.[6][12]

  • Oxidation: PEGs are susceptible to oxidative degradation.[13] It is crucial to store the compound under an inert atmosphere (like argon or nitrogen) to prevent this.[12]

  • Light Exposure: Some PEG derivatives can be light-sensitive.[12] Long-term storage should always be in the dark to prevent photochemical degradation.

Recommended Storage Protocol: For long-term stability, store this compound at -20°C (or as recommended by the supplier), in a tightly sealed container, protected from light, and under an inert atmosphere.[7][9][12]

Experimental Protocol: Quantitative Solubility Determination

For applications requiring precise concentration data, a quantitative analysis of solubility is recommended.

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Methodology:

  • Preparation: Add an excess amount of this compound to a vial. The exact amount should be enough to ensure a solid phase remains after equilibration.

  • Equilibration: Add a precise volume of the aqueous buffer to the vial. Cap it securely and place it on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Sample Processing: After equilibration, visually confirm that undissolved solid is still present. Allow the solid to settle. Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., DMSO or acetonitrile/water mixture) at known concentrations.

    • Analyze the filtered sample and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the saturation solubility in that specific buffer.[10]

References

  • Technical Support Center: Addressing Solubility Issues of PEGylated Molecules - Benchchem. (n.d.).
  • Technical Support Center: Overcoming Challenges in PEGylation with Decaethylene Glycol Derivatives - Benchchem. (n.d.).
  • This compound, 1119249-30-7 | BroadPharm. (n.d.).
  • The Influence of PEGylation on Aqueous Solubility: A Technical Guide - Benchchem. (n.d.).
  • This compound - CD Bioparticles. (n.d.).
  • Tips & Tricks: Trouble Analyzing PEGs? - LCGC International. (2022, April 6).
  • This compound - 西安齐岳生物. (2024, January 25).
  • Technical Support Center: Improving the Solubility of Hydrophobic Molecules with PEGylation - Benchchem. (n.d.).
  • PEG Tosylate | BroadPharm. (n.d.).
  • Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - NIH. (n.d.).
  • Tos-PEG3-Tos, 7460-82-4 - BroadPharm. (n.d.).
  • Propargyl-PEG3-bromide | CAS# 203740-63-0 | Alkyne PEG Linker - MedKoo Biosciences. (n.d.).
  • PEG Storage and Handling Conditions - JenKem Technology. (2022, June 1).
  • Propargyl-PEG3-amine, 932741-19-0 | BroadPharm. (n.d.).
  • FAQ | Biopharma PEG - Worldwide PEG Linker Supplier. (n.d.).
  • Polyethylene glycol Product Number P 5413 Store at Room Temperature Product Description - Sigma-Aldrich. (n.d.).
  • Propargyl-PEG3-bromide, 203740-63-0 | BroadPharm. (n.d.).
  • Solubility Profile of Propargyl-PEG14-Boc: A Technical Guide - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Solubility and Stability of Acid-PEG3-PFP Ester in Aqueous Media - Benchchem. (n.d.).
  • This compound - 试剂仪器网. (n.d.).

Sources

Technical Support Center: Optimizing pH in Propargyl-PEG3-Tos Reactions with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving Propargyl-PEG3-Tos and amine nucleophiles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the success of your conjugation experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Core Principles: The Role of pH in Amine-Tosylate Reactions

The reaction of an amine with this compound is a nucleophilic substitution, where the amine's lone pair of electrons attacks the carbon atom bearing the tosylate group. The tosylate is an excellent leaving group, making this a favorable reaction.[1][2][3] However, the success of this reaction is critically dependent on the pH of the reaction medium. The pH dictates a delicate balance between the nucleophilicity of the amine and the stability of the reactants.

The pH-Nucleophilicity Trade-off

The nucleophilicity of an amine is directly related to the availability of its lone pair of electrons.

  • At low pH: The amine becomes protonated (R-NH3+), rendering it non-nucleophilic as the lone pair is no longer available to attack the electrophilic carbon.[4]

  • At high pH: The amine is in its free base form (R-NH2), making it a potent nucleophile.[5]

However, excessively high pH can introduce competing side reactions, such as the hydrolysis of the tosylate group.[6][7] Therefore, the optimal pH is a compromise that maximizes the concentration of the nucleophilic free amine while minimizing side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction is slow or shows no product formation. What are the primary causes and how can I fix it?

Answer:

Slow or no reaction is a common issue, often pointing to problems with amine nucleophilicity or reagent integrity.

Possible Causes & Solutions:

  • Incorrect pH (Too Low): The most frequent cause is a reaction pH that is too acidic. If the pH is near or below the pKa of the amine, a significant portion of your amine will be protonated and non-nucleophilic.

    • Solution: Carefully adjust the pH of your reaction mixture to a range of 8-10. This ensures a sufficient concentration of the deprotonated, nucleophilic amine. Use a calibrated pH meter for accurate measurement. It is advisable to use a non-nucleophilic buffer to maintain the pH throughout the reaction.

  • Reagent Degradation: this compound can be sensitive to moisture. Hydrolysis of the tosyl group will render the reagent inactive.

    • Solution: Ensure your this compound is stored under anhydrous conditions. Use fresh, high-quality reagents. Consider running a small-scale control reaction with a trusted amine to verify the activity of your tosylated PEG.

  • Steric Hindrance: Bulky amines can be less nucleophilic due to steric hindrance, slowing down the reaction rate.[5]

    • Solution: For sterically hindered amines, you may need to increase the reaction time and/or temperature. A slight increase in pH (e.g., to 10.5) might also be beneficial, but monitor for side reactions.

Question 2: I'm observing multiple products or significant byproducts in my reaction analysis (e.g., by LC-MS). What's happening?

Answer:

The presence of unexpected products often indicates side reactions are competing with your desired nucleophilic substitution.

Possible Causes & Solutions:

  • Over-alkylation of the Amine: Primary amines can react with two molecules of this compound, leading to a di-substituted product. This is more likely if a large excess of the tosylated PEG is used.

    • Solution: Use a larger excess of the amine relative to the this compound.[8] This stoichiometric adjustment favors the formation of the mono-substituted product.

  • Hydrolysis of this compound: At high pH, the tosylate group can be hydrolyzed to a hydroxyl group, resulting in an unreactive Propargyl-PEG3-OH.[6]

    • Solution: Avoid excessively high pH values (e.g., >11). If your amine requires a higher pH for deprotonation, consider running the reaction at a lower temperature to minimize hydrolysis.

  • Elimination Reactions: Although less common with primary tosylates, elimination reactions can occur under strongly basic conditions, leading to the formation of an alkene.

    • Solution: Maintain the pH in the optimal range of 8-10. If elimination is suspected, using a less hindered, non-nucleophilic base to control pH can be beneficial.

Question 3: The reaction works, but the yield is consistently low. How can I improve it?

Answer:

Low yields can stem from a combination of the factors mentioned above, as well as suboptimal reaction conditions.

Possible Causes & Solutions:

  • Suboptimal pH: Even if the reaction proceeds, being outside the optimal pH window can significantly reduce the reaction rate and overall yield.

    • Solution: Perform small-scale optimization experiments across a pH range (e.g., 8.0, 8.5, 9.0, 9.5, 10.0) to identify the ideal condition for your specific amine.

  • Insufficient Reaction Time or Temperature: The reaction kinetics may require more time or energy to go to completion.

    • Solution: Monitor the reaction progress over time using an appropriate analytical method (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the temperature moderately (e.g., from room temperature to 40°C).

  • Solvent Choice: The choice of solvent can influence the solubility of your reactants and the reaction rate.

    • Solution: this compound is soluble in a range of organic solvents and aqueous buffers due to its PEG linker.[1][2] Ensure your amine is also soluble in the chosen solvent system. Aprotic polar solvents like DMF or DMSO can be good choices, often used with an appropriate base to control pH.[9]

Data Summary: Recommended pH Ranges
Amine TypeTypical pKa RangeRecommended Starting pHKey Considerations
Aliphatic Primary Amines9 - 118.5 - 10.0Generally good nucleophiles. Prone to over-alkylation.
Aliphatic Secondary Amines10 - 11.59.0 - 10.5Often more nucleophilic than primary amines.[10][11]
Aromatic Amines (e.g., Anilines)4 - 57.5 - 8.5Less basic and generally less nucleophilic. May require longer reaction times.
Experimental Workflow: pH Optimization

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Analysis cluster_eval Evaluation A Dissolve Amine in Buffer C Set up parallel reactions (e.g., pH 8.0, 8.5, 9.0, 9.5) A->C B Dissolve this compound in compatible solvent D Add this compound to each amine solution B->D C->D E Incubate at RT with stirring D->E F Monitor reaction progress (TLC or LC-MS) at time points (e.g., 1, 4, 12h) E->F G Quench reaction F->G H Analyze product formation and byproduct presence G->H I Determine optimal pH for yield and purity H->I

Caption: Workflow for pH optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism between this compound and an amine?

A1: The reaction is a bimolecular nucleophilic substitution (SN2). The nitrogen atom of the amine acts as the nucleophile, attacking the carbon atom attached to the tosylate group. This results in the displacement of the tosylate, which is an excellent leaving group, and the formation of a new carbon-nitrogen bond.[12]

SN2_Mechanism Amine R-NH₂ Propargyl_PEG_Tos Propargyl-PEG₃-CH₂-OTs Amine->Propargyl_PEG_Tos Nucleophilic Attack Product Propargyl-PEG₃-CH₂-NH₂-R Propargyl_PEG_Tos->Product Forms Leaving_Group ⁻OTs Propargyl_PEG_Tos->Leaving_Group Loses

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Propargyl-PEG3-Tos Technical Support Center: A Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Propargyl-PEG3-Tos. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile linker in their work. This compound is a heterobifunctional molecule featuring a propargyl group for click chemistry, a hydrophilic PEG spacer to enhance solubility, and a tosylate group, an excellent leaving group for nucleophilic substitution reactions.[1][2][3] Understanding its stability is paramount for successful and reproducible experimental outcomes. This document provides in-depth answers to common questions, troubleshooting advice for experimental hurdles, and validated protocols to ensure the integrity of your reagents.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the primary structural features of this compound and their functions?

A1: this compound is composed of three key functional components:

  • Propargyl Group (HC≡C-CH₂-): This terminal alkyne is the reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." It allows for the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[1][4]

  • PEG3 Linker (-O-(CH₂CH₂O)₃-): The short, discrete polyethylene glycol (PEG) spacer is hydrophilic.[5] Its primary roles are to increase the aqueous solubility of the molecule and the resulting conjugate, and to provide a flexible spacer arm between the two reactive ends.[1][2]

  • Tosyl (Tos) Group (-SO₂C₆H₄CH₃): The tosylate is an excellent leaving group.[6][7] This functionality allows the molecule to be conjugated to nucleophiles (e.g., amines, thiols, hydroxyls) via a nucleophilic substitution reaction, displacing the tosylate.[1][8]

Q2: What are the main stability concerns I should be aware of?

A2: The stability of this compound is dictated by its three functional groups, each with its own vulnerabilities:

  • Hydrolysis of the Tosylate Group: The tosylate ester is susceptible to hydrolysis, especially in the presence of water and under non-neutral pH conditions. This reaction will convert the tosylate end into a hydroxyl group (Propargyl-PEG3-OH), rendering it inert to nucleophilic substitution.

  • Oxidation of the PEG Linker: Like all polyethylene glycols, the ether linkages in the PEG chain are vulnerable to oxidative degradation.[9][10] This process can be initiated by atmospheric oxygen, transition metal ion contaminants, or light, leading to chain scission and the formation of impurities like formaldehyde and formic acid.[10][11]

  • Instability of the Propargyl Group: While generally stable, the terminal alkyne can undergo side reactions. Under certain conditions, particularly in the presence of oxygen and copper catalysts without sufficient reducing agent, it can undergo oxidative homocoupling (Glaser coupling) to form a dimer.[12][13]

Q3: How must I store and handle this compound to ensure its integrity?

A3: Proper storage is critical to prevent degradation and ensure reagent activity. The following conditions are strongly recommended:

  • Temperature: Store at -20°C or lower for long-term stability.[2][14]

  • Atmosphere: Store under an inert atmosphere, such as dry argon or nitrogen.[14] This minimizes exposure to oxygen and moisture, protecting the PEG chain from oxidation and the tosylate group from hydrolysis.

  • Light: Keep the product in the dark, as light can contribute to the oxidative degradation of PEG.[14]

  • Handling: When you need to use the reagent, allow the container to warm slowly to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid. After dispensing, backfill the container with an inert gas before sealing and returning to the freezer.[14] For highly sensitive applications, consider aliquoting the reagent into smaller, single-use vials upon receipt to avoid repeated freeze-thaw cycles and exposure.[14]

Q4: Which solvents are recommended for dissolving this compound?

A4: The choice of solvent depends on the subsequent reaction.

  • For making stock solutions, use anhydrous, molecular sieve-treated solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[15]

  • The PEG linker provides good solubility in a range of solvents, including dichloromethane (DCM) and, to some extent, aqueous buffers.[16][17]

  • When using aqueous buffers for reactions, ensure they are degassed thoroughly to remove dissolved oxygen, which can promote side reactions.[12] Avoid buffers containing primary amines (like Tris or glycine) if the tosylate end is intended for reaction, as they will compete as nucleophiles.[15]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental problems encountered when using this compound.

Problem 1: Low or No Yield in My Click Chemistry (CuAAC) Reaction

You've reacted this compound with an azide-containing substrate, but analysis (LC-MS, TLC) shows little to no desired product.

  • Possible Cause A: Degradation of the Propargyl Group. The terminal alkyne is essential for the click reaction. If it has degraded, the reaction will fail. A primary culprit is oxidative homocoupling (Glaser coupling), which dimerizes your starting material.[13]

  • Troubleshooting Steps & Explanation:

    • Verify Reagent Integrity: Before starting, analyze your this compound stock by ¹H NMR or LC-MS to confirm the presence and purity of the starting material.

    • Ensure an Inert Atmosphere: Oxygen is a key ingredient in the unwanted Glaser coupling side reaction.[13] Degas all solvents and buffers thoroughly by sparging with argon or nitrogen for 15-30 minutes before use.[12] Run the reaction under a positive pressure of inert gas.

    • Use a Fresh Reducing Agent: The Cu(I) catalyst required for CuAAC is easily oxidized to the inactive Cu(II) state by oxygen. A reducing agent, typically sodium ascorbate, is used to regenerate Cu(I) from the more stable CuSO₄ precursor and scavenge oxygen.[18] Always use a freshly prepared solution of sodium ascorbate.[12]

    • Optimize Stoichiometry: Ensure you are using the correct stoichiometry. Typically, a slight excess (1.1-1.5 equivalents) of one of the click partners is used to drive the reaction to completion.[12] The catalyst loading is also critical; 1-5 mol% of the copper salt and 5-10 mol% of the reducing agent is a good starting point.[12][13]

G start Low/No Product Yield check_reagent 1. Analyze this compound (NMR, LC-MS) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok replace_reagent Order new, validated reagent reagent_ok->replace_reagent No check_conditions 2. Review Reaction Conditions reagent_ok->check_conditions Yes degas Degas Solvents/Buffers? check_conditions->degas implement_degas Implement rigorous degassing protocol degas->implement_degas No fresh_ascorbate Fresh Sodium Ascorbate? degas->fresh_ascorbate Yes implement_degas->fresh_ascorbate use_fresh Prepare fresh ascorbate solution fresh_ascorbate->use_fresh No stoichiometry Stoichiometry Correct? fresh_ascorbate->stoichiometry Yes use_fresh->stoichiometry optimize_stoich Optimize reactant & catalyst ratios stoichiometry->optimize_stoich No success Successful Reaction stoichiometry->success Yes optimize_stoich->success

Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.

Problem 2: Unexpected Side-Products Observed in My Nucleophilic Substitution Reaction

You've reacted this compound with a nucleophile (e.g., an amine-containing molecule), but LC-MS analysis reveals multiple unexpected masses in addition to your desired product.

  • Possible Cause A: Hydrolysis of the Tosylate Group. If there is moisture in your reaction, a portion of the this compound will react with water instead of your intended nucleophile. This results in the formation of Propargyl-PEG3-alcohol (M.W. 144.16 g/mol ), which will not react further and remains as a major impurity.[19]

  • Possible Cause B: Oxidative Degradation of the PEG Chain. Exposure to oxygen or trace metal ions can cause the PEG chain to fragment.[10][11] This leads to a heterogeneous mixture of products with different PEG chain lengths, appearing as a series of peaks in the LC-MS, often separated by 44 Da (the mass of one ethylene glycol unit).

  • Troubleshooting Steps & Explanation:

    • Use Anhydrous Conditions: The tosylate group is a good leaving group and will be readily displaced by water.[20] Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents, dry your glassware thoroughly, and run the reaction under an inert atmosphere (argon or nitrogen).

    • Purify Your Nucleophile: Ensure your nucleophilic substrate is pure and free of water.

    • Control Reaction Temperature: While some reactions may require heat, elevated temperatures can accelerate degradation pathways. If possible, run the reaction at room temperature and monitor for progress.

    • Consider Metal Contaminants: Trace amounts of transition metals can catalyze the oxidative cleavage of the PEG chain.[11] If you suspect this is an issue, consider using metal chelators (e.g., EDTA) in your purification buffers or using high-purity reagents and solvents.

G cluster_0 This compound (Starting Material) cluster_1 Degradation Products start HC≡C-CH₂-O(CH₂CH₂O)₂CH₂CH₂-OTs hydrolysis Propargyl-PEG3-OH (Hydrolysis Product) start->hydrolysis H₂O (Moisture) oxidation PEG Chain Fragments (+ Aldehydes, Acids) start->oxidation O₂ / Metal Ions (Air Exposure) dimer Glaser Coupling Dimer (Oxidative Homocoupling) start->dimer O₂ / Cu(I) (Click Conditions)

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Technical Support Center: Post-Reaction Purification of Propargyl-PEG3-Tos Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of products from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions, with a specific focus on methodologies applicable to Propargyl-PEG3-Tos constructs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of residual copper catalysts, ensuring the integrity and purity of your final product for downstream applications.

Introduction: The Critical Need for Copper Removal

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful and widely adopted conjugation chemistry due to its high efficiency, specificity, and mild reaction conditions.[1][2][3] However, a critical and often challenging step is the complete removal of the copper catalyst post-reaction. Residual copper can interfere with downstream biological assays, induce protein aggregation and degradation, and exhibit cytotoxicity, making its removal imperative, especially in the context of drug development and bioconjugation.[4][5]

This guide provides a comprehensive overview of various copper removal techniques, from fundamental principles to detailed, step-by-step protocols, tailored to address the unique challenges presented by PEGylated molecules like this compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers when purifying products from click reactions.

Q1: Why is removing copper so crucial for my this compound conjugate?

A1: Residual copper can have several detrimental effects:

  • Cellular Toxicity: Copper ions can be toxic to cells, which is a major concern for bioconjugates intended for in vitro or in vivo studies.[6]

  • Product Instability: Copper can promote the generation of reactive oxygen species (ROS), leading to the degradation of your PEGylated molecule or the biomolecule it's conjugated to.[7][8]

  • Assay Interference: Copper ions can interfere with various analytical and biological assays, leading to unreliable results.

  • Aggregation: For protein conjugates, residual copper can lead to aggregation and precipitation.[5]

Q2: What are the main strategies for removing copper catalysts?

A2: The most common methods for copper removal can be categorized as:

  • Chelation: Using agents that bind tightly to copper ions, forming a complex that can be easily separated.

  • Solid-Phase Scavenging: Employing resins that selectively bind and remove copper from the solution.

  • Chromatography: Separating the product from the copper catalyst based on differences in size, charge, or affinity.

  • Filtration/Dialysis: Using membranes to separate the larger product from smaller copper ions and other reaction components.[4][9]

Q3: Does the PEG component of my molecule affect the purification strategy?

A3: Yes. The polyethylene glycol (PEG) chain in this compound increases its hydrophilicity and hydrodynamic radius. This can be advantageous for methods like size exclusion chromatography (SEC) and tangential flow filtration (TFF), where the size difference between your product and the copper catalyst is exploited.[5] However, it can also lead to challenges, such as increased viscosity or non-specific binding to certain chromatography resins.

Q4: I see a precipitate in my reaction. What is it?

A4: While it could be your product precipitating if it has low solubility in the reaction solvent, a common observation in CuAAC reactions is the formation of a reddish or purplish precipitate.[10] This is often a copper(I) acetylide complex, which can indicate issues with catalyst stability or solubility.[10]

Q5: Can I avoid copper altogether?

A5: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative.[11][12] However, the reagents for SPAAC are often more complex and expensive to synthesize.[12] This guide focuses on the purification of reactions where a copper catalyst has been used.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the copper removal process.

Problem Potential Cause Suggested Solution
High residual copper after EDTA chelation and dialysis. 1. Incomplete complexation: Insufficient amount of EDTA or suboptimal pH for chelation. 2. Strong binding of copper to the product: Your PEGylated molecule or a conjugated biomolecule might be chelating the copper.[5]1. Increase the molar excess of EDTA (10-50 fold). Ensure the pH is around 8 for optimal EDTA activity.[5] 2. Consider using a stronger chelating agent or a solid-phase scavenger with higher affinity for copper.[13]
Product loss during purification. 1. Adsorption to resin/membrane: Your product may be non-specifically binding to the chromatography resin or filtration membrane. 2. Precipitation: Changes in buffer or solvent composition during purification can cause your product to precipitate.1. Passivate surfaces or choose a different type of resin or membrane. For SEC, ensure the column is well-equilibrated. 2. Ensure your product remains soluble in all buffers used throughout the purification process.
Discolored product (blue/green tint). Presence of residual copper-EDTA complex or other copper species. This indicates incomplete removal. A final polishing step using size exclusion chromatography (SEC) or a copper-specific scavenger resin is recommended.
Inconsistent results with solid-phase scavengers. 1. Insufficient scavenger amount or incubation time. 2. Scavenger not compatible with the solvent system. 1. Increase the amount of scavenger resin and/or the incubation time.[14] 2. Ensure the chosen resin is suitable for your reaction solvent (aqueous vs. organic).[4]

Part 3: Detailed Experimental Protocols

Here we provide step-by-step protocols for three common and effective copper removal methods.

Method 1: Chelation with EDTA followed by Size Exclusion Chromatography (SEC)

This is a robust and widely used method that combines the power of chelation with the high-resolution separation of SEC.

Protocol:

  • Chelation Step:

    • To your completed click reaction mixture, add a stock solution of ethylenediaminetetraacetic acid (EDTA) to a final concentration that is in a 10 to 50-fold molar excess relative to the copper catalyst.

    • Adjust the pH of the mixture to ~8.0 to ensure optimal chelation by EDTA.

    • Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.

  • Size Exclusion Chromatography (SEC):

    • Choose an SEC column with a fractionation range appropriate for your this compound conjugate.

    • Equilibrate the SEC column with at least 2-3 column volumes of your desired final buffer.

    • Load the EDTA-treated reaction mixture onto the equilibrated column. The loading volume should not exceed the manufacturer's recommendation.

    • Elute the sample with the equilibration buffer and collect fractions.

    • Monitor the elution profile using UV absorbance at 280 nm (if your conjugate contains a protein or other chromophore) or another appropriate detection method.

    • Pool the fractions containing your purified product.

Diagram of the Chelation-SEC Workflow:

cluster_0 Chelation cluster_1 SEC Purification A Click Reaction Mixture (with Cu) B Add EDTA (10-50x excess, pH 8) A->B C Incubate (30-60 min) B->C D Load onto Equilibrated SEC Column C->D EDTA-Treated Mixture E Elute and Collect Fractions D->E F Pool Fractions with Product E->F G Final Product F->G Purified Product (Copper-Free) A Click Reaction Mixture (with Cu) B Add Copper Scavenger Resin A->B C Stir/Incubate (4-16 hours) B->C D Filter to Remove Resin C->D E Collect Filtrate D->E F Purified Product (Copper-Free) E->F

Caption: Workflow for copper removal using a solid-phase scavenger resin.

Method 3: Dialysis / Tangential Flow Filtration (TFF)

For larger bioconjugates of this compound, dialysis or TFF can be effective for removing small molecules like copper ions and excess reagents.

Protocol (Dialysis):

  • Prepare Dialysis Tubing: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your product but large enough to allow copper ions and EDTA complexes to pass through freely (e.g., 1-3 kDa).

  • Sample Preparation: Transfer your click reaction mixture (ideally after EDTA treatment as described in Method 1) into the prepared dialysis tubing.

  • Dialysis:

    • Place the sealed dialysis tubing in a large beaker containing at least 100 times the sample volume of a suitable buffer (e.g., PBS).

    • Stir the buffer gently at 4°C.

    • Change the dialysis buffer 3-4 times over a period of 24-48 hours to ensure complete removal of the copper-EDTA complex.

  • Sample Recovery:

    • Carefully remove the sample from the dialysis tubing.

Diagram of the Chelation Principle:

cluster_0 Chelation of Copper Cu Cu²⁺ Complex [Cu-EDTA]²⁻ (Water Soluble) Cu->Complex EDTA EDTA EDTA->Complex

Caption: EDTA chelating a copper ion to form a stable, water-soluble complex.

Part 4: Comparison of Copper Removal Methods

Method Advantages Disadvantages Best Suited For
Chelation + SEC High purity, buffer exchange in one step, good for analytical and final polishing steps.Can be time-consuming, requires specialized equipment, potential for sample dilution.High-value bioconjugates requiring exceptional purity.
Solid-Phase Scavengers Simple procedure, high selectivity for copper, can be used in various solvents.Cost of resins, may require optimization of incubation time, potential for non-specific binding of the product.Both small molecules and larger bioconjugates in organic or aqueous solutions.
Dialysis / TFF Simple, gentle on the product, effective for buffer exchange.Slow (for dialysis), may not be sufficient for complete copper removal without prior chelation, potential for product loss with TFF.Large bioconjugates where size difference with contaminants is significant.
Electrochemical Methods Can achieve very low copper levels, avoids use of additional chemical reagents. [15]Requires specialized equipment, may not be suitable for all types of molecules.Water-soluble polymers where other methods are ineffective. [15]

References

  • Presolski, S. I., Hong, V. P., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

  • García, J. S., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. [Link]

  • ten Brummelhuis, N., et al. (2015). Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordinating Macromolecules. ACS Macro Letters. [Link]

  • ResearchGate. (2014). How to remove copper after CuAAc click reaction? [Link]

  • Hein, C. D., et al. (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. ACS Catalysis. [Link]

  • Reddit. (2024). Best method for removing Cu(I) from Org compounds. [Link]

  • Uttam, S., et al. (2015). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2020). How to remove Copper after click reaction? [Link]

  • Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). [Link]

  • ResearchGate. (2025). Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. [Link]

  • Glen Research. (n.d.). Copper-free Click Chemistry Reagents. [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. [Link]

  • Fokin, V. V. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(21), 8554-8567. [Link]

  • St. Amant, A. H., et al. (2020). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 31(10), 2243-2260. [Link]

Sources

Technical Support Center: Purification Strategies for Propargyl-PEG3-Tos Labeled Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Propargyl-PEG3-Tos for protein modification. This guide provides in-depth, experience-driven answers to common questions and challenges encountered during the purification of proteins labeled with this versatile reagent. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the labeling and purification process.

Q1: What is this compound and how does it label proteins?

This compound is a heterobifunctional linker designed for protein modification. Its structure consists of three key components:

  • A Tosyl (Tos) Group: This is an excellent leaving group that is readily displaced by nucleophiles. In protein chemistry, it is primarily used to react with the side chains of cysteine (thiol group) or lysine (amino group) residues under appropriate pH conditions, forming a stable covalent bond.

  • A Propargyl Group: This is a terminal alkyne that serves as a bioorthogonal handle. It does not react with biological functional groups found in a cell lysate but can be specifically targeted in a secondary reaction.[1] This handle enables the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry," to attach reporter molecules like fluorophores, biotin, or other tags.[1][2]

  • A PEG3 Spacer: This three-unit polyethylene glycol (PEG) linker is hydrophilic. It increases the solubility of the labeled protein in aqueous buffers and provides spatial separation between the protein and the propargyl group, which can improve accessibility for the subsequent click reaction.[1]

The labeling process is a nucleophilic substitution reaction where a residue on the protein attacks the carbon atom to which the tosyl group is attached, displacing the tosylate and forming a new bond with the Propargyl-PEG3 linker.

Q2: What are the primary challenges in purifying proteins labeled with this reagent?

Purifying the labeled conjugate presents a significant challenge due to the heterogeneity of the reaction mixture.[] Key difficulties include:

  • Complex Reaction Mixture: The labeling reaction rarely goes to 100% completion and can produce multiple products. The final mixture typically contains the desired mono-labeled protein, unlabeled protein, multi-labeled protein species, positional isomers (where the label is attached to different sites on the protein), and a significant excess of the unreacted this compound reagent.[4][5]

  • Similar Physicochemical Properties: The different protein species (unlabeled, mono-labeled, multi-labeled) often have very similar sizes and overall charges, making them difficult to separate using standard chromatographic techniques.[6]

  • Impact of PEGylation: The attached PEG chain increases the protein's hydrodynamic radius but can also "shield" the protein's surface charges. This shielding effect can diminish the effectiveness of techniques like ion-exchange chromatography (IEX), especially with higher degrees of labeling.[6][7] The PEG chain itself can also lead to peak broadening in chromatography.[4]

  • Maintaining Protein Integrity: Throughout the multi-step purification process, it is crucial to use conditions (e.g., pH, salt concentration, temperature) that do not cause the target protein to denature, aggregate, or lose its biological activity.[5]

Q3: Which chromatography techniques are most effective for this purification?

A multi-step purification strategy is almost always necessary. The choice and order of techniques depend on the specific properties of your target protein.

  • Size Exclusion Chromatography (SEC): This is a powerful first or final "polishing" step. It separates molecules based on their hydrodynamic size.[] Since PEGylation increases the size of the protein, SEC is highly effective at separating the labeled protein population from the small-molecule excess reagent.[5][6] However, it often provides poor resolution between unlabeled protein and mono-labeled protein, or between different degrees of PEGylation (mono-, di-, etc.).[6]

  • Ion Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge.[8] The attachment of the neutral PEG linker can shield charged residues on the protein surface, leading to a change in its interaction with the IEX resin. This subtle change can often be exploited to separate unlabeled protein from labeled species.[6] Its effectiveness tends to decrease as more PEG chains are added, as the charge differences become less pronounced.[6]

  • Affinity Chromatography (AC): If your protein has an affinity tag (e.g., His-tag, GST-tag), this should be your first capture step.[9][10] It provides excellent initial purity by binding the protein (both labeled and unlabeled forms) and removing most contaminants. The different labeled species can then be resolved in subsequent steps.

  • Click-Reaction Based Affinity Capture: A more advanced strategy involves using the propargyl handle itself. After an initial cleanup to remove excess reagent, you can perform a click reaction to attach an azide-biotin tag to your labeled protein. The entire mixture can then be passed over a streptavidin affinity column, which will specifically capture the biotinylated (and therefore Propargyl-PEG-labeled) protein.[5]

Q4: How can I confirm that my protein has been successfully labeled?

Confirmation requires analytical techniques that can detect the mass change imparted by the label.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis separates proteins by size. A successfully PEGylated protein will show a "mass shift" and migrate more slowly than the unlabeled protein. Due to the heterogeneity of labeling and the polydispersity of PEG itself, the labeled protein often appears as a broader band or even a smear compared to the sharp band of the unlabeled protein.[7]

  • Mass Spectrometry (MS): This is the most definitive method. Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) can measure the precise molecular weight of the intact protein.[11] A successful labeling will result in a mass increase corresponding to the mass of the Propargyl-PEG3 moiety. MS can also help quantify the distribution of unlabeled, mono-labeled, and multi-labeled species in your sample.

Section 2: Troubleshooting Common Issues

This section provides a problem-and-solution guide for specific experimental hurdles.

Problem Potential Causes Recommended Solutions & Rationale
1. Low or No Yield of Purified Labeled Protein Inefficient Labeling Reaction: The reaction conditions (pH, stoichiometry, time) were not optimal for your protein. The tosyl group may have hydrolyzed before reacting.Optimize Stoichiometry: Increase the molar excess of this compound (e.g., from 10x to 50x). Verify Buffer Conditions: Ensure the reaction buffer pH is optimal for the target residue (e.g., pH 7.5-8.5 for cysteines, pH 8.5-9.5 for lysines). Avoid buffers containing competing nucleophiles. Confirm Reagent Activity: Use fresh, properly stored reagent.
Protein Precipitation: The protein is not stable under the labeling or purification conditions, leading to aggregation and loss.[5]Screen Buffers: Test different buffer compositions, pH levels, and ionic strengths to find conditions where your protein is most soluble.[5] Add Stabilizers: Consider adding stabilizing excipients like glycerol, arginine, or non-ionic detergents to your buffers.[5] Lower Temperature: Perform labeling and purification steps at 4°C to enhance protein stability.[5]
Irreversible Binding to Column: The protein binds too strongly to the chromatography resin and is not recovered during elution.[12]Modify Elution Buffer: For IEX, use a steeper salt gradient or change the pH. For AC, use a higher concentration of the competing agent (e.g., imidazole for His-tags).[13] Change Resin: The protein may have non-specific interactions with the resin material. Try a column from a different manufacturer or with a different base matrix.
2. Contamination with Unlabeled Protein Incomplete Labeling Reaction: Not all protein molecules were modified during the reaction step.Drive the Reaction: As above, increase the molar excess of the labeling reagent and optimize the reaction time and temperature, while carefully monitoring protein stability.[5]
Inefficient Chromatographic Separation: The chosen purification method cannot resolve the labeled and unlabeled species.Optimize Separation Method: For IEX, use a shallower gradient and a lower flow rate to improve resolution.[14] For SEC, ensure you are using a high-resolution column appropriate for the molecular weight range of your protein.[5] Use an Orthogonal Method: Combine different techniques. For example, use IEX to separate based on charge, followed by SEC to polish the sample based on size.[7]
3. Broad Peaks and Poor Resolution in Chromatography PEG Heterogeneity: The PEG linker itself contributes to peak broadening due to its inherent polydispersity.[4][7]Acknowledge Inherent Properties: Some peak broadening is expected with PEGylated proteins. Use High-Resolution Media: Employ modern chromatography columns with smaller, more uniform bead sizes designed for high-resolution separations.
Secondary Interactions with Column: The labeled protein is interacting non-specifically with the column matrix.[7]Modify Mobile Phase: For SEC, ensure the ionic strength of your mobile phase is sufficient (e.g., 150 mM NaCl) to suppress ionic interactions. For IEX, adding a small amount of an organic solvent might help if hydrophobic interactions are the issue.[14]
Suboptimal Flow Rate: The flow rate is too high for proper diffusion and separation to occur.[14]Reduce Flow Rate: Decrease the flow rate to allow more time for the molecules to interact with the stationary phase, which often improves resolution.
4. Loss of Protein Activity After Purification Denaturation During Labeling/Purification: Exposure to harsh pH, high salt, or organic solvents has damaged the protein's structure.Assess Stability: Beforehand, test your protein's stability under a range of potential buffer conditions. Use Milder Conditions: If possible, use near-neutral pH for all steps. Avoid harsh elution conditions; for AC, consider alternative elution methods like TEV protease cleavage of a tag instead of low pH elution.[15]
Steric Hindrance from PEG: The PEG chain has been attached at or near the protein's active site or a key binding interface, blocking its function.[7]Analyze Site of Labeling: Use peptide mapping with mass spectrometry to determine where the label is attached.[7] Modify Labeling Strategy: If the active site contains a highly reactive cysteine, you may need to protect it before labeling other sites or use a different labeling chemistry that targets other residues. Isolate Different Species: Try to purify and test species with a lower degree of PEGylation (e.g., mono-labeled vs. multi-labeled), as they may retain more activity.[7]
Section 3: Experimental Protocols
Protocol 1: General Two-Step Purification of a His-Tagged Protein

This protocol assumes the target protein has an N- or C-terminal His-tag and uses an initial affinity capture step followed by a size-exclusion polishing step.

Step 1: Immobilized Metal Affinity Chromatography (IMAC) - Capture Step

  • Equilibrate Column: Equilibrate a Ni-NTA or other suitable IMAC column with 5-10 column volumes (CV) of Equilibration Buffer (e.g., 50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Load Sample: After the labeling reaction, ensure the sample is in a buffer compatible with IMAC binding. If necessary, perform a buffer exchange using a desalting column. Load the crude labeled protein mixture onto the equilibrated column at a flow rate recommended by the manufacturer.

  • Wash: Wash the column with 10-20 CV of Equilibration Buffer to remove unbound contaminants and excess labeling reagent.

  • Elute: Elute the bound protein using a step or linear gradient of Elution Buffer (e.g., 50 mM Tris, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0). Collect fractions.

  • Analyze: Run fractions on an SDS-PAGE gel to identify those containing your protein. You should see bands corresponding to both labeled and unlabeled protein. Pool the relevant fractions.

Causality Note: This initial step rapidly purifies the protein away from the bulk of contaminants and, importantly, the vast excess of unreacted this compound, which would otherwise interfere with downstream steps.[9]

Step 2: Size Exclusion Chromatography (SEC) - Polishing Step

  • Concentrate Sample: Concentrate the pooled fractions from the IMAC step using an appropriate centrifugal filter device. This is crucial for achieving good resolution in SEC.

  • Equilibrate Column: Equilibrate a high-resolution SEC column (e.g., Superdex 200 or similar) with at least 2 CV of SEC Buffer (e.g., PBS or 50 mM Tris, 150 mM NaCl, pH 7.5). The buffer should be one that is suitable for the final application and ensures protein stability.

  • Load and Run: Inject the concentrated sample onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution. Run the column at the recommended flow rate.

  • Collect and Analyze: Collect fractions and analyze by SDS-PAGE and/or mass spectrometry to identify fractions containing the purified, labeled protein, now separated from any remaining unlabeled protein (if resolution allows) and aggregates.

Causality Note: SEC separates the differently-sized species remaining after IMAC.[] Larger aggregates will elute first, followed by the multi-labeled, mono-labeled, and finally the smaller unlabeled protein. This step also serves as a final buffer exchange into the desired formulation buffer.

Section 4: Data & Visualization
Comparative Table of Primary Purification Techniques
TechniquePrincipleProsConsBest Use Case
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius (size)[6]Excellent for removing excess small-molecule reagents.[] Good for separating aggregates. Can serve as a final buffer exchange step.Often provides low resolution between unlabeled and mono-labeled species.[6] Sample must be concentrated prior to loading.Final polishing step or initial cleanup to remove excess reagent.
Ion Exchange Chromatography (IEX) Separation by net surface charge[8]Can effectively separate species based on the number of attached (charge-shielding) PEG groups.[6] High binding capacity.Effectiveness diminishes with increased PEGylation.[6] Requires careful optimization of pH and salt gradient. May not resolve positional isomers.Intermediate step to resolve different degrees of labeling (0, 1, 2+ PEGs).
Affinity Chromatography (AC) via Protein Tag Specific, reversible binding to a ligand[9]High selectivity and rapid purification from crude lysate.[16] Concentrates the protein of interest.Co-purifies all forms of the target protein (labeled and unlabeled). Elution conditions can sometimes be harsh.The ideal first "capture" step for tagged proteins.
Affinity Capture via Click Chemistry Bioorthogonal reaction followed by affinity binding[5]The most specific method for isolating only the successfully labeled protein.Requires additional reaction (click) and purification steps. Can be more expensive due to biotin/azide reagents.When the highest possible purity of the labeled species is required and other methods fail to remove unlabeled protein.
General Purification Workflow Diagram

This diagram illustrates the decision-making process and potential pathways for purifying a this compound labeled protein.

Purification_Workflow Crude Crude Labeled Mixture (Labeled/Unlabeled Protein, Excess Reagent) HasTag Does the protein have an affinity tag? Crude->HasTag AC Step 1: Affinity Chromatography (AC) (e.g., IMAC for His-Tag) HasTag->AC Yes Cleanup Step 1: Initial Cleanup (SEC or Dialysis) HasTag->Cleanup No IEX Step 2: Ion-Exchange (IEX) (Separate by PEG number) AC->IEX Cleanup->IEX Click Alternative: Click Reaction + Streptavidin AC IEX->Click For highest purity SEC Step 3: Size-Exclusion (SEC) (Polishing & Buffer Exchange) IEX->SEC Click->SEC Final Purified Labeled Protein SEC->Final Analysis Characterization (SDS-PAGE, Mass Spec) Final->Analysis

Sources

Technical Support Center: Scaling Up PROTAC Synthesis with Propargyl-PEG3 Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scaling up the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing Propargyl-PEG3 linkers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to navigate the complexities of moving from bench-scale synthesis to larger-scale production.

Introduction: The Critical Role of the Linker in PROTAC Development

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1][2] A PROTAC's structure consists of three components: a ligand for a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is far more than a simple spacer; its composition, length, and flexibility are critical determinants of the PROTAC's ability to form a stable and productive ternary complex, which is essential for ubiquitination and subsequent degradation of the target protein.[1][3][4]

The Propargyl-PEG3 linker has emerged as a valuable tool in PROTAC development. Its polyethylene glycol (PEG) component enhances hydrophilicity, often improving the solubility and cell permeability of the final PROTAC molecule.[1][5][6] The terminal propargyl (alkyne) group is the key functional handle, making it perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) — a cornerstone of "click chemistry".[5][7][8] This modular approach allows for the rapid and efficient assembly of PROTACs, which is particularly advantageous when scaling up synthesis.[7][9][10]

This guide will address the specific challenges and nuances of using this linker in a scaled-up synthetic context.

Frequently Asked Questions (FAQs)

Q1: Why is the Propargyl-PEG3 linker a strong choice for scaling up PROTAC synthesis?

The Propargyl-PEG3 linker is highly favored for scale-up primarily due to its compatibility with click chemistry.[5] The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.[7][9] This simplifies the overall synthetic route, often leading to higher yields and fewer side products compared to complex multi-step coupling reactions.[9] This reliability and efficiency are critical for cost-effective and reproducible large-scale production.[10]

Q2: What are the main challenges when transitioning from lab-scale to pilot-scale production with these PROTACs?

The primary challenges include:

  • Purification: Chromatographic behavior can change significantly at scale. Methods like preparative HPLC, common in the lab, can become costly and challenging to manage.[9] The PEG linker itself can cause peak broadening in reverse-phase HPLC, complicating the isolation of a pure compound.[11]

  • Catalyst Removal: For CuAAC reactions, ensuring the complete removal of the copper catalyst is a critical quality control step, as residual copper can be toxic and interfere with biological assays.

  • Solubility: While the PEG linker improves water solubility, the overall PROTAC molecule, which includes two often-hydrophobic ligands, can have complex solubility profiles in the solvents used for large-scale reactions and purifications.

  • Batch-to-Batch Consistency: Maintaining consistent purity, yield, and impurity profiles across large batches is essential for drug development and requires robust process controls.[9]

Q3: How does the PEG3 component specifically impact the PROTAC's properties and the overall process?

The PEG3 moiety imparts several key characteristics:

  • Enhanced Solubility: The ethylene glycol units increase the hydrophilicity of the PROTAC, which can improve solubility in aqueous buffers for biological assays and potentially enhance pharmacokinetic properties.[1][6]

  • Favorable Conformation: The flexibility of the PEG chain can help the PROTAC adopt the optimal conformation required to bind both the target protein and the E3 ligase simultaneously, facilitating the formation of a stable ternary complex.[4]

  • Purification Complexity: The hydrophilic and flexible nature of the PEG linker can lead to challenges in purification, such as peak broadening in RP-HPLC and difficulty in separating the product from polar impurities.[11][12]

  • Metabolic Stability: PEG linkers can sometimes be more susceptible to oxidative metabolism compared to more rigid alkyl chains, which is a consideration for in vivo applications.[1][13]

Q4: What are the essential analytical techniques for quality control of a scaled-up PROTAC batch?

A combination of orthogonal analytical methods is crucial to ensure the quality and consistency of each batch.[9][14]

  • Identity Confirmation: High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for definitive structural elucidation.[9][14][15]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC), typically with UV detection, is the standard for assessing purity. It's critical to develop a method that can separate the final product from starting materials, reagents, and any potential side products.

  • Impurity Profiling: Tandem Mass Spectrometry (MS/MS) can help identify and characterize process-related impurities and degradation products.[14][15]

General Synthesis and Purification Workflow

The diagram below illustrates a typical workflow for the scaled-up synthesis of a PROTAC using a Propargyl-PEG3 linker, highlighting the key stages from initial coupling to final quality control.

G cluster_synthesis Synthesis Phase cluster_purification Purification & QC Phase A Ligand 1 (e.g., POI binder) + Propargyl-PEG3-COOH B Amide Coupling (e.g., HATU, EDC/NHS) A->B C Intermediate 1 (Ligand 1-Propargyl) B->C E Scaled-Up CuAAC 'Click' Reaction C->E D Ligand 2 (e.g., E3 binder) with Azide group D->E F Crude PROTAC E->F G Workup & Crude Purification (e.g., Filtration, Extraction) F->G H Copper Scavenging (If applicable) G->H I Preparative Chromatography (e.g., RP-HPLC, SFC) H->I J Pure PROTAC Fractions I->J K Analytical QC (LC-MS, NMR, HPLC Purity) J->K L Final Product (Lyophilized Powder) K->L

Caption: General workflow for scaled-up PROTAC synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during the scale-up of PROTAC synthesis with Propargyl-PEG3 linkers.

Section 1: Synthesis & Coupling Reactions

Problem: Low yield or incomplete conversion in the scaled-up CuAAC "click" reaction.

  • Potential Cause & Explanation: While CuAAC is robust, scaling up can introduce issues with mixing, reagent stoichiometry, and catalyst activity. The reaction is sensitive to oxygen, and the copper(I) catalyst can be oxidized to the inactive copper(II) state.

  • Solution Pathway:

    • Ensure Anhydrous & Inert Conditions: Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) before adding reagents. Use anhydrous solvents to prevent quenching of reactive species.

    • Optimize Catalyst System:

      • Source: Use a pre-formed Cu(I) source like CuBr or CuI, or generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate).[11] For scale-up, in situ generation is often more practical and cost-effective.

      • Ligand: A stabilizing ligand such as THPTA or TBTA is crucial to prevent copper disproportionation and precipitation, keeping the catalyst active and soluble.[11]

    • Monitor Temperature: While often run at room temperature, gentle heating (35-45 °C) can sometimes drive the reaction to completion without significant side product formation. Monitor by LC-MS to track progress.

    • Reagent Purity: Verify the purity of your azide and alkyne starting materials. Impurities can inhibit the catalyst.[12]

G Start Low CuAAC Yield Check_Inert Inert Atmosphere? (Ar/N2 Purge) Start->Check_Inert Check_Solvent Anhydrous Solvent? Check_Inert->Check_Solvent Yes Fix_Inert Purge Vessel & Use Schlenk Technique Check_Inert->Fix_Inert No Check_Catalyst Catalyst System Optimal? Check_Solvent->Check_Catalyst Yes Fix_Solvent Use Fresh Anhydrous Solvent Check_Solvent->Fix_Solvent No Check_Temp Reaction Temperature? Check_Catalyst->Check_Temp Yes Fix_Catalyst Add Fresh Ascorbate & Stabilizing Ligand (THPTA) Check_Catalyst->Fix_Catalyst No Fix_Temp Gently Heat (35-45°C) & Monitor by LC-MS Check_Temp->Fix_Temp Sub-optimal Success Reaction Complete Check_Temp->Success Optimal Fix_Inert->Check_Solvent Fix_Solvent->Check_Catalyst Fix_Catalyst->Check_Temp Fix_Temp->Success

Caption: Troubleshooting logic for low CuAAC reaction yield.

Section 2: Purification & Isolation

Problem: The final PROTAC shows very broad peaks during reverse-phase HPLC purification, leading to poor separation and low recovery of pure fractions.

  • Potential Cause & Explanation: This is a classic issue with PEGylated molecules.[11] The flexible, hydrophilic PEG chain can interact with the stationary phase in multiple conformations, and its hydrophilicity can lead to rapid elution if the gradient is not optimized. The large size of the PROTAC can also contribute to slow mass transfer kinetics.

  • Solution Pathway:

    • Optimize HPLC Method:

      • Shallow Gradient: Use a very shallow gradient to improve the separation of closely eluting impurities.[12]

      • Temperature: Increase the column temperature (e.g., to 40-50 °C). This can improve peak shape by reducing solvent viscosity and enhancing mass transfer.

      • Flow Rate: Reduce the flow rate to allow more time for the molecule to interact with the stationary phase, which can improve resolution.

      • Additive: Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, typically 0.1%) is standard. If peak shape is still poor, consider formic acid as an alternative.

    • Explore Alternative Chromatography: If RP-HPLC is insufficient, consider orthogonal techniques.[9]

      • Supercritical Fluid Chromatography (SFC): SFC can offer excellent resolution for complex molecules and is a greener alternative to normal-phase chromatography.

      • Hydrophobic Interaction Chromatography (HIC): This technique can be effective for molecules with mixed polarity like PROTACs.[9]

TechniqueProsConsBest For
Reverse-Phase HPLC Widely available, high resolution possible.Peak broadening with PEG, high solvent usage at scale.Initial purity assessment and small to medium scale purification.
Normal-Phase HPLC Good for separating isomers.Requires non-polar, often hazardous solvents; sensitive to water.Compounds not soluble in polar solvents.
SFC Fast, high efficiency, reduced solvent waste.Requires specialized equipment.Chiral separations and purification of complex mixtures.
Ion-Exchange (IEX) Good for charged molecules, scalable.PROTAC must have a net charge.Purifying PROTACs with acidic or basic functional groups.

Problem: Residual copper catalyst is detected in the final product.

  • Potential Cause & Explanation: Copper can coordinate with heteroatoms (N, O, S) in the PROTAC molecule, making it difficult to remove through simple extraction or chromatography.

  • Solution Pathway:

    • Aqueous Washes: During the workup, wash the organic layer with an aqueous solution of a mild chelating agent, such as 1% ammonium hydroxide or a saturated solution of EDTA.

    • Copper Scavengers: After the reaction is complete and before final purification, stir the crude product with a copper-scavenging resin. There are many commercially available silica- or polymer-based scavengers with functional groups (e.g., thiols, amines) that bind tightly to copper.

    • Final Purification: A well-developed preparative HPLC method should be able to separate the PROTAC from any remaining copper salts, but scavenging beforehand is highly recommended to protect the column and ensure complete removal.

Section 3: Analysis & Characterization

Problem: Batch-to-batch inconsistency in purity or yield is observed.

  • Potential Cause & Explanation: This often points to a lack of strict control over reaction parameters. Small variations in reagent quality, reaction time, temperature, or workup procedures can be magnified at a larger scale.

  • Solution Pathway:

    • Standardize Operating Procedures (SOPs): Document every step of the process with precise parameters (reagent amounts, volumes, temperatures, times). Ensure all operators follow the SOP exactly.

    • Incoming Quality Control (IQC): Qualify all raw materials, including ligands and the Propargyl-PEG3 linker, before use. Confirm their identity and purity via techniques like NMR and LC-MS.[12]

    • In-Process Controls (IPCs): Implement IPCs at critical stages. For example, use LC-MS to monitor the completion of the CuAAC reaction before proceeding to the workup. This ensures that each batch starts the purification process from a consistent state.

    • Stability Studies: Assess the stability of the PROTAC under the conditions used for purification and storage to rule out degradation as a source of inconsistency.[9]

Detailed Experimental Protocols

Protocol 1: Scaled-Up Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for a 10-gram scale CuAAC reaction.

Materials:

  • Alkyne-functionalized intermediate (e.g., Ligand-Propargyl-PEG3): 10.0 g (1.0 eq)

  • Azide-functionalized intermediate: (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): (0.05 eq)

  • Sodium Ascorbate: (0.15 eq), freshly prepared solution in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): (0.06 eq)

  • Solvent: 3:1 mixture of THF and Water (or other suitable solvent system)

Procedure:

  • Preparation: In a suitable reactor vessel equipped with a mechanical stirrer and an inert gas inlet, dissolve the alkyne-functionalized intermediate and the azide-functionalized intermediate in the THF/Water solvent mixture.

  • Inert Atmosphere: Bubble argon or nitrogen through the solution for 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Addition: In a separate flask, dissolve the CuSO₄·5H₂O and THPTA in a small amount of water. Add this solution to the main reaction vessel.

  • Initiation: Begin stirring and add the freshly prepared sodium ascorbate solution dropwise to the reaction mixture. A color change is often observed as Cu(I) is formed.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS every 1-2 hours. The reaction is typically complete within 4-16 hours. Check for the disappearance of the limiting starting material.[16]

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and water. Wash the organic layer sequentially with 5% aqueous ammonium hydroxide, water, and brine to remove the bulk of the copper catalyst and other water-soluble components.

  • Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude PROTAC product. The crude material can then be taken to the next purification step.

Protocol 2: Purification of a Propargyl-PEG3-Linked PROTAC by Preparative RP-HPLC

This protocol outlines a general method for purifying the crude PROTAC from Protocol 1.

System:

  • Preparative HPLC system with a suitable C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent, such as DMSO or DMF. Filter the solution through a 0.45 µm filter to remove any particulates.

  • Method Development (Analytical Scale): Before running the preparative scale, optimize the separation on an analytical HPLC using the same column chemistry. Identify the retention time of the product and confirm separation from major impurities. A shallow gradient (e.g., 1% change in Mobile Phase B per minute) is recommended for initial screening.[12]

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A / 5% B).

    • Inject the filtered sample onto the column.

    • Run the gradient developed on the analytical scale, adjusting the flow rate for the larger column diameter.

    • Collect fractions based on the UV detector signal corresponding to the product peak.

  • Fraction Analysis: Analyze the collected fractions by analytical LC-MS to identify those containing the pure product (>95% purity).

  • Pooling & Lyophilization: Pool the pure fractions. Remove the acetonitrile under reduced pressure. Freeze the remaining aqueous solution and lyophilize to obtain the final PROTAC product as a dry powder.[17]

References

  • Technical Support Center: Purification of Propargyl-PEG3-Acid Conjug
  • Linkers in PROTACs - Precise PEG.
  • A Comparative Guide to LC-MS Analysis for PROTAC Identity and Purity - Benchchem.
  • Technical Support Center: Scaling Up PROTAC Synthesis - Benchchem.
  • PROTAC Synthesis Troubleshooting Guide: A Technical Support Center for PEG Linker-Based Constructs - Benchchem.
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. ([Link])

  • Accelerating Next-Generation Drug Discovery with Click-Based Construction of PROTACs. ([Link])

  • On-demand modular assembly for expedited PROTAC development - Taylor & Francis. ([Link])

  • The Impact of Propargyl-PEG3-Acid Linkers on PROTAC Biological Activity: A Compar
  • PROTAC Molecules Activity and Efficacy Evalu
  • Click chemistry in the development of PROTACs - PMC - NIH. ([Link])

  • A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - ACS Publications. ([Link])

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. ([Link])

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - ResearchGate. ([Link])

  • A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. ([Link])

  • Novel approaches for the rational design of PROTAC linkers - PMC - NIH. ([Link])

  • Effect of the linker's site of attachment on PROTAC stability - ResearchGate. ([Link])

  • Technical Support Center: PROTAC Synthesis with Propargyl-PEG10-amine - Benchchem.
  • Step-by-Step Synthesis of PROTACs Using S-acetyl-PEG3-Boc: Applic

Sources

Validation & Comparative

Choosing Your Bridge: A Comparative Guide to Propargyl-PEG3-Tos and Propargyl-PEG4-Tos in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of bioconjugation, the linker molecule is not merely a passive connector; it is a critical determinant of a conjugate's success. It dictates solubility, stability, pharmacokinetics, and the ultimate biological activity of complex molecules like antibody-drug conjugates (ADCs) or PROTACs. Within the arsenal of heterobifunctional linkers, Propargyl-PEG-Tosyl reagents are prized for their versatility, enabling a two-step, orthogonal conjugation strategy. The terminal propargyl group serves as a handle for the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," while the tosyl group is an excellent leaving group for nucleophilic substitution, readily reacting with amines and thiols.[1][2][3][4]

Researchers are often faced with a subtle but important choice: selecting the optimal length of the polyethylene glycol (PEG) spacer. This guide provides an in-depth comparison of two closely related options: Propargyl-PEG3-Tos and Propargyl-PEG4-Tos. While differing by only a single ethylene glycol unit, this variation can have tangible impacts on experimental outcomes. This guide will dissect these differences, explain the causality behind experimental choices, and provide field-proven protocols to empower researchers, scientists, and drug development professionals to make an informed decision.

At a Glance: Structural and Physicochemical Comparison

The fundamental difference between this compound and Propargyl-PEG4-Tos lies in the length of the hydrophilic PEG spacer. This seemingly minor structural change influences several key physicochemical properties.

PropertyThis compoundPropargyl-PEG4-TosRationale & Implication
Chemical Formula C₁₄H₁₈O₅SC₁₆H₂₂O₆SThe addition of a C₂H₄O unit in the PEG4 variant.
Molecular Weight 298.4 g/mol [4]342.4 g/mol [3]A difference of 44.0 g/mol , corresponding to one ethylene glycol unit.
CAS Number 1119249-30-7[4]1119249-30-7 (Note: Some vendors list the same CAS for both) or a unique one.[3]Researchers should always verify the structure and MW from the supplier.
Hydrophilicity HighHigherThe additional ether oxygen in PEG4 increases its ability to form hydrogen bonds with water, thus enhancing aqueous solubility.[5][6]
Spacer Length ~11.8 Å~15.3 ÅThe PEG4 linker provides an additional ~3.5 Å of separation between the conjugated molecules.
Flexibility FlexibleMore FlexibleThe longer carbon chain of PEG4 allows for greater conformational freedom.[6]

The Core Question: Does One Ethylene Glycol Unit Truly Matter?

The decision between a PEG3 and a PEG4 linker is a classic example of experimental optimization, where subtle changes can yield significant results. The choice involves a trade-off between several factors, and the optimal linker is highly context-dependent, relying on the specific properties of the biomolecule and the payload.[7]

Solubility, Aggregation, and Hydrophobicity

PEGylation is a cornerstone strategy for improving the solubility of hydrophobic molecules and preventing aggregation.[8][9][10] The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the conjugate.

  • Propargyl-PEG4-Tos : The addition of one more ethylene glycol unit makes the PEG4 linker inherently more hydrophilic than its PEG3 counterpart. This seemingly small increase in hydrophilicity can be the deciding factor when working with highly lipophilic payloads (e.g., certain cytotoxic drugs in ADCs) that are prone to aggregation. The enhanced solubility conferred by the PEG4 chain can lead to more robust and reproducible conjugation reactions and result in a final bioconjugate with better biophysical properties.[5]

  • This compound : For conjugations involving relatively soluble biomolecules and payloads, the PEG3 linker often provides sufficient hydrophilicity. In these cases, the more compact nature of the conjugate may be the overriding priority.

Steric Hindrance and Biological Activity

The length of the PEG linker dictates the spatial separation between the two conjugated entities. This distance can be critical for preserving biological function.

  • Longer is Not Always Better : While longer PEG chains can improve pharmacokinetic profiles, they may also introduce steric hindrance, which can reduce a conjugate's binding affinity or in vitro cytotoxicity.[11] For example, in some antibody-drug conjugates, a shorter linker may lead to higher potency.[8]

  • This compound : This shorter linker may be advantageous when creating compact bioconjugates where minimal separation is desired, or to avoid potential interference with target binding.

  • Propargyl-PEG4-Tos : The increased length of the PEG4 linker provides greater flexibility and places the payload further from the parent biomolecule (e.g., an antibody).[12] This can be crucial to minimize steric hindrance, ensuring that the biomolecule can still bind its target effectively or that an attached enzyme retains its catalytic activity.

Pharmacokinetics and In Vivo Performance

A primary reason for PEGylation is to increase a molecule's hydrodynamic radius, which reduces renal clearance and prolongs its circulation half-life in the body.[11][12]

While the difference of a single PEG unit is unlikely to cause a dramatic shift in the overall pharmacokinetic profile compared to, for instance, the difference between a PEG4 and a PEG24 linker, the trend holds. In vivo studies have shown that even subtle increases in PEG linker length can lead to increased tumor accumulation and therapeutic efficacy.[13][14] Therefore, for applications requiring the longest possible half-life, Propargyl-PEG4-Tos would be the marginally superior choice, contributing to a slightly larger hydrodynamic volume.

Logical Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate linker based on the properties of the molecules to be conjugated.

G start Start: Define Conjugation Goal payload_hydro Is the payload highly hydrophobic or prone to aggregation? start->payload_hydro select_peg4_sol Favor Propargyl-PEG4-Tos for enhanced solubility payload_hydro->select_peg4_sol  Yes select_peg3_sol This compound may be sufficient payload_hydro->select_peg3_sol  No steric_concern Is steric hindrance a major concern for the biomolecule's activity? select_peg4_steric Favor Propargyl-PEG4-Tos to maximize separation steric_concern->select_peg4_steric  Yes select_peg3_steric Favor this compound for a more compact conjugate steric_concern->select_peg3_steric  No pk_priority Is maximizing circulation half-life a top priority? select_peg4_pk Favor Propargyl-PEG4-Tos pk_priority->select_peg4_pk  Yes select_peg3_pk Either linker may be suitable; PEG3 offers compactness pk_priority->select_peg3_pk  No select_peg4_sol->steric_concern select_peg3_sol->steric_concern select_peg4_steric->pk_priority select_peg3_steric->pk_priority

Caption: Decision workflow for linker selection.

Experimental Protocol: Two-Step Bioconjugation of an Azide-Modified Peptide

This protocol describes a self-validating system for conjugating a Propargyl-PEG-Tos linker to a protein (via a cysteine residue) and subsequently "clicking" an azide-modified peptide to the propargyl group. This two-step process provides a robust methodology for comparing the efficiency and properties of the final conjugates.

Part 1: Conjugation of Propargyl-PEG-Tos to a Thiol-Containing Protein

The tosyl group is an excellent leaving group that readily reacts with nucleophiles like the sulfhydryl group of cysteine.[2]

Materials:

  • Thiol-containing protein (e.g., Bovine Serum Albumin with reduced disulfides)

  • This compound or Propargyl-PEG4-Tos

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, 5 mM EDTA, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Size Exclusion Chromatography (SEC) or Dialysis Cassettes (10 kDa MWCO)

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the Reaction Buffer to a final concentration of 5-10 mg/mL. If necessary, reduce disulfide bonds with a 10-fold molar excess of TCEP for 1 hour at room temperature, followed by removal of the reducing agent via a desalting column.

  • Linker Preparation: Prepare a 100 mM stock solution of this compound or Propargyl-PEG4-Tos in anhydrous DMF or DMSO.

  • Conjugation Reaction: To the protein solution, add a 10-fold molar excess of the Propargyl-PEG-Tos stock solution. Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Purification: Remove the excess, unreacted linker by SEC or by dialysis against PBS, pH 7.4.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry. The mass of the protein should increase by the mass of the attached Propargyl-PEG linker for each modification.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" step forms a stable triazole linkage between the propargylated protein and an azide-modified molecule.[1][15]

Materials:

  • Propargylated protein from Part 1

  • Azide-modified payload (e.g., Azido-peptide)

  • Click Catalyst Stock Solutions:

    • Copper (II) Sulfate (CuSO₄): 50 mM in deionized water

    • Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh)

    • Ligand (e.g., THPTA): 50 mM in deionized water

  • Purification System: SEC or Dialysis

Procedure:

  • Reaction Setup: In a reaction vial, add the propargylated protein (at ~5 mg/mL in PBS). Add the azide-payload to achieve a 5-fold molar excess relative to the number of attached propargyl groups.

  • Catalyst Addition: Add the ligand (THPTA) to the reaction mixture to a final concentration of 1 mM. Then, add CuSO₄ to a final concentration of 0.2 mM. Finally, initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the final bioconjugate using SEC or dialysis to remove the copper catalyst, excess payload, and other reagents.

  • Final Characterization: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by LC-MS to confirm the final product mass and purity. Assess the level of aggregation by SEC.

Experimental Workflow Diagram

G cluster_0 Part 1: Thiol-Alkylation cluster_1 Part 2: Click Chemistry (CuAAC) p1_start Start: Thiol-containing Protein (Protein-SH) p1_linker Add Propargyl-PEG-Tos (10x molar excess) p1_start->p1_linker p1_react Incubate at RT (2-4 hours) p1_linker->p1_react p1_purify Purify via SEC or Dialysis p1_react->p1_purify p1_char Characterize via MALDI-TOF (Confirm DOL) p1_purify->p1_char p1_end Result: Propargylated Protein (Protein-S-PEG-Propargyl) p1_char->p1_end p2_payload Add Azide-Payload (5x molar excess) p1_end->p2_payload p2_catalyst Add CuAAC Catalysts (CuSO₄, Ascorbate, Ligand) p2_payload->p2_catalyst p2_react Incubate at RT (1-4 hours) p2_catalyst->p2_react p2_purify Purify via SEC or Dialysis p2_react->p2_purify p2_char Characterize via SDS-PAGE & LC-MS p2_purify->p2_char p2_end Final Bioconjugate p2_char->p2_end

Caption: Two-step bioconjugation workflow.

Conclusion

The choice between this compound and Propargyl-PEG4-Tos is a nuanced decision that hinges on the specific goals of the bioconjugation project. While they differ by only a single ethylene glycol unit, this subtle variation can impact critical parameters such as solubility, steric hindrance, and, to a lesser extent, pharmacokinetics.

  • Choose this compound when developing highly compact conjugates or when the components are sufficiently soluble and steric hindrance is not a primary concern.

  • Choose Propargyl-PEG4-Tos as a first-line choice when working with hydrophobic payloads, when maximizing the separation between conjugated molecules is critical for biological activity, or when seeking to marginally enhance the in vivo circulation time.

Ultimately, the optimal PEG linker length is best determined empirically.[7] The experimental protocols outlined in this guide provide a robust framework for a systematic evaluation, enabling the rational design of safer and more effective bioconjugate therapeutics.

References

  • BenchChem. (2025). The Impact of PEG Linker Length on Bioconjugation Efficiency: A Comparative Guide. [Online].
  • BenchChem. (2025). The Influence of PEG Linker Length in Bioconjugation: A Comparative Guide. [Online].
  • BenchChem. (2025). A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in Drug Conjugates. [Online].
  • BenchChem. (2025). The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Guide. [Online].
  • BenchChem. (2025). Application Note: Streamlined Bioconjugation via Propargyl-PEG14-Boc Click Chemistry. [Online].
  • BenchChem. (2025). The Impact of PEG Linker Length on Drug Delivery: A Comparative Guide to m-PEG16-alcohol and Shorter Chain Alternatives. [Online].
  • BenchChem. (2025). The Influence of Thiol-PEG Linker Length on Bioconjugate Performance: A Comparative Analysis. [Online].
  • BenchChem. (2025). The Impact of PEG Linker Length on Folate-Targeted Drug Delivery: A Comparative Analysis. [Online].
  • BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Propargyl-PEG4-thiol. [Online].
  • BenchChem. (2025). Click chemistry applications of propargyl-PEG linkers. [Online].
  • BenchChem. (2025). The Tosyl Group: A Catalyst for Innovation in PEG Linker Activation for Advanced Bioconjugation. [Online].
  • Nguyen, J., et al. (2013). PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression. PMC - NIH. [Online]. Available at: [Link]

  • AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG, Click Chemistry Linkers. [Online]. Available at: [Link]

  • Lee, H., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. NIH. [Online]. Available at: [Link]

  • BenchChem. (2025). Propargyl-PEG4-thioacetyl: A Comprehensive Technical Guide to Synthesis and Characterization. [Online].
  • BenchChem. (2025). Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG3-OCH2-Boc. [Online].
  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Online]. Available at: [Link]

  • Beilstein Journals. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Online]. Available at: [Link]

  • NIH. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Online]. Available at: [Link]

  • BenchChem. (2025). Synthesis of Propargyl-PEG4-CH2-methyl ester: A Technical Guide. [Online].
  • BenchChem. (2025). Navigating the Bioconjugation Landscape: A Comparative Guide to Propargyl-PEG4-Br Linker Stability. [Online].
  • BenchChem. (2025). Propargyl-PEG4-thiol vs. Amine-Reactive Linkers in Bioconjugation. [Online].
  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG4-Br in Bioconjugation. [Online].
  • AxisPharm. (n.d.). Propargyl-PEG-amine | Amine-PEG-Alkyne. [Online]. Available at: [Link]

Sources

A Researcher's Guide to Bioconjugation: Comparing Copper-Catalyzed and Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the dynamic landscape of bioconjugation. This document provides an in-depth comparison of bioorthogonal ligation techniques, specifically addressing the common query of alternatives to terminal alkyne reagents like Propargyl-PEG3-Tos for "copper-free" applications. We will clarify the critical distinction between copper-catalyzed and copper-free click chemistry, offering a detailed analysis of the leading alternatives to empower you to select the optimal strategy for your experimental goals.

The "Click" Chemistry Universe: A Fundamental Distinction

The term "click chemistry," first conceptualized by K. Barry Sharpless, describes reactions that are rapid, specific, high-yielding, and biocompatible.[1][2] The archetypal click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] It is within this category that reagents like This compound function. The terminal alkyne of the propargyl group reacts efficiently with an azide in the presence of a copper(I) catalyst to form a stable triazole linkage.[4][5]

However, the cytotoxicity of copper has limited the application of CuAAC in living systems.[6][7] This limitation spurred the development of copper-free click chemistry , a revolutionary approach that eliminates the need for a metal catalyst, thereby enabling the study of biomolecules in their native environments.[1][8]

Therefore, this guide will compare the copper-catalyzed approach (utilizing reagents like this compound) with the two predominant copper-free approaches :

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The Reagents: A Comparative Overview

The choice of reagent is paramount to the success of any bioconjugation experiment. Here, we dissect the key players in both copper-catalyzed and copper-free methodologies.

Copper-Catalyzed Click Chemistry (CuAAC)
  • Key Reagent Feature: A terminal alkyne, such as the propargyl group in this compound.[9]

  • Mechanism: Requires a copper(I) catalyst to activate the terminal alkyne for reaction with an azide. The reaction is highly efficient and forms a single, stable 1,4-disubstituted triazole product.

  • Advantages: Extremely fast reaction kinetics, simple and readily available reagents.[8]

  • Limitations: The requisite copper catalyst is cytotoxic, precluding its use in live cells or in vivo studies.[10]

Copper-Free Click Chemistry: SPAAC
  • Key Reagent Feature: A strained cyclooctyne that reacts with an azide without a catalyst. The ring strain is the driving force for the reaction.[11][12]

  • Common Reagents:

    • DBCO (Dibenzocyclooctyne): Widely used due to its high reactivity and stability.[1][13]

    • BCN (Bicyclo[6.1.0]nonyne): Offers a good balance of reactivity and stability with a smaller steric profile than DBCO.[13][14]

    • DIFO (Difluorinated Cyclooctyne): Electron-withdrawing fluorine atoms enhance reactivity.[15]

    • BARAC (Biarylazacyclooctynone): Among the fastest cyclooctynes, ideal for applications requiring rapid labeling.[15][16]

  • Mechanism: A concerted [3+2] cycloaddition reaction driven by the release of ring strain.[1]

  • Advantages: Fully bioorthogonal and non-toxic, making it the gold standard for live-cell imaging and in vivo applications.[7][17]

  • Limitations: Reaction rates are generally slower than CuAAC.[8] The synthesis of strained cyclooctynes can be complex and costly.[1]

Copper-Free Click Chemistry: iEDDA
  • Key Reagent Feature: A reaction between a diene (typically a tetrazine) and a dienophile (a strained alkene like trans-cyclooctene, TCO).[10][12]

  • Mechanism: An inverse-electron-demand Diels-Alder reaction, which is exceptionally fast.[17]

  • Advantages: The fastest known bioorthogonal reaction, with second-order rate constants several orders of magnitude higher than SPAAC and CuAAC.[18] This allows for labeling at very low concentrations.

  • Limitations: Tetrazines can be unstable in the presence of nucleophiles like dithiothreitol (DTT).[19] TCO can undergo isomerization to the less reactive cis-isomer.[19]

Quantitative Performance Comparison

The choice between these methodologies often comes down to a trade-off between reaction speed, stability, and biocompatibility. The following table summarizes the key performance metrics.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Inverse-Demand (iEDDA)
Example Reagents Propargyl-PEG-X + AzideDBCO, BCN, DIFO + AzideTCO + Tetrazine
Biocompatibility Low (Copper is cytotoxic)HighHigh
Typical Application In vitro conjugation, material scienceLive-cell imaging, in vivo studiesIn vivo imaging, rapid labeling
Second-Order Rate Constant (k) ~10¹ - 10² M⁻¹s⁻¹[8]~10⁻³ - 1 M⁻¹s⁻¹[15]Up to 10⁶ M⁻¹s⁻¹[18]
Key Advantage Very fast, cost-effectiveExcellent biocompatibilityExtremely rapid kinetics
Key Disadvantage Cellular toxicitySlower kinetics than CuAAC/iEDDAPotential reagent instability

Reaction Mechanisms Visualized

To better understand the chemical transformations, the following diagrams illustrate the core mechanisms of CuAAC, SPAAC, and iEDDA.

CuAAC cluster_reactants Reactants Alkyne R1-C≡CH (e.g., Propargyl) Catalyst Cu(I) Alkyne->Catalyst Coordination Azide R2-N3 Intermediate Copper-Acetylide Intermediate Azide->Intermediate Cycloaddition Catalyst->Intermediate Product 1,4-Triazole Intermediate->Product Protonolysis

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC cluster_reactants Reactants Cyclooctyne Strained Cyclooctyne (e.g., DBCO) TS Concerted Transition State Cyclooctyne->TS Azide R-N3 Azide->TS Product Triazole Product TS->Product Strain Release

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

iEDDA cluster_reactants Reactants TCO trans-Cyclooctene (Dienophile) TS [4+2] Cycloaddition Transition State TCO->TS Tetrazine Tetrazine (Diene) Tetrazine->TS Intermediate Dihydropyridazine Intermediate TS->Intermediate Product Stable Product Intermediate->Product - N2

Caption: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences in workflow, here are two representative protocols for labeling an antibody. We assume the antibody has been modified to contain an azide group for reaction.

Protocol 1: Copper-Catalyzed (CuAAC) Antibody Labeling

This protocol uses a propargyl-PEG-NHS ester to first modify a payload (e.g., a fluorescent dye with a free amine) and then conjugates it to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3) in PBS.

  • Propargyl-PEG4-NHS ester.

  • Amine-reactive payload (e.g., fluorescent dye-amine).

  • Copper(II) sulfate (CuSO4).

  • Sodium Ascorbate.

  • TBTA ligand.

  • Anhydrous DMSO.

Methodology:

  • Prepare Payload: Dissolve the amine-reactive payload and a 1.2-fold molar excess of Propargyl-PEG4-NHS ester in DMSO. Add 3-fold molar excess of a non-nucleophilic base (e.g., DIPEA) and stir for 2 hours at room temperature. The propargyl-payload is now ready for conjugation.

    • Causality: The NHS ester reacts with the primary amine on the payload to form a stable amide bond, attaching the propargyl handle.

  • Prepare Catalyst Premix: Prepare a 10X catalyst solution by mixing CuSO4, TBTA, and Sodium Ascorbate in water.

    • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species. TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.

  • Conjugation Reaction: Add a 10-fold molar excess of the propargyl-payload to the mAb-N3 solution. Immediately add the 10X catalyst premix to initiate the reaction.

    • Causality: The Cu(I) catalyst activates the propargyl group, allowing for rapid cycloaddition with the azide on the antibody.

  • Incubation: Gently mix the reaction for 1-2 hours at room temperature.

  • Purification: Remove excess payload and catalyst components by size-exclusion chromatography (SEC) or dialysis.

    • Causality: Purification is crucial to remove cytotoxic copper and unreacted small molecules, ensuring a clean final product.

Protocol 2: Copper-Free (SPAAC) Antibody Labeling

This protocol uses a commercially available DBCO-payload to directly label the azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3) in PBS.

  • DBCO-functionalized payload (e.g., DBCO-dye).

  • Anhydrous DMSO.

Methodology:

  • Prepare Payload Solution: Dissolve the DBCO-payload in a minimal amount of DMSO to create a concentrated stock solution.

  • Conjugation Reaction: Add a 3 to 5-fold molar excess of the DBCO-payload solution directly to the mAb-N3 solution.

    • Causality: The inherent ring strain of the DBCO moiety drives the reaction with the azide group directly, without the need for any catalyst.

  • Incubation: Gently mix the reaction and incubate for 4-12 hours at 4°C or room temperature. Reaction times may vary depending on the specific DBCO reagent and antibody.

    • Causality: The reaction is typically slower than CuAAC, so a longer incubation period is often required. Lower temperatures can help maintain protein stability during this time.

  • Purification: Remove the excess, unreacted DBCO-payload using size-exclusion chromatography (SEC) or dialysis.

    • Causality: Purification separates the labeled antibody from the unreacted payload, resulting in a pure antibody-drug conjugate or labeled antibody.

Workflow Comparison Diagram

workflow_comparison cluster_cuaac CuAAC Workflow cluster_spaac SPAAC Workflow a1 Prepare Propargyl-Payload a3 Combine Antibody, Payload & Catalyst a1->a3 a2 Prepare Cu(I) Catalyst Premix a2->a3 a4 Incubate (1-2 hours) a3->a4 a5 Purify (SEC/Dialysis) (Crucial for Cu removal) a4->a5 b1 Prepare DBCO-Payload b2 Combine Antibody & Payload b1->b2 b3 Incubate (4-12 hours) b2->b3 b4 Purify (SEC/Dialysis) b3->b4

Caption: Comparison of experimental workflows for CuAAC and SPAAC.

Conclusion and Recommendations

The choice between copper-catalyzed and copper-free click chemistry is dictated by the experimental context.

  • For in vitro applications where speed and cost are primary concerns and cell viability is not a factor, the copper-catalyzed (CuAAC) approach with reagents like Propargyl-PEG linkers remains a powerful and efficient option.[5]

  • For experiments involving live cells or whole organisms , a copper-free approach is mandatory.

    • SPAAC is a robust and widely adopted method, with reagents like DBCO offering a good combination of reactivity and stability for most live-cell imaging and bioconjugation needs.[1][12]

    • iEDDA is the method of choice when extremely rapid kinetics are required, for example, in in vivo imaging applications where probe concentrations are low and labeling must occur quickly.[18]

By understanding the fundamental principles, performance characteristics, and practical workflows of these powerful bioconjugation techniques, you are now better equipped to select the ideal tools to advance your research.

References

Please note that the availability of specific web pages may change over time. The links provided were verified at the time of this guide's creation.

  • Sletten, E. M., & Bertozzi, C. R. (2011). Cu-free click cycloaddition reactions in chemical biology. Accounts of chemical research, 44(9), 666–676. Available at: [Link]

  • Rezenom, Y. H., & Fox, J. M. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. RSC Chemical Biology. Available at: [Link]

  • IntechOpen. (2022). A Recent Concept of Importance: Click Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2023). Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2023). Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes. Organic & Biomolecular Chemistry, 21(20), 4185-4203. Available at: [Link]

  • baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science, 10(33), 7583–7600. Available at: [Link]

  • American Chemical Society. (2021). Bioorthogonal Chemistry and Its Applications. Available at: [Link]

  • Gold Lab at NMSU. (n.d.). Bioorthogonal Reactivity. Retrieved from [Link]

  • MDPI. (2023). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. International Journal of Molecular Sciences, 24(14), 11581. Available at: [Link]

  • Advion Interchim Scientific. (2022). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Retrieved from [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Chemical Society reviews, 39(4), 1272–1279. Available at: [Link]

  • American Chemical Society. (2023). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry. Available at: [Link]

  • JenKem Technology. (2024). PEGs for Copper-Free Click Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science, 10(33), 7583–7600. Available at: [Link]

  • Glen Research. (n.d.). Copper-free Click Chemistry Reagents. Retrieved from [Link]

  • AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG, Click Chemistry Linkers. Retrieved from [Link]

Sources

A Comparative In Vivo Stability Analysis of Propargyl-PEG3-Tos Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), hinges on the judicious selection of a chemical linker. The linker's stability is a critical determinant of a therapeutic's efficacy and safety, governing its pharmacokinetic profile and ensuring the payload remains attached to its targeting moiety until it reaches the intended site of action.[1] Premature cleavage in systemic circulation can lead to off-target toxicity and a diminished therapeutic window.[2]

This guide provides an in-depth, objective comparison of the in vivo stability of bioconjugates synthesized using the Propargyl-PEG3-Tos linker. We will explore the chemical underpinnings of its stability and contrast its performance with two widely used alternative linker chemistries: maleimide- and N-hydroxysuccinimide (NHS) ester-based linkers. This analysis is supported by a synthesis of publicly available experimental data and established scientific principles.

The Chemistry of Stability: A Tale of Three Linkages

The in vivo stability of a bioconjugate is fundamentally dictated by the chemical nature of the bond formed between the linker and the biomolecule. The this compound linker is designed for a two-step conjugation process. The tosyl group serves as an excellent leaving group, facilitating the initial reaction with a nucleophile on the biomolecule (e.g., an amine or thiol).[3][4] The terminal propargyl group is then available for a highly stable triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[5]

This guide will focus on the stability of the final linkage formed post-conjugation, as this is the bond that must endure the physiological environment.

  • This compound to Triazole Linkage: The propargyl group enables the formation of a 1,2,3-triazole ring. This linkage is renowned for its exceptional stability, being resistant to hydrolysis, enzymatic degradation, and oxidation/reduction.[6][7][8] The triazole ring is not recognized by common metabolic enzymes, contributing to its long in vivo half-life.[6]

  • Maleimide Linkers to Thioether Linkage: Maleimide chemistry is widely used for its high reactivity and specificity towards thiol groups, such as those on cysteine residues.[9] However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction in the presence of other thiols, like albumin in the plasma.[9][10] This can lead to premature deconjugation and payload exchange.[10][11] While hydrolysis of the thiosuccinimide ring can form a more stable ring-opened structure, this process can be slow for conventional maleimides.[12]

  • NHS Ester Linkers to Amide Linkage: NHS esters react efficiently with primary amines (e.g., on lysine residues) to form highly stable amide bonds.[][14] The resonance stabilization of the amide bond makes it exceptionally resistant to hydrolysis under physiological conditions.[14] This linkage is considered non-cleavable and relies on the degradation of the entire bioconjugate for payload release.[15]

Quantitative Comparison of Linker Stability

Direct, head-to-head in vivo stability data for this compound-derived conjugates is not extensively available in the public domain. However, the stability of the resulting triazole linkage is well-documented and can be used as a reliable surrogate for comparison. The following table summarizes representative stability data for the different linkage types discussed.

Linker Chemistry (Post-Conjugation)Linkage FormedIn Vitro Stability (Plasma)In Vivo Stability (General)Key Characteristics & Causality
Propargyl (via Click Chemistry) 1,2,3-TriazoleVery High (>95% intact after several days)[16]Very HighThe aromatic, electron-rich triazole ring is chemically inert and not a substrate for common metabolic enzymes, ensuring robust stability.[6][7]
Maleimide Thioether (Thiosuccinimide)Moderate (50-90% intact after 24 hours, payload dependent)[16]Moderate to LowSusceptible to retro-Michael reaction in the presence of endogenous thiols like albumin, leading to potential deconjugation.[9][10]
NHS Ester AmideVery High (>95% intact after several days)Very HighThe amide bond is thermodynamically stable due to resonance, making it highly resistant to hydrolysis at physiological pH.[][14]

Note: The stability of linkers can be influenced by the specific molecular context, including the nature of the biomolecule, the payload, and the conjugation site.[16]

Experimental Design for In Vivo Stability Assessment

To empirically determine and compare the in vivo stability of bioconjugates formed using these different linkers, a robust experimental plan is essential. The primary methodologies employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][17]

Experimental Workflow Diagram

G cluster_0 Bioconjugate Synthesis cluster_0_1 Linker 1: this compound cluster_0_2 Linker 2: Maleimide-PEG cluster_0_3 Linker 3: NHS-Ester-PEG cluster_1 In Vivo Study cluster_2 Sample Analysis cluster_3 Data Analysis Propargyl Biomolecule + This compound Admin Administer Conjugates to Animal Model (e.g., Mice) Propargyl->Admin Maleimide Biomolecule + Maleimide-Linker Maleimide->Admin NHS Biomolecule + NHS-Ester-Linker NHS->Admin Sampling Collect Blood Samples at Timed Intervals Admin->Sampling Plasma Process Blood to Isolate Plasma Sampling->Plasma ELISA ELISA for Intact Bioconjugate Quantification Plasma->ELISA LCMS LC-MS for Intact Bioconjugate and Free Payload Quantification Plasma->LCMS PK Pharmacokinetic Analysis (e.g., Half-life, Clearance) ELISA->PK LCMS->PK

Caption: A generalized workflow for the comparative in vivo stability assessment of bioconjugates.

Protocol 1: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and in vivo stability of the bioconjugates.

Methodology:

  • Animal Dosing: Administer a single intravenous (IV) dose of each bioconjugate (this compound derived, Maleimide derived, and NHS ester derived) to separate groups of animal models (e.g., mice or rats).[2]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours) via an appropriate method.[]

  • Plasma Processing: Process the collected blood samples to obtain plasma.[2] Store plasma samples at -80°C until analysis.

Protocol 2: Quantification of Intact Bioconjugate by ELISA

Objective: To measure the concentration of the intact bioconjugate in plasma samples over time.

Methodology:

  • Plate Coating: Coat 96-well ELISA plates with a capture antibody that specifically binds to the biomolecule (e.g., an anti-human IgG antibody for an ADC).[17]

  • Blocking: Block the plates with a suitable blocking buffer to prevent non-specific binding.[17]

  • Sample Incubation: Add diluted plasma samples and a standard curve of the intact bioconjugate to the wells and incubate.

  • Detection: Use a detection antibody that recognizes the payload part of the bioconjugate (e.g., an anti-payload antibody conjugated to horseradish peroxidase - HRP).[17] This ensures that only bioconjugates with the payload still attached are detected.

  • Signal Development: Add a TMB substrate and stop the reaction. Read the absorbance at 450 nm.[17]

  • Data Analysis: Calculate the concentration of the intact bioconjugate in the plasma samples by interpolating from the standard curve. Plot the concentration versus time to determine the pharmacokinetic profile.

Protocol 3: Quantification by LC-MS/MS

Objective: To quantify both the intact bioconjugate and any prematurely released payload in the plasma.

Methodology:

  • Sample Preparation: Precipitate proteins from the plasma samples (e.g., with acetonitrile) to release the bioconjugate and any free payload.[2] Alternatively, use immunocapture techniques to isolate the bioconjugate.[19]

  • Chromatographic Separation: Separate the intact bioconjugate, its metabolites, and the free payload using high-performance liquid chromatography (HPLC).[1]

  • Mass Spectrometric Detection: Detect and quantify the different species using tandem mass spectrometry (MS/MS).[1] This method provides high specificity and can distinguish between the intact bioconjugate and its degradation products.

  • Data Analysis: Generate concentration-time profiles for both the intact bioconjugate and the free payload to assess linker stability and calculate pharmacokinetic parameters.[2]

Causality and Interpretation of Results

The choice of linker chemistry has a direct and predictable impact on the in vivo stability of a bioconjugate.

G cluster_0 Linker Chemistry cluster_1 Bond Stability cluster_2 In Vivo Outcome Triazole Triazole (from Propargyl) High_Stab High Stability (Chemically Inert, Enzymatically Resistant) Triazole->High_Stab Thioether Thioether (from Maleimide) Mod_Stab Moderate Stability (Susceptible to Retro-Michael Reaction) Thioether->Mod_Stab Amide Amide (from NHS Ester) Amide->High_Stab Long_HL Long Half-Life, Low Off-Target Toxicity High_Stab->Long_HL Short_HL Shorter Half-Life, Potential Off-Target Effects Mod_Stab->Short_HL

Caption: The relationship between linker chemistry, bond stability, and in vivo outcomes.

A bioconjugate constructed with a this compound linker, and subsequently reacted to form a triazole linkage, is expected to exhibit superior in vivo stability compared to a maleimide-based conjugate. This is due to the inherent chemical robustness of the triazole ring.[6][7] The resulting long plasma half-life would be comparable to that of a highly stable amide linkage formed from an NHS ester. This enhanced stability minimizes premature payload release, which in turn can lead to a better safety profile and a wider therapeutic window.[2]

In contrast, the moderate stability of the maleimide-derived thioether linkage can result in faster clearance of the intact conjugate and the potential for off-target toxicity due to payload exchange with plasma proteins.[9][10]

Conclusion

The in vivo stability of a bioconjugate is a critical attribute that must be carefully considered during the design and development of targeted therapeutics. While maleimide and NHS ester chemistries are well-established, the this compound linker offers a compelling alternative for applications demanding exceptional stability. The resulting triazole linkage, formed via click chemistry, is one of the most robust covalent bonds used in bioconjugation.[6] This superior stability profile, comparable to that of an amide bond, translates to a longer circulation half-life and potentially improved safety and efficacy. The experimental workflows detailed in this guide provide a framework for the empirical validation of these principles, enabling researchers to make informed decisions in the selection of the optimal linker for their specific application.

References

A Comprehensive Guide to the Analytical Characterization of Propargyl-PEG3-Tos Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The expanding role of bioconjugation in therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), places immense importance on the purity and structural integrity of linker molecules. Propargyl-PEG3-Tos, a heterobifunctional linker, is a critical component in this field. It features a propargyl group for "click chemistry" reactions, a three-unit polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a tosyl (Tos) group, a good leaving group for reactions with nucleophiles.[1][2][3][4][5]

Ensuring the precise chemical structure and high purity of these linkers is fundamental to the efficacy, safety, and reproducibility of the final therapeutic agent. Impurities can lead to the formation of undesired byproducts, complicate purification processes, and adversely affect the biological activity of the conjugate.[2] This guide provides an in-depth comparison of the essential analytical methodologies for the robust characterization of this compound conjugates.

A Multi-Faceted Approach to Characterization

A comprehensive analysis of this compound conjugates requires a combination of analytical techniques, as no single method can provide a complete picture of the molecule's identity and purity.[6][7] The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each of these techniques offers unique and complementary information.[8]

dot

Caption: Logical workflow for the synthesis and comprehensive characterization of this compound.

In-Depth Comparison of Analytical Techniques

Analytical Technique Information Provided Advantages Limitations
¹H and ¹³C NMR Spectroscopy Detailed structural confirmation, verification of functional groups (propargyl, PEG, tosyl), and assessment of chemical purity from major impurities.[6][8]Non-destructive, provides unambiguous structural data, and can be quantitative.[8]Lower sensitivity compared to MS, can be complex for large polymers, and requires a pure sample for clear spectra.[8]
Mass Spectrometry (ESI-MS, MALDI-TOF) Confirmation of molecular weight and identification of impurities.[6][9]High sensitivity, provides exact mass, and can be coupled with chromatography (LC-MS) for mixture analysis.[8][10]Does not provide detailed structural information on its own, and ionization can be challenging for some polymers.[8]
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers, and identification of impurities.[6][11]High resolution, quantitative, and a well-established method for purity analysis.[8]Does not provide structural information directly and requires reference standards for compound identification.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the presence of specific functional groups (e.g., C-O-C of PEG, alkyne C-H).[12][13]Fast, simple sample preparation, and provides a characteristic fingerprint of the molecule.[12]Not quantitative and can have overlapping signals in complex molecules.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound.[8] It provides detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[6] Ensure the sample is completely dissolved.

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer for optimal resolution.[6][7]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.[6]

  • Data Analysis: Confirm the presence of characteristic peaks for the propargyl group (alkyne proton and adjacent methylene protons), the PEG backbone (repeating ethylene oxide units), and the tosyl group (aromatic protons and methyl protons).[6] The ratio of the integrals of these peaks can be used to confirm the structure and assess purity from major impurities.[6]

dot

Caption: Experimental workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the this compound conjugate and to identify any impurities.[9] Electrospray Ionization (ESI) is a commonly used soft ionization technique suitable for this class of molecules.[9][10]

ESI-MS Protocol:

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a solvent like acetonitrile or methanol.[7] Dilute this stock solution to a final concentration of 10-100 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1][7]

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal.[1]

  • Chromatographic Conditions: A C18 reversed-phase column is typically used.[1][7]

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV[7]

    • Source Temperature: 120-150°C[7]

    • Mass Range: m/z 100-2000[7]

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).[7] This observed mass is then compared to the calculated molecular weight of the this compound conjugate to confirm its identity.[6]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of this compound.[2][11] It separates the target compound from impurities based on differences in their hydrophobicity.[11]

RP-HPLC Protocol:

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.[1] Dilute to a final concentration of 10-100 µg/mL using the mobile phase as the diluent.[1] Filter the sample through a 0.22 µm syringe filter before injection.[2][11]

  • Instrumentation: A standard HPLC system equipped with a suitable detector. Since the PEG backbone lacks a strong UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly recommended for accurate quantification.[1][][15] A UV detector can be used to detect the tosyl group.[11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7][11]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.[1]

    • Flow Rate: 0.3 - 1.0 mL/min.[1][11]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[2]

Conclusion

The rigorous characterization of this compound conjugates is a non-negotiable aspect of modern drug development. A multi-pronged analytical approach, leveraging the strengths of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment, is essential. By employing these techniques in a complementary fashion, researchers can ensure the quality, consistency, and reliability of their bioconjugation strategies, ultimately contributing to the development of safer and more effective therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Researcher's Guide to Validating the Purity of Synthesized Propargyl-PEG8-Boc. Benchchem.
  • BenchChem. (2025). Purity Analysis of Boc-NH-PEG7-propargyl by HPLC: A Technical Guide. Benchchem.
  • PubMed. (2016). New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). FTIR spectra of PEG (a), PLGA (b) and PLGA-PEG (c). ResearchGate. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). FT-IR spectra of (a) Tween-80 and polyethylene glycol (PEG-400) and (b) CZTS thin films. ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of PEG (a), of RAFT-agent (b), and of poly (methyl.... ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR (ATR) spectra of PEG and PEG-COOH. ResearchGate. [Link]

  • BenchChem. (2025). Verifying the Structure of Propargyl-PEG7-Boc Derivatives: An NMR Spectroscopy-Based Comparison Guide. Benchchem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2018). (PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. ResearchGate. [Link]

  • BenchChem. (2025). A Comparative Guide to Mass Spectrometry Analysis of Proteins Labeled with Propargyl-PEG5-NHS Ester. Benchchem.
  • ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b).... ResearchGate. [Link]

  • Ingenieria Analitica Sl. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Ingenieria Analitica Sl. [Link]

  • Shodex HPLC Columns. (n.d.). polyethylene glycol analysis. Shodex HPLC Columns. [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Propargyl-PEG3-Tos Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of chemical biology and drug development, the precise modification of peptides is paramount for unlocking novel therapeutic and diagnostic applications. Propargyl-PEG3-Tos has emerged as a valuable reagent for introducing a bioorthogonal alkyne handle onto peptides, enabling subsequent "click chemistry" conjugation. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based methods for the analysis of these modified peptides. We will delve into the causality behind experimental choices, from reaction and sample preparation to the nuances of fragmentation analysis. This document serves as a practical resource for researchers, scientists, and drug development professionals aiming to achieve robust and reliable characterization of Propargyl-PEG3-modified peptides, contrasting the methodology with common alternatives to ensure scientific rigor.

Introduction: The "Why" of this compound Modification

The conjugation of functional moieties—such as fluorophores, imaging agents, or small molecule drugs—to peptides is a cornerstone of modern proteomics and biopharmaceutical development. The this compound reagent serves as a critical bridge in this process. It is designed for the site-specific alkylation of nucleophilic residues on a peptide, most commonly the thiol group of cysteine.

  • Propargyl Group: This terminal alkyne is the workhorse for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2] Its bioorthogonality ensures that the reaction proceeds with minimal side reactions in complex biological systems.

  • PEG3 Linker: The tri-polyethylene glycol spacer is a hydrophilic linker that enhances the solubility of the modified peptide in aqueous media and provides spatial separation between the peptide and the future conjugated partner, minimizing potential steric hindrance.[3]

  • Tosyl (Tos) Group: This is an excellent leaving group, facilitating the nucleophilic substitution reaction where the peptide's cysteine residue attacks the carbon atom, displacing the tosylate and forming a stable thioether bond.[3]

Mass spectrometry (MS) is the definitive analytical tool for verifying the success of this modification. It provides unequivocal confirmation of the covalent mass addition and, through tandem MS (MS/MS), can pinpoint the exact site of modification.[4][5]

The Modification Workflow: From Reaction to Analysis

A successful analysis is predicated on a well-executed experimental workflow. Each step is designed to maximize modification efficiency while ensuring the sample is compatible with sensitive mass spectrometry instrumentation.

G cluster_0 Chemical Modification cluster_1 Sample Preparation cluster_2 MS Analysis P Peptide (with Cys residue) Mod Alkylation Reaction (e.g., pH 7.5-8.5) P->Mod R This compound Reagent R->Mod Q Quenching (e.g., DTT, β-ME) Mod->Q Stop Reaction Clean Peptide Desalting (e.g., C18 ZipTip) Q->Clean Remove Salts & Excess Reagents MS1 MS1 Scan (Confirm Mass Shift) Clean->MS1 Inject into MS MS2 MS/MS Fragmentation (HCD/CID) MS1->MS2 Select Precursor Ion DI Data Interpretation (Sequence & Site ID) MS2->DI

Caption: Workflow for this compound modification and subsequent MS analysis.

Detailed Experimental Protocol: Cysteine Alkylation
  • Peptide Preparation: Dissolve the cysteine-containing peptide in an amine-free buffer, such as 0.1 M sodium phosphate or 50 mM HEPES, at a pH of 7.5-8.5. The slightly basic pH is crucial as it promotes the deprotonation of the cysteine's thiol group to the more nucleophilic thiolate anion.

  • Reagent Preparation: Prepare a fresh stock solution of this compound (MW: 298.4 g/mol ) in an anhydrous organic solvent like DMF or DMSO.[3]

  • Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution. The excess reagent drives the reaction to completion. Incubate at room temperature for 2-4 hours.

  • Quenching: Stop the reaction by adding a thiol-containing quenching agent, such as DTT or β-mercaptoethanol, to consume any unreacted this compound.

  • Sample Cleanup: This is a critical step. Salts and quenching reagents can suppress ionization.[6] Use a C18 solid-phase extraction (SPE) method (e.g., ZipTip) to desalt and concentrate the peptide sample. Elute the purified peptide using a solution compatible with mass spectrometry, such as 50% acetonitrile with 0.1% formic acid for ESI-MS.[6]

Mass Spectrometry Analysis: Interpreting the Data

Calculating the Mass Shift

The first step in data analysis is to confirm the successful modification in the full MS1 scan. The modification involves the addition of the Propargyl-PEG3 group following the loss of the tosylate and a proton from the cysteine's thiol.

Mass of Reagent: this compound (C₁₄H₁₈O₅S) = 298.35 g/mol Mass of Leaving Group: Tosyl group (C₇H₇SO₂) + H⁺ = 155.18 g/mol Monoisotopic Mass Added: Mass(Propargyl-PEG3) = Mass(C₇H₁₁O₃) = 143.0706 Da

You must search for a peak in your spectrum corresponding to [M + 143.07]ⁿ⁺, where M is the mass of the unmodified peptide.

Tandem MS (MS/MS) for Site Localization

While MS1 confirms if the modification occurred, MS/MS confirms where. The choice of fragmentation technique is critical for analyzing PEGylated peptides.

  • Collision-Induced Dissociation (CID): This is a lower-energy fragmentation method that predominantly cleaves the peptide backbone, generating b- and y-ions.[7][8] While excellent for standard peptide sequencing, it can sometimes be insufficient for fragmenting the robust peptide backbone when a flexible PEG linker is present.

  • Higher-Energy C-Trap Dissociation (HCD): HCD is often the superior choice for modified peptides.[9] It provides higher fragmentation energy, leading to richer backbone fragmentation and often generating characteristic fragments from the modification itself.[10][11]

When analyzing the MS/MS spectrum, look for a continuous series of b- or y-ions. The mass of any fragment ion containing the modified cysteine residue will be shifted by +143.07 Da. This mass shift allows for the unambiguous localization of the Propargyl-PEG3 moiety.

G cluster_0 MS1 Scan cluster_1 HCD Fragmentation cluster_2 Interpretation Parent Precursor Ion [Peptide-S-Propargyl-PEG3 + nH]n+ y_ions y-ion series (C-terminal fragments) Parent->y_ions b_ions b-ion series (N-terminal fragments) Parent->b_ions reporter Linker Fragments (e.g., neutral loss of PEG units) Parent->reporter Y_label y-ions containing Cys show +143 Da mass shift y_ions->Y_label B_label b-ions containing Cys show +143 Da mass shift b_ions->B_label

Caption: Conceptual diagram of MS/MS fragmentation for site identification.

Performance Comparison with Alternatives

While this compound is highly effective, it's essential to understand its performance in the context of other available reagents. The choice of reagent can impact reaction kinetics, specificity, and the subsequent MS analysis.

Reagent ClassExample ReagentReactive TowardsKey AdvantagesKey Disadvantages
Tosylates This compound Cys (Thiol)Good leaving group, stable reagent.Requires slightly basic pH for optimal reactivity.
Haloacetamides Iodoacetamide-AlkyneCys (Thiol)Very common and well-characterized cysteine alkylating agent.[6]Potential for off-target reaction with His, Lys, Met at higher pH. Light sensitive.
Maleimides Maleimide-PEG-AlkyneCys (Thiol)Highly specific for thiols at neutral pH (6.5-7.5). Fast reaction kinetics.The resulting thioether bond can undergo retro-Michael addition, potentially reversing the modification.
NHS Esters Propargyl-PEG-NHS EsterLys (Amine), N-terminusTargets primary amines, offering an alternative modification site to cysteine.Can lead to multiple modifications on a single peptide if multiple lysines are present.[12] Less specific than thiol chemistry.

Expert Insight: For applications demanding the highest degree of site-specificity and a stable final product, the reaction of a single cysteine with this compound or an alkyne-iodoacetamide is generally preferred over NHS ester chemistry. The choice between a tosylate and a haloacetamide often comes down to laboratory preference and specific peptide characteristics, with both yielding excellent results when protocols are optimized.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution
No or Low Modification Efficiency Incorrect pH (too acidic).Ensure buffer pH is between 7.5 and 8.5 to promote thiolate formation.
Peptide disulfide bonds.Reduce the peptide with DTT or TCEP prior to the modification reaction.[6] Purify away the reducing agent before adding the tosylate reagent.
Reagent degradation.Prepare fresh solutions of this compound, as it can hydrolyze over time.
Multiple Peaks in MS1 Spectrum Incomplete reaction, multiple labeling sites (if other nucleophiles react).Increase incubation time or reagent concentration. Optimize molar ratios. Confirm peptide sequence for unique reactive site.
Poor MS Signal / Ion Suppression High salt concentration, presence of detergents or quenching reagents.Ensure thorough desalting using a C18 SPE step before MS analysis.[6][13]
Ambiguous Fragmentation Data Insufficient fragmentation energy.Switch from CID to HCD or use stepped HCD to apply a range of collision energies, ensuring fragmentation of both the peptide backbone and the linker.[10][11]

Conclusion

The analysis of this compound modified peptides by mass spectrometry is a robust and reliable method central to many bioconjugation strategies. Success hinges on a holistic understanding of the workflow, from the fundamental chemistry of the modification reaction to the physics of ion fragmentation. By carefully controlling reaction conditions, ensuring rigorous sample cleanup, and selecting the appropriate MS/MS fragmentation strategy—with a preference for HCD—researchers can confidently confirm and localize this versatile modification. When compared to alternatives, the tosylate chemistry for cysteine modification offers a compelling balance of stability, specificity, and ease of use, solidifying its role as a key tool in the peptide chemist's arsenal.

References

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]

  • Kussmann, M. & Roepstorff, P. (2000). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. ResearchGate. [Link]

  • Kussmann, M. (2000). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. [Link]

  • Walsh Medical Media. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. [Link]

  • Hewawasam, G. et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. [Link]

  • Gaucher, S. P. et al. (2009). Combining low- and high-energy tandem mass spectra for optimized peptide quantification with isobaric tags. Journal of Proteomics. [Link]

  • ResearchGate. (2009). Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS. [Link]

  • Blethrow, J. D. et al. (2013). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. NIH Public Access. [Link]

  • Swaney, D. L. et al. (2010). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. [Link]

  • G-S-L, Liu, F. et al. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research. [Link]

  • Barnes, S. & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

  • Policarpi, C. et al. (2020). A Cysteine-Directed Proximity-Driven Crosslinking Method for Native Peptide Bicyclization. NIH Public Access. [Link]

  • University of Alabama at Birmingham. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

  • White, C. J. et al. (2015). Peptide fragmentation products in mass spectrometry probed by infrared spectroscopy. PubMed. [Link]

  • National Center for Biotechnology Information. (2008). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. [Link]

  • White, C. J. et al. (2015). Peptide fragmentation products in mass spectrometry probed by infrared spectroscopy. Top Curr Chem. [Link]

  • Medzihradszky, K. F. & Chalkley, R. J. (2015). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of Propargyl-PEG3-Tos

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in bioconjugation, drug delivery, and materials science, the purity of chemical reagents is paramount. Propargyl-PEG3-Tos, a heterobifunctional linker, is a critical component in many of these applications, enabling the precise connection of molecules through "click" chemistry. Impurities in this linker can lead to undesirable side reactions, compromised conjugate efficacy, and difficulties in downstream purification. This guide provides an in-depth comparison of robust High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound, ensuring the integrity and reproducibility of your scientific endeavors.

The unique chemical structure of this compound, which includes a terminal alkyne, a three-unit polyethylene glycol (PEG) spacer, and a tosyl leaving group, presents a challenge for traditional analytical techniques. The PEG backbone lacks a significant UV chromophore, rendering standard UV detection methods less effective for identifying and quantifying all potential impurities. Therefore, this guide will focus on HPLC methods coupled with universal detectors, namely Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD), which are capable of detecting non-volatile analytes irrespective of their optical properties.[1][2][3]

Method 1: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)

Reversed-phase HPLC is a powerful and versatile technique for separating compounds based on their hydrophobicity. In the context of this compound, RP-HPLC is well-suited for resolving the target molecule from less polar starting materials and non-polar impurities. When coupled with Charged Aerosol Detection (CAD), this method provides sensitive and near-universal detection for non-volatile and semi-volatile compounds, making it an excellent choice for the comprehensive purity analysis of PEGylated compounds.[4][5][6]

Causality Behind Experimental Choices
  • Stationary Phase (C18): A C18 column is selected for its strong hydrophobic retention, which is ideal for separating the relatively polar this compound from potential non-polar impurities. The alkyl chains of the C18 stationary phase interact with the non-polar regions of the analyte, leading to differential retention.

  • Mobile Phase (Water/Acetonitrile with Formic Acid): A gradient of acetonitrile in water is employed to elute compounds of varying hydrophobicity. The addition of a small amount of formic acid (0.1%) helps to improve peak shape by suppressing the ionization of any free silanol groups on the silica-based stationary phase and ensuring the analyte is in a consistent ionic state.

  • Charged Aerosol Detection (CAD): CAD is chosen for its ability to detect compounds that lack a UV chromophore.[1][2] The detector nebulizes the column effluent, and the resulting aerosol is charged, with the magnitude of the charge being proportional to the mass of the analyte. This provides a more uniform response for different compounds compared to UV detection, allowing for a more accurate assessment of purity.[7]

Experimental Protocol: RP-HPLC-CAD

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Charged Aerosol Detector (CAD)

Materials:

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Water/Acetonitrile

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient Program 0-2 min: 10% B2-12 min: 10% to 90% B12-15 min: 90% B15-15.1 min: 90% to 10% B15.1-20 min: 10% B
CAD Settings Nebulizer Temperature: 35 °C, Data Collection Rate: 10 Hz

Method 2: Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode that is particularly effective for polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water. This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through a combination of partitioning, ion exchange, and hydrogen bonding. For this compound, HILIC can provide excellent resolution of polar impurities, such as the corresponding PEG diol, that may be difficult to separate using RP-HPLC.

Causality Behind Experimental Choices
  • Stationary Phase (Amide): An amide-based stationary phase is chosen for its ability to retain polar compounds through hydrogen bonding interactions. This provides a different selectivity compared to a C18 column, which is beneficial for resolving polar impurities.

  • Mobile Phase (Acetonitrile/Water with Ammonium Acetate): A high concentration of acetonitrile is used to promote the partitioning of the polar analyte into the aqueous layer on the stationary phase. Ammonium acetate is added to the mobile phase to improve peak shape and reproducibility by providing a consistent ionic strength.

  • Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte.[8][9] It works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the remaining non-volatile analyte particles.[3][9] This makes it an ideal detector for PEG-containing molecules.[10][11]

Experimental Protocol: HILIC-ELSD

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

Materials:

  • Column: Amide HILIC column (e.g., Waters XBridge BEH Amide XP, 4.6 x 100 mm, 2.5 µm)

  • Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Acetate

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate

  • Sample Diluent: 70:30 Acetonitrile/Water

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterSetting
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Gradient Program 0-1 min: 100% A1-10 min: 0% to 50% B10-12 min: 50% B12-12.1 min: 50% to 0% B12.1-17 min: 100% A
ELSD Settings Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min

Comparative Summary of HPLC Methods

ParameterRP-HPLC with CADHILIC with ELSD
Principle Separation based on hydrophobicity.Separation based on hydrophilicity.
Typical Column C18 or C8Amide or Diol
Resolution of Impurities Good resolution of non-polar impurities and starting materials.Excellent resolution of polar impurities, such as PEG diol.
Sensitivity High sensitivity for non-volatile and semi-volatile compounds.Good sensitivity for non-volatile compounds.
Method Development Generally more straightforward and widely applicable.Can require more optimization of mobile phase composition.
Robustness Typically very robust and reproducible.Can be sensitive to small changes in mobile phase water content.

Workflow for Method Selection

The choice between RP-HPLC and HILIC for the purity analysis of this compound will depend on the specific impurities that are of concern. For a comprehensive purity assessment, it is often beneficial to use both methods orthogonally to ensure that all potential impurities are detected and resolved.

MethodSelection start Start Purity Assessment impurity_profile Primary Impurity Concern? start->impurity_profile non_polar Non-polar/Starting Materials impurity_profile->non_polar Non-polar polar Polar/PEG Diol impurity_profile->polar Polar rp_hplc RP-HPLC-CAD non_polar->rp_hplc hilic_elsd HILIC-ELSD polar->hilic_elsd orthogonal Orthogonal Confirmation Needed? rp_hplc->orthogonal hilic_elsd->orthogonal both_methods Use Both RP-HPLC and HILIC orthogonal->both_methods Yes end Complete Purity Profile orthogonal->end No both_methods->end

Caption: Workflow for selecting the appropriate HPLC method.

Method Validation and System Suitability

To ensure the reliability and accuracy of the purity assessment, the chosen HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[12][13][14][15][16] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

System suitability testing should be performed before each analysis to ensure that the chromatographic system is performing adequately. As per the United States Pharmacopeia (USP) General Chapter <621>, system suitability parameters such as peak asymmetry, theoretical plates, and resolution should be monitored.[17][18][19][20][21]

Logical Framework for Purity Assessment

A comprehensive purity assessment of this compound should not rely on a single analytical technique. The combination of orthogonal HPLC methods provides a more complete picture of the sample's purity.

PurityAssessment cluster_hplc HPLC Analysis cluster_spectroscopy Spectroscopic Analysis rp_hplc RP-HPLC-CAD - Resolves non-polar impurities - Primary purity assessment purity Comprehensive Purity Assessment rp_hplc->purity hilic_elsd HILIC-ELSD - Resolves polar impurities - Orthogonal method hilic_elsd->purity nmr NMR Spectroscopy - Confirms chemical structure - Identifies structural isomers nmr->purity ms Mass Spectrometry - Confirms molecular weight - Identifies unknown impurities ms->purity

Caption: Logical relationship of analytical methods for quality control.

Conclusion

The purity of this compound is a critical factor in its successful application. This guide has presented two robust and complementary HPLC methods for its comprehensive purity assessment. RP-HPLC-CAD is a powerful primary method for resolving non-polar impurities, while HILIC-ELSD offers an orthogonal approach for the separation of polar species. By employing these methods, researchers can be confident in the quality of their starting materials, leading to more reliable and reproducible results in their downstream applications.

References

  • Waters. (n.d.). 2420 Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). 〈621〉 Chromatography. Retrieved from [Link]

  • Zhang, T., & Li, W. (2012). Analytical measurement of PEGylated molecules. Bioconjugate Chemistry, 23(5), 817-823. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Sun, P., Wang, X., Al-kass, A. A., & Remcho, V. T. (2009). Size exclusion chromatography with Corona charged aerosol detector for the analysis of polyethylene glycol polymer. Journal of Chromatography A, 1216(28), 5437-5441. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. Retrieved from [Link]

  • Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • U.S. Pharmacopeia. (2021). <621> Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Intertek. (n.d.). PEGylated Drug Bioanalysis by NMR. Retrieved from [Link]

  • Agilent. (n.d.). Sensitive Analysis of Oligo/polyethylene Glycol by Reversed-phase HPLC with ELSD. Retrieved from [Link]

  • ResearchGate. (2025). An HPLC with evaporative light scattering detection method for the quantification of PEGs and Gantrez in PEGylated nanoparticles. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • ResearchGate. (2025). PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection. Retrieved from [Link]

  • Agilent. (n.d.). High Resolution Analysis of - Polyethylene Glycol using HPLC with ELSD. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts. Retrieved from [Link]

  • CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

Sources

The Alchemist's Bridge: A Comparative Guide to Propargyl-PEG3-Tos and Other Linkers in PROTAC Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the field of targeted protein degradation, the design of a Proteolysis Targeting Chimera (PROTAC) is an exercise in molecular alchemy. The transformation of a binding event into a degradation cascade hinges on the harmonious interplay of three components: a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and the often-underestimated linker that bridges them. Far from being a mere tether, the linker is a critical determinant of a PROTAC's biological activity, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2]

This guide provides an in-depth, objective comparison of Propargyl-PEG3-Tos, a versatile "clickable" linker, with other common linker classes. By synthesizing data from multiple studies, we will explore the causal relationships between linker architecture and PROTAC performance, offering a robust framework for rational degrader design.

The PROTAC Mechanism: A Symphony of Proximity

PROTACs orchestrate the demise of target proteins by hijacking the cell's own ubiquitin-proteasome system.[3] This elegant mechanism involves the formation of a ternary complex, a transient ménage à trois between the POI, the PROTAC, and an E3 ubiquitin ligase. The linker's role in this molecular dance is to facilitate an optimal orientation within the complex, enabling the E3 ligase to efficiently tag the POI with ubiquitin. This "kiss of death" marks the POI for destruction by the 26S proteasome, releasing the PROTAC to catalyze further degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI->Ternary PolyUb_POI Poly-ubiquitinated POI POI->PolyUb_POI E3 E3 Ubiquitin Ligase E3->Ternary E3->PolyUb_POI Ubiquitination Ternary->E3 Induces Proximity Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Contenders: A Comparative Analysis of Linker Architectures

The choice of linker is a strategic decision that balances multiple physicochemical and biological parameters. We will now compare the characteristics of this compound with other prevalent linker types.

This compound: The "Clickable" and Versatile Linker

This compound is a polyethylene glycol (PEG)-based linker featuring a terminal alkyne group.[4] This functionality is its defining feature, making it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5][] This reaction's high efficiency and specificity allow for the modular and rapid assembly of PROTAC libraries, which is invaluable for optimizing linker length and composition.[1]

Upon reaction with an azide-functionalized partner (either the warhead or the E3 ligase ligand), the propargyl group is transformed into a stable, rigid triazole ring.[7] This resulting triazole is not merely a bystander; it can be considered a component of a rigid linker strategy, reducing the conformational flexibility of the PROTAC.[3] The PEG component, with its three ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and cell permeability of the final PROTAC molecule.[8]

Flexible Linkers: Alkyl and PEG Chains

Flexible linkers, primarily composed of alkyl or PEG chains, are often the first choice in initial PROTAC design due to their synthetic accessibility.[9]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational freedom.[7] While synthetically straightforward, their hydrophobicity can sometimes negatively impact the aqueous solubility of the PROTAC.[8] However, this lipophilicity can also enhance passive cell permeability.[10]

  • PEG Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts.[7] This generally improves a PROTAC's solubility and can lead to more favorable pharmacokinetic properties.[8] The ether oxygens in the PEG chain can also form hydrogen bonds, potentially stabilizing the ternary complex.[11]

Rigid Linkers

Rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to reduce the conformational flexibility of the PROTAC.[9] This pre-organization can lead to a lower entropic penalty upon binding to the POI and E3 ligase, potentially resulting in a more stable ternary complex and higher degradation potency.[3] However, a poorly designed rigid linker can also introduce steric hindrance, preventing the formation of a productive complex.[3]

Data-Driven Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[1]

The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Disclaimer: The data presented below is synthesized from multiple independent studies. Direct comparison of absolute values can be challenging due to variations in experimental conditions, cell lines, and target proteins. The intention is to illustrate the relative impact of different linker strategies.

Table 1: Comparison of Flexible (PEG vs. Alkyl) Linkers for BRD4 Degradation
Linker TypeTarget/E3 LigaseDC50DmaxReference
PEG-basedBRD4/CRBN0.20 µM>90%[1]
Alkyl-basedBRD4/CRBN>5 µM<20%[1]

This comparison suggests that for BRD4 degradation via a CRBN-recruiting PROTAC, a PEG-based linker can be significantly more effective than a simple alkyl chain.[1]

Table 2: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation
Linker TypeTarget/E3 LigaseDC50DmaxReference
Flexible (PEG)AR/VHL3 µM~80%[1]
Rigid (Phenyl)AR/VHLNo degradationN/A[1]

In the context of androgen receptor degradation, a flexible PEG linker proved effective, whereas a rigid phenyl-based linker completely abolished activity, underscoring the necessity of conformational adaptability for this particular system.[1]

Table 3: Influence of Linker Length on BTK Degradation
Linker CompositionTarget/E3 LigaseDC50DmaxReference
Short PEG LinkerBTK/CRBNImpaired BindingN/A[5]
Long PEG Linker (≥ 4 units)BTK/CRBN1-40 nMPotent Degradation[5]
Propargyl-PEG4-acidBTK/CRBN200 nMEffective Degradation[12]

This data highlights that for Bruton's tyrosine kinase (BTK) degradation, a sufficient linker length is crucial for effective ternary complex formation.[5] A PROTAC utilizing a clickable Propargyl-PEG4-acid linker demonstrated potent degradation of BTK.[12]

Experimental Protocols for PROTAC Evaluation

A systematic evaluation of PROTACs with different linkers is essential to determine their biological activity. The following are standard protocols for key assays.

Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This assay directly measures the reduction in the target protein levels following PROTAC treatment.

  • Cell Seeding: Plate the desired cell line in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Evaluation A 1. Cell Seeding B 2. PROTAC Treatment (Dose-Response) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE & Western Blot D->E F 6. Data Analysis (DC50 & Dmax Calculation) E->F

Caption: A typical experimental workflow for PROTAC evaluation.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Conclusion: A Strategic Approach to Linker Design

The linker is a pivotal component in the design of efficacious PROTACs, and its selection should be a data-driven, strategic process. This compound and similar "clickable" linkers offer a powerful platform for the rapid synthesis and optimization of PROTAC libraries. The resulting triazole moiety introduces a degree of rigidity that can be beneficial for ternary complex stability.

However, there is no universally superior linker. The optimal choice is highly dependent on the specific POI and E3 ligase pair.[1] Flexible linkers like PEG and alkyl chains provide conformational adaptability that may be necessary for some systems, while more rigid linkers can enhance potency through pre-organization. A systematic investigation of linker length, composition, and rigidity, guided by robust experimental data, is paramount to unlocking the full therapeutic potential of targeted protein degradation.

References

  • BenchChem. (2025). A Head-to-Head Comparison: Tos-PEG6-C2-Boc and Alkyl-Based PROTAC Linkers.
  • BenchChem. (2025). Flexible vs. Rigid PROTAC Linkers: A Head-to-Head Comparison for Optimal Degrader Design.
  • BenchChem. (2025).
  • BenchChem. (2025). Alkyl vs.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • PrecisePEG. (n.d.). Linkers in PROTACs.
  • BenchChem. (2025). Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide.
  • BenchChem. (2025). Comparative study of PROTACs synthesized with flexible vs. rigid linkers.
  • Gechijian, L. N., et al. (2021). Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML).
  • Imai, K., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Scientific Reports, 13(1), 1-9.
  • Maple, H. J., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ChemMedChem, 17(13), e202200130.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • BenchChem. (2025).
  • Smalley, J. P., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 14(7), 976-983.
  • MedChemExpress. (n.d.). Propargyl-PEG3-Boc | PROTAC Linker.
  • Mares, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Antitumor Therapy, 1(5), 313-324.
  • Michon, M., et al. (2025).

Sources

Polysarcosine Linkers: A Superior Alternative to PEG for Advanced Drug Conjugates?

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Comparative Guide

For decades, polyethylene glycol (PEG) has been the undisputed gold standard for stealth linkers in drug development. Its ability to improve the pharmacokinetic profiles of therapeutic molecules is well-documented and utilized in numerous approved drugs. However, the very success and widespread use of PEG have given rise to a significant clinical challenge: the increasing prevalence of pre-existing anti-PEG antibodies in the general population.[1][2] This can lead to accelerated blood clearance (ABC) of PEGylated drugs, reducing their efficacy and potentially causing adverse effects.[3][4] This critical issue has spurred the search for a new generation of stealth polymers, and polysarcosine (pSar) has emerged as a formidable contender.

This guide provides an evidence-based, in-depth comparison of pSar and PEG linkers, designed for researchers, scientists, and drug development professionals. We will explore the fundamental properties of each polymer, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for your next-generation therapeutic candidates.

The Achilles' Heel of a Gold Standard: The PEG Immunogenicity Problem

The "stealth" effect conferred by hydrophilic polymers like PEG is a cornerstone of modern drug delivery. By forming a hydration shell around a therapeutic molecule, these linkers shield it from recognition and clearance by the immune system, thereby extending its circulation half-life.[3] This allows for reduced dosing frequency and an improved therapeutic window.

However, the repeated exposure of the population to PEG through various pharmaceuticals, cosmetics, and other consumer products has led to the development of anti-PEG antibodies in a substantial portion of individuals.[1] When a patient with pre-existing anti-PEG antibodies is treated with a PEGylated therapeutic, these antibodies can bind to the PEG linker, effectively neutralizing its stealth properties and triggering rapid clearance from the bloodstream, a phenomenon known as the Accelerated Blood Clearance (ABC) effect.[3][4] This can severely compromise the safety and efficacy of the treatment.[1]

This growing concern necessitates the adoption of non-immunogenic alternatives that retain the beneficial attributes of PEG. Polysarcosine, a polypeptoid derived from the endogenous amino acid sarcosine (N-methylated glycine), has shown immense promise as such an alternative.[1][5][6]

A Head-to-Head Comparison: Polysarcosine vs. PEG

An objective evaluation of pSar and PEG requires a detailed comparison of their key performance attributes based on published experimental data.

PropertyPolysarcosine (pSar)Polyethylene Glycol (PEG)Key Advantage
Immunogenicity Generally considered non-immunogenic, with no reported pre-existing antibodies in humans.[1][5]Can be immunogenic, with a significant prevalence of pre-existing anti-PEG antibodies in the population.[1][2]pSar
Stealth Properties Excellent protein resistance and antifouling characteristics, comparable or even superior to PEG.[7][8]The established gold standard for stealth properties, but this can be negated by the presence of anti-PEG antibodies.[3]pSar (in the context of immunogenicity)
Hydrophilicity Highly hydrophilic with excellent water solubility.[1][7]Highly hydrophilic and water-soluble.Comparable
Biocompatibility & Biodegradability High biocompatibility; degrades into the natural amino acid sarcosine.[7][9]Generally biocompatible, but its non-biodegradable backbone raises concerns about potential tissue accumulation.[5]pSar
In Vivo Performance Demonstrates comparable or even superior tumor accumulation and therapeutic efficacy in preclinical models.[8][9][10]Proven to extend the half-life and improve the efficacy of numerous approved drugs.pSar (in some preclinical studies)
Pharmacokinetics Effectively prolongs circulation half-life, comparable to PEG.[7][8][9][10]The benchmark for extending the in-vivo half-life of biotherapeutics.Comparable
Conjugation Chemistry Versatile chemistry allows for the synthesis of various reactive derivatives for conjugation to drugs and proteins.[11]A vast and well-established library of conjugation chemistries is available.Comparable

The Scientific Rationale: Why Polysarcosine Excels

Circumventing Immunogenicity

The most compelling advantage of pSar is its apparent lack of immunogenicity.[1][5] Being a derivative of an endogenous amino acid, pSar is thought to be recognized as "self" by the immune system. In direct comparative studies, pSar-conjugated therapeutics elicited significantly lower antibody responses in animal models compared to their PEGylated counterparts.[8][9][10] This is a crucial feature for the development of drugs intended for chronic administration or for use in diverse patient populations where the prevalence of anti-PEG antibodies is a concern.

Superior Biocompatibility and Biodegradability

The polypeptoid backbone of pSar is biodegradable, ultimately breaking down into the natural amino acid sarcosine.[7][9] This addresses the concerns associated with the non-biodegradable nature of PEG, which can lead to accumulation in tissues, particularly the liver and spleen, after repeated administration.

Comparable or Enhanced Therapeutic Performance

Crucially, the benefits of pSar do not come at the expense of performance. Studies have shown that pSar provides "stealth" properties comparable to PEG, effectively shielding conjugated molecules from protein adsorption and opsonization.[12] In some preclinical models, pSar-conjugated therapeutics have even demonstrated superior tumor accumulation and anti-tumor efficacy compared to their PEGylated equivalents.[8][9][10]

Experimental Workflow for Linker Evaluation

A rigorous and systematic approach is essential when comparing the performance of pSar and PEG linkers for a specific therapeutic application. The following workflow outlines the key experimental phases.

Caption: A phased experimental workflow for the comparative evaluation of pSar and PEG linkers.

Key Experimental Protocols

Protocol: Protein Adsorption Assay Using Surface Plasmon Resonance (SPR)

Objective: To quantitatively compare the antifouling ("stealth") properties of pSar and PEG by measuring non-specific protein binding to surfaces coated with these polymers.

Rationale: SPR provides real-time, label-free detection of binding events on a sensor surface. A lower binding signal (measured in Resonance Units, RU) from a complex protein solution like serum indicates better antifouling properties.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Carboxymethyl dextran-coated sensor chips (e.g., CM5)

  • pSar and PEG polymers with amine-reactive functional groups (e.g., NHS-ester)

  • Amine coupling kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Analyte: 10% Fetal Bovine Serum (FBS) in running buffer

Procedure:

  • Surface Preparation:

    • Equilibrate the sensor chip with running buffer at a constant flow rate (e.g., 10 µL/min).

    • Activate the carboxyl groups on two separate flow cells for 7 minutes with a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization:

    • Inject the pSar-NHS solution (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over one activated flow cell.

    • Inject the PEG-NHS solution (same concentration and buffer) over the second activated flow cell. Aim for a similar immobilization level (e.g., 1000-2000 RU) for a valid comparison.

    • Leave a third flow cell as a reference (activated and deactivated).

  • Deactivation:

    • Inject 1 M ethanolamine-HCl over all flow cells for 7 minutes to deactivate any remaining active esters.

  • Analyte Binding:

    • Inject the 10% FBS solution over all flow cells for 2-3 minutes at a flow rate of 30 µL/min.

  • Dissociation:

    • Flow the running buffer over the chip for 5 minutes to monitor dissociation.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signals of the pSar and PEG flow cells.

    • Compare the maximum RU signal during the analyte injection phase. A significantly lower RU for the pSar-coated surface indicates superior resistance to non-specific protein adsorption.

Protocol: Immunogenicity Assessment by Bridging ELISA

Objective: To detect and compare the levels of anti-pSar and anti-PEG antibodies in the serum of animals repeatedly dosed with the respective polymer-drug conjugates.

Rationale: A bridging ELISA is a common format for detecting anti-drug antibodies (ADAs). In this assay, the bivalent ADA in the sample acts as a "bridge" between the drug conjugate coated on the plate and a labeled version of the same conjugate, generating a detectable signal.

Materials:

  • Serum samples from animals treated with pSar-conjugate, PEG-conjugate, or vehicle control.

  • High-binding 96-well ELISA plates.

  • Coating buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • pSar- and PEG-drug conjugates for coating and detection.

  • Labeling reagent (e.g., Biotin-NHS) and detection reagent (e.g., Streptavidin-HRP).

  • TMB substrate and Stop Solution (e.g., 2 M H₂SO₄).

Procedure:

  • Plate Coating:

    • Coat separate wells of a 96-well plate with the pSar-conjugate and PEG-conjugate (e.g., 2 µg/mL in PBS) overnight at 4°C.

  • Washing and Blocking:

    • Wash the plates three times with wash buffer.

    • Block the wells with blocking buffer for 2 hours at room temperature.

  • Sample Incubation:

    • Wash the plates three times.

    • Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature. Include positive and negative control sera.

  • Detection Antibody Incubation:

    • Wash the plates three times.

    • Add the biotin-labeled pSar-conjugate or PEG-conjugate (e.g., 1 µg/mL in blocking buffer) to the respective wells and incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plates three times.

    • Add Streptavidin-HRP (diluted according to the manufacturer's instructions) and incubate for 30 minutes at room temperature in the dark.

  • Signal Development and Measurement:

    • Wash the plates five times.

    • Add TMB substrate and incubate until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Compare the absorbance values from the pSar- and PEG-treated groups. A higher signal indicates a higher titer of anti-linker antibodies. The results for the pSar group are expected to be significantly lower, at or near baseline levels.

Conclusion: Embracing the Future of Drug Delivery

The evidence strongly supports polysarcosine as a superior alternative to PEG, primarily by overcoming the critical hurdle of immunogenicity that increasingly plagues PEGylated therapeutics. With its excellent stealth properties, enhanced biocompatibility, and biodegradability, pSar offers a compelling solution for the development of safer and more effective bioconjugates. While PEG has a long and storied history, the future of drug delivery demands innovation that addresses emerging clinical challenges. For scientists and researchers at the forefront of therapeutic development, the adoption of polysarcosine is not just a choice, but a strategic imperative to unlock the full potential of their molecules.

References

  • Hu, Y., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. Bioconjugate Chemistry. Available at: [Link]

  • Curapath (n.d.). polysarcosine (psar) a safer, more effective alternative to poly-ethylene glycol (peg). Available at: [Link]

  • Nasr, M., & El-Gowelli, H. (2024). Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications. International Journal of Pharmaceutics. Available at: [Link]

  • Lu, H., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. Bioconjugate Chemistry. Available at: [Link]

  • Hu, Y., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. PubMed. Available at: [Link]

  • Viricel, W., et al. (2019). Monodisperse Polysarcosine-based Antibody-Drug Conjugates. ChemRxiv. Available at: [Link]

  • Gurnani, P., et al. (2024). Polysarcosine functionalised cationic polyesters efficiently deliver self-amplifying mRNA. Polymer Chemistry. Available at: [Link]

  • American Chemical Society (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. Bioconjugate Chemistry. Available at: [Link]

  • Hu, Y., et al. (2018). Polysarcosine as an Alternative of PEG for Therapeutic Protein Conjugation. ResearchGate. Available at: [Link]

  • NanoTalks (n.d.). PEG Alternatives: Polymers Reshaping Lipid Nanoparticle Drug Delivery. Available at: [Link]

  • Abu-Laban, M., & Wang, J. (2019). Overcoming anti-PEG antibody mediated accelerated blood clearance of PEGylated liposomes by pre-infusion with high molecular weight free PEG. Journal of Controlled Release. Available at: [Link]

  • Biosensing Instrument (n.d.). Studying Protein Adsorption Properties with SPR. Available at: [Link]

  • Mima, Y., et al. (2015). Anti-PEG IgM Is a Major Contributor to the Accelerated Blood Clearance of Polyethylene Glycol-Conjugated Protein. Molecular Pharmaceutics. Available at: [Link]

  • Mus-Veteau, I., et al. (2016). Poly-sarcosine and Poly(Ethylene-Glycol) Interactions with Proteins Investigated Using Molecular Dynamics Simulations. PMC. Available at: [Link]

  • Nishi, K., et al. (2024). Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding. ACS Omega. Available at: [Link]

  • Viricel, W., et al. (2019). Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates. PMC. Available at: [Link]

  • Armstrong, J. K., et al. (2023). Impact of anti-PEG antibody affinity on accelerated blood clearance of pegylated epoetin beta in mice. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2019). Accelerated Blood Clearance of Nanoemulsions Modified with PEG-Cholesterol and PEG-Phospholipid Derivatives in Rats: The Effect of PEG-Lipid Linkages and PEG Molecular Weights. ResearchGate. Available at: [Link]

  • CD Bioparticles (n.d.). Polysarcosine. Available at: [Link]

  • Viricel, W., et al. (2019). Monodisperse Polysarcosine-based Highly-loaded Antibody-Drug Conjugates. ResearchGate. Available at: [Link]

  • Creative Biolabs (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Available at: [Link]

  • KSV Instruments (n.d.). SPR Protein Adsorption. Available at: [Link]

  • Ovid (n.d.). Immunogenicity testing strategy and bioanalytical assays for antibody–drug conjugates. Available at: [Link]

  • Duke University (2022). Guide to Running an SPR Experiment. Available at: [Link]

  • Hock, M. B., & Wadhwa, M. (2013). Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality. The AAPS Journal. Available at: [Link]

  • Creative BioMart (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Available at: [Link]

  • European Medicines Agency (n.d.). Assays and Strategies for Immunogenicity Assessment. Available at: [Link]

  • Bio-Rad Antibodies (n.d.). ELISA Protocols. Available at: [Link]

  • Pacific BioLabs (n.d.). Immunogenicity Assays. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Propargyl-PEG3-Tos

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant work environment. This guide provides an in-depth, procedural framework for the proper disposal of Propargyl-PEG3-Tos, a heterobifunctional linker integral to bioconjugation and drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety and disposal information from its constituent functional groups—the propargyl group, the polyethylene glycol (PEG) spacer, and the tosylate leaving group—to establish a conservative and safety-centric protocol.

Compound Profile and Hazard Assessment

This compound is a molecule designed for specific chemical reactions, featuring a terminal alkyne (propargyl group) for click chemistry, a hydrophilic PEG spacer to enhance solubility, and a tosyl group that acts as an excellent leaving group in nucleophilic substitution reactions.[1][2] While the PEG component is generally of low toxicity and biodegradable, the propargyl and tosylate functionalities introduce potential hazards that must be carefully managed during disposal.[3][4][5]

Table 1: Chemical and Hazard Profile of this compound and its Functional Groups

Component Chemical Formula CAS Number Key Hazards Disposal Considerations
This compound C₁₄H₁₈O₅S1119249-30-7Inferred from functional groups: Potential flammability, reactivity, and toxicity.Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[6][7]
Propargyl Group -C≡CHN/AFlammable, reactive, and potentially toxic upon ingestion, inhalation, or skin absorption.[8][9][10]Dictates the need for disposal as hazardous waste. Avoid ignition sources.[6]
Polyethylene Glycol (PEG) -(CH₂CH₂O)n-25322-68-3Low toxicity, biodegradable.[3][4]Avoid drain disposal to prevent impact on wastewater treatment systems.[5][11]
Tosyl (Tosylate) Group -SO₂C₆H₄CH₃N/AGood leaving group, indicating reactivity. Sulfonate esters can be hazardous.Handle as a reactive chemical. Neutralization may be required for related compounds but is not advised for this molecule without specific guidance.
Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1][7]

  • Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations. The following protocol provides a comprehensive framework for its safe management.

Step 1: Waste Segregation and Collection

  • Designate a specific, clearly labeled hazardous waste container for all this compound waste. This container should be made of a compatible material, such as high-density polyethylene, and feature a secure, leak-proof lid.[12]

  • Collect all materials contaminated with this compound, including:

    • Unused or expired product.

    • Reaction residues and quenched reaction mixtures.

    • Contaminated consumables such as vials, pipette tips, and weigh boats.[6]

    • Contaminated PPE, including gloves and absorbent pads.

  • Crucially, do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. [6]

Step 2: Waste Labeling

  • The hazardous waste container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[7][12]

  • Include the approximate concentration and quantity of the waste.

  • Indicate the date when the waste was first added to the container.

  • List any other components present in the waste mixture.

Step 3: Storage of Chemical Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[7]

  • Ensure the storage area is away from sources of ignition, given the potential reactivity of the propargyl group.[12]

  • Store in a cool, dry place.

Step 4: Decontamination of Empty Containers

  • Triple-rinse empty containers that held this compound with a suitable solvent (e.g., methanol or acetone).[12]

  • Collect the rinsate as hazardous waste in the designated container.[12]

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste. However, it is essential to confirm this with your institution's Environmental Health and Safety (EHS) guidelines.[12]

  • Deface the original label before disposal.

Step 5: Final Disposal

  • Once the waste container is full or has reached its designated accumulation time limit, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[7][12]

  • Ensure all required paperwork and manifests are completed accurately.

Disposal Workflow Diagram

G start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe segregate 2. Segregate Waste (Solid & Liquid) ppe->segregate container 3. Use Designated, Labeled Hazardous Waste Container segregate->container label 4. Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->label storage 5. Store in Secure, Ventilated Area label->storage decontaminate 6. Triple-Rinse Empty Containers (Collect Rinsate as Hazardous Waste) storage->decontaminate disposal 7. Arrange for Pickup by Licensed Waste Contractor via EHS decontaminate->disposal end End: Compliant Disposal disposal->end

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area and ensure adequate ventilation.[7]

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[7]

    • Collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste disposal.[7]

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[13]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • David Suzuki Foundation. (n.d.). Toxic ingredient to avoid: PEG Compounds and their contaminants. David Suzuki Foundation. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 18). How To Dispose Of Polyethylene Glycol? [Video]. YouTube. Retrieved from [Link]

  • AxisPharm. (2019, January 2). Propargyl-PEG3-triethoxysilane Safety Data Sheet. AxisPharm. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 28). How To Dispose Of Polyethylene Glycol 3350? [Video]. YouTube. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propargyl Alcohol, 99%. Cole-Parmer. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Propargyl Alcohol. NJ.gov. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0673 - Propargyl Alcohol. INCHEM. Retrieved from [Link]

  • Thurman, E. M., et al. (2019). Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced water in shallow groundwater. Environmental Science: Processes & Impacts, 21(2), 268-276. Retrieved from [Link]

  • ClearWater Industries. (2025, July 31). How to Dispose of Glycol Safely, Sustainably and Legally. ClearWater Industries. Retrieved from [Link]

  • Staples, C. A., et al. (2001). Fate, effects and potential environmental risks of ethylene glycol: a review. Chemosphere, 43(3), 377-383. Retrieved from [Link]

  • ScienceMadness.org. (n.d.). Elimination of Tosylates. ScienceMadness.org. Retrieved from [Link]

  • Tetrahedron. (2016, December 20). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Retrieved from [Link]

  • Novatia, LLC. (n.d.). Sulfonate Esters - How Real is the Risk? Novatia, LLC. Retrieved from [Link]

  • Google Patents. (n.d.). WO1994018159A1 - Process to improve alkyl ester sulfonate surfactant compositions. Google Patents.
  • Novatia, LLC. (2010, March 10). A Detailed Kinetic and Mechanistic Study of the Reactions of Sulfonic Acids with Alcohols. Novatia, LLC. Retrieved from [Link]

  • Periodic Chemistry. (2019, February 25). Sulfonate Esters. Periodic Chemistry. Retrieved from [Link]

  • MDPI. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media. Google Patents.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Toluenesulfonic acid. Wikipedia. Retrieved from [Link]

Sources

Navigating the Handling of Propargyl-PEG3-Tos: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Laboratory Professionals

Propargyl-PEG3-Tos is a bifunctional linker molecule prized in bioconjugation and drug development for its utility in copper-catalyzed "click chemistry" reactions.[1] Its structure, incorporating a reactive propargyl group and a tosylate, an excellent leaving group, makes it highly effective but also necessitates stringent safety protocols.[1][2] This guide provides a comprehensive operational and safety plan, moving beyond a simple checklist to explain the chemical reasoning behind each critical step. Our objective is to equip researchers with the knowledge to handle this compound with confidence and safety.

Hazard Assessment: A Tale of Two Reactive Ends

The safety profile of this compound is best understood by examining its constituent functional groups: the propargyl moiety and the tosylate group. While a specific Safety Data Sheet (SDS) for the combined molecule is not detailed in the search results, a robust safety plan can be constructed by analyzing analogous and precursor compounds.

  • The Propargyl Group: The terminal alkyne of the propargyl group is the key to its reactivity in click chemistry. However, related small molecules like propargyl alcohol are highly hazardous. They are classified as flammable liquids that are toxic if swallowed or inhaled and can be fatal upon skin contact.[3] Furthermore, they are known to cause severe skin burns and eye damage.[3][4] Therefore, the propargyl end of this compound must be handled as a potential source of acute toxicity and corrosivity.

  • The Tosylate Group: The tosylate (p-toluenesulfonate) group is an outstanding leaving group, making this end of the molecule susceptible to nucleophilic attack.[2][5] Precursor chemicals like tosyl chloride are known to cause severe skin burns and eye damage.[6] This reactivity underscores the need for meticulous handling to prevent unintended reactions and skin contact.

  • The PEG Linker: The polyethylene glycol (PEG) spacer enhances the molecule's solubility, particularly in aqueous media.[1] While PEGs themselves are generally considered to have low toxicity[7], the increased solubility could potentially facilitate the absorption of the hazardous functional groups through the skin, elevating the risk of exposure.

Core Safety Protocol: Personal Protective Equipment (PPE)

Given the compound's hazard profile, a multi-layered PPE strategy is mandatory. Standard laboratory attire is insufficient; enhanced protection is required to mitigate the risks of flammability, corrosivity, and acute toxicity.

PPE Requirements Summary
EquipmentSpecificationRationale
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 certified) + Face shieldProtects against splashes that can cause severe eye damage.[6][8] A face shield is required when handling larger quantities or when there is a significant splash risk.[9]
Hand Protection Double-gloved with chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, which can be fatal.[3] Double-gloving provides an extra barrier against tears and contamination. Always inspect gloves before use.[9][10]
Body Protection Flame-retardant lab coatMitigates risk from the compound's potential flammability, a known hazard of propargyl compounds.[3]
Footwear Closed-toe, chemical-resistant shoesProtects feet from potential spills.[9][11]
Respiratory Protection Not required for small quantities in a certified chemical fume hoodA fume hood provides primary respiratory protection.[3] Respirator use requires a formal evaluation and fit-testing.[9]
PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE based on the experimental scale.

PPE_Workflow start Start: Handling This compound task What is the scale of work? start->task small_scale Small Scale (<1g, in fume hood) task->small_scale Small large_scale Large Scale (>1g or risk of splash) task->large_scale Large ppe_standard Mandatory PPE: - Double Nitrile Gloves - Safety Goggles - Flame-Retardant Lab Coat small_scale->ppe_standard ppe_enhanced Enhanced PPE: - Mandatory PPE PLUS - Face Shield large_scale->ppe_enhanced end_op Proceed with Operation ppe_standard->end_op ppe_enhanced->end_op

Caption: PPE selection workflow for this compound.

Operational Plan: From Benchtop to Waste

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from storage to disposal.

Handling and Storage
  • Ventilation: All manipulations of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[3]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames due to the flammability risk associated with the propargyl group.[3][4] Use non-sparking tools when handling containers.[3]

  • Storage: Store the compound in a tightly sealed container at -20°C, as recommended by suppliers.[1] The storage area should be dry and well-ventilated.

Spill Management

Accidental spills must be managed promptly and safely. The response depends on the scale of the spill.

  • Minor Spill (Small quantity, contained in a fume hood):

    • Ensure full PPE is worn, including double gloves and goggles.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and contaminated surfaces into a designated, sealed hazardous waste container.

    • Clean the spill area with an appropriate solvent, and dispose of cleaning materials as hazardous waste.

  • Major Spill (Large quantity, outside of a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If the spill presents a fire hazard, turn off all nearby ignition sources.

    • Close the laboratory door and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[12] Do not attempt to clean up a major spill without specialized training and equipment.[12]

Emergency Procedures for Exposure

In the event of accidental exposure, immediate and decisive action is critical.

Emergency Exposure Response Flowchart

Emergency_Response exposure EXPOSURE EVENT skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation action_skin Immediately remove contaminated clothing. Flush affected area with copious water for at least 15 minutes using safety shower. skin->action_skin action_eye Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open. eye->action_eye action_inhalation Move to fresh air immediately. inhalation->action_inhalation medical SEEK IMMEDIATE MEDICAL ATTENTION action_skin->medical action_eye->medical action_inhalation->medical sds Provide SDS of analogous compounds (Propargyl Alcohol, Tosyl Chloride) to medical personnel. medical->sds

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.